molecular formula C7H16N2O2*2HCl B613053 (S)-3,7-Diaminoheptanoic acid dihydrochloride CAS No. 290835-83-5

(S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No.: B613053
CAS No.: 290835-83-5
M. Wt: 160,22*72,92 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,7-Diaminoheptanoic acid dihydrochloride (CAS 192003-02-4) is a chiral amino acid derivative of high value in advanced organic and medicinal chemistry research. This compound features two primary amino groups and a carboxyl group, making it a versatile building block for the synthesis of complex peptides and molecular structures . Its specific stereochemistry is critical for creating enantiomerically pure compounds, which is a fundamental requirement in drug discovery and development. While direct research on this specific dihydrochloride salt is limited, its structure suggests significant potential. Similar aminoheptanoic acid derivatives are recognized as key intermediates in pharmaceutical synthesis. For instance, related compounds are investigated as potential neuropharmacological agents and are used in the development of co-agonist compounds for treating conditions like type 2 diabetes and obesity . Researchers can utilize this chemical to incorporate a seven-carbon chain with specific stereocenters and multiple functional sites into novel molecules, probing mechanisms of action and structure-activity relationships. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in an inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name

(3S)-3,7-diaminoheptanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJAFTBCSGCCAH-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940844
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192003-02-4, 290835-83-5
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3,7-diaminoheptanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structural information, and potential applications of (S)-3,7-diaminoheptanoic acid dihydrochloride. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic beta-amino acid, meaning the amino group is at the β-position relative to the carboxylate group.[1] The presence of a second amino group at the 7-position classifies it as a diamino acid. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

General Information
IdentifierValueReference
IUPAC Name (3S)-3,7-diaminoheptanoic acid dihydrochloride[1]
CAS Number 290835-83-5P&S Chemicals, ChemShuttle
Synonyms This compound
Molecular Formula C₇H₁₈Cl₂N₂O₂[2]
Molecular Weight 233.139 g/mol [2]
Physicochemical Properties
PropertyValueReference
Appearance White to off-white or light yellow powder/solidSuzhou Health Chemicals Co., Ltd.
Melting Point 192 - 195 °C[3]
Purity Commercially available in purities of 95% and 98.5%[2], Suzhou Health Chemicals Co., Ltd.
Storage Conditions Recommended storage at 2-8°C or at room temperature in an inert atmosphere[2], BLD Pharm

Chemical Structure

The structure of (S)-3,7-diaminoheptanoic acid features a seven-carbon chain with amino groups at the C3 and C7 positions and a carboxylic acid at the C1 position. The stereochemistry at the C3 position is specified as (S).

chemical_structure Chemical Structure of (S)-3,7-Diaminoheptanoic Acid cluster_0 C1 HOOC C2 CH₂ C1->C2 C3 CH(NH₂) C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂NH₂ C6->C7 Stereo (S) Stereo->C3

Caption: 2D structure of (S)-3,7-diaminoheptanoic acid.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are limited. However, general methodologies for the analysis of non-canonical amino acids are well-established and applicable.

General Analytical Workflow

The analysis of amino acids typically involves derivatization followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) is a common technique.

analytical_workflow General Analytical Workflow for Amino Acids cluster_workflow start Sample Preparation (e.g., Hydrolysis) derivatization Derivatization (e.g., with OPA, FMOC, or PITC) start->derivatization hplc HPLC Separation (Reverse-Phase or Ion-Exchange) derivatization->hplc detection Detection (UV or Fluorescence) hplc->detection quantification Data Analysis and Quantification detection->quantification

Caption: A generalized workflow for the analysis of amino acids.

The primary and secondary amine groups in (S)-3,7-diaminoheptanoic acid can be derivatized to allow for sensitive detection. For instance, primary amines can be reacted with o-phthaldialdehyde (OPA), while secondary amines (if present) would require a different derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC).[4] The derivatized amino acid can then be separated by reverse-phase HPLC and quantified by UV or fluorescence detection.[4][5]

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structure as a non-canonical diamino acid suggests several potential applications in research and drug development.

Peptide Synthesis and Peptidomimetics

Non-canonical amino acids are valuable building blocks for creating peptidomimetics.[6] The incorporation of such amino acids can introduce conformational constraints, improve metabolic stability, and enhance the biological activity of peptides.[6] The two amino groups and the carboxylic acid group of (S)-3,7-diaminoheptanoic acid offer multiple points for chemical modification and incorporation into peptide chains or other molecular scaffolds.

peptide_synthesis Role as a Building Block in Peptide Synthesis cluster_synthesis compound (S)-3,7-Diaminoheptanoic Acid Dihydrochloride activation Carboxyl Group Activation compound->activation protection Amino Group Protection (e.g., Fmoc, Boc) compound->protection coupling Peptide Coupling Reaction activation->coupling protection->coupling peptide Modified Peptide / Peptidomimetic coupling->peptide

Caption: Conceptual role in solid-phase peptide synthesis.

The presence of a second amino group allows for the creation of branched peptides or for the attachment of other functional moieties, such as labels or drug molecules.

Drug Development

Amino acids and their derivatives are often used as moieties in prodrug design to improve properties like bioavailability and targeted delivery.[7] The chemical handles on (S)-3,7-diaminoheptanoic acid could potentially be utilized in such strategies.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance.[3] However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[3] It is reported to be chemically stable under standard ambient conditions.[3]

In case of contact, standard first aid measures should be followed:

  • Skin contact: Rinse skin with water.

  • Eye contact: Rinse out with plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance.

References

An In-depth Technical Guide to the Structural Analysis of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,7-Diaminoheptanoic acid, a non-proteinogenic β,ω-diamino acid, and its dihydrochloride salt are of interest to researchers in medicinal chemistry and drug development due to their potential as building blocks for novel peptidomimetics and other bioactive molecules. A thorough understanding of the three-dimensional structure and physicochemical properties of (S)-3,7-diaminoheptanoic acid dihydrochloride is paramount for its effective utilization in rational drug design and development. This technical guide provides a comprehensive overview of the structural analysis of this compound, presenting a combination of computed data and established analytical methodologies. In the absence of published experimental crystallographic and detailed spectroscopic data for the dihydrochloride form, this guide leverages predictive tools and data from analogous structures to offer a robust theoretical structural elucidation. This document is intended to serve as a core resource, providing foundational data and detailed experimental protocols for researchers working with this and related compounds.

Molecular Properties

This compound possesses a heptanoic acid backbone with amino groups at the C3 (S-configured) and C7 positions. The dihydrochloride salt form ensures solubility in aqueous media and stability.

PropertyValueSource
Molecular Formula C₇H₁₈Cl₂N₂O₂Computed
Molecular Weight 233.14 g/mol Computed
IUPAC Name (3S)-3,7-diaminoheptanoic acid dihydrochloride-
CAS Number 192003-02-4 (hydrochloride)-
Canonical SMILES C(CCN)C--INVALID-LINK--N.Cl.Cl-
PubChem CID 2761529 (free base)--INVALID-LINK--

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following sections present predicted spectroscopic data. These predictions are based on established computational models and serve as a guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O are presented below. The protonation of the amino groups is expected to cause a significant downfield shift for the adjacent methylene and methine protons compared to the free base.

2.1.1. Predicted ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.3 - 3.5m1HH-3
~3.0 - 3.2t2HH-7
~2.5 - 2.7m2HH-2
~1.7 - 1.9m2HH-6
~1.5 - 1.7m2HH-4
~1.3 - 1.5m2HH-5

2.1.2. Predicted ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175 - 178C-1 (C=O)
~48 - 52C-3
~38 - 42C-7
~35 - 39C-2
~30 - 34C-6
~25 - 29C-4
~22 - 26C-5
Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2500Broad, StrongO-H stretch (carboxylic acid), N-H stretch (ammonium)
~1710StrongC=O stretch (carboxylic acid)
~1600 - 1500MediumN-H bend (ammonium)
~1400 - 1200MediumC-O stretch, O-H bend (carboxylic acid)
Mass Spectrometry

While high-resolution mass spectrometry (HRMS) of the intact dihydrochloride salt is not standard, analysis of the free base (S)-3,7-diaminoheptanoic acid would provide the molecular weight and fragmentation pattern. The expected exact mass of the protonated molecule [M+H]⁺ is 161.1285.

2.3.1. Predicted Fragmentation Pattern

The fragmentation of the protonated molecule is expected to occur via cleavage of the C-C bonds adjacent to the amino groups and loss of small neutral molecules like water and ammonia.

m/zPossible Fragment
143.1179[M+H - H₂O]⁺
116.0968[M+H - COOH]⁺
100.0913[M+H - H₂O - C₂H₅N]⁺
84.0811[C₅H₁₀N]⁺
74.0600[C₃H₈NO]⁺

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound is currently available in the public domain, this section outlines the principles and a general protocol for its crystallographic analysis. Such an analysis would confirm the absolute stereochemistry at C3, and reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding involving the ammonium and carboxylic acid groups with the chloride counter-ions.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required for a comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift calibration.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent Suppression: Use presaturation to suppress the residual HDO signal.

    • Acquisition Parameters: Spectral width of ~12 ppm, 32k data points, relaxation delay of 2 s, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters: Spectral width of ~200 ppm, 64k data points, relaxation delay of 2 s, 1024 or more scans.

  • Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and phase correction. Calibrate the spectra using the reference standard.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as water or methanol. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the protonated molecule.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in various solvents or solvent mixtures (e.g., water/ethanol, water/isopropanol). Vapor diffusion techniques can also be employed. Crystals should be well-formed and of sufficient size (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Procedure: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the diffraction spots to obtain their intensities and determine the unit cell parameters and space group.

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel compound like this compound.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir crystallization Single Crystal Growth purification->crystallization spectral_interpretation Spectral Interpretation nmr->spectral_interpretation ms->spectral_interpretation ir->spectral_interpretation xrd X-ray Diffraction Data Collection crystallization->xrd structure_solution Structure Solution & Refinement xrd->structure_solution structure_elucidation Final Structure Elucidation (Confirmation of Connectivity & Stereochemistry) structure_solution->structure_elucidation spectral_interpretation->structure_elucidation

Caption: Workflow for the structural elucidation of a novel chemical entity.

Logical Relationship for Spectroscopic Data Interpretation

This diagram shows the logical flow of how different spectroscopic techniques contribute to the final structural determination.

Spectroscopic_Interpretation ms Mass Spectrometry (Molecular Formula) structure Proposed Structure ms->structure Provides Elemental Composition ir IR Spectroscopy (Functional Groups) ir->structure Identifies Key Bonds nmr NMR Spectroscopy (Carbon-Hydrogen Framework) nmr->structure Defines Connectivity

Caption: Logical flow of spectroscopic data interpretation for structure determination.

An In-Depth Technical Guide to the Synthesis and Purification of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and purification of (S)-3,7-diaminoheptanoic acid dihydrochloride for researchers, scientists, and drug development professionals.

(S)-3,7-Diaminoheptanoic acid , also known as L-β-Homolysine , is a diamino acid with significant potential in pharmaceutical development and biochemical research. Its structure, featuring two amino groups, makes it a valuable building block for synthesizing peptides and other complex molecules. This guide provides a comprehensive overview of the synthesis and purification of its stable dihydrochloride salt, tailored for a technical audience.

Synthesis of (S)-3,7-Diaminoheptanoic Acid

The enantioselective synthesis of (S)-3,7-diaminoheptanoic acid is crucial for its application in biologically active compounds. While various strategies for the asymmetric synthesis of β-amino acids exist, a common and effective approach involves starting from a readily available chiral precursor, such as a protected L-amino acid. This "chiral pool" approach ensures the desired stereochemistry in the final product.

A plausible synthetic route, adapted from established methodologies for similar compounds, starts from a protected L-glutamic acid derivative. This multi-step synthesis involves the protection of functional groups, chain elongation, and introduction of the second amino group, followed by deprotection.

It is important to note that a specific, detailed, and publicly available experimental protocol for the synthesis of (S)-3,7-diaminoheptanoic acid is not readily found in the literature. The following represents a generalized, plausible pathway based on analogous syntheses of related compounds. Researchers should consider this a conceptual framework and would need to optimize the specific reaction conditions.

Proposed Synthetic Pathway

A potential synthetic pathway could involve the following key transformations:

  • Protection of L-Glutamic Acid: The starting material, L-glutamic acid, would first have its α-amino group and γ-carboxylic acid protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and conversion to a methyl or ethyl ester for the carboxylic acid.

  • Reduction of the α-Carboxylic Acid: The unprotected α-carboxylic acid would then be selectively reduced to a primary alcohol.

  • Conversion of the Alcohol to a Leaving Group: The resulting alcohol would be converted to a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

  • Chain Extension via Cyanide Displacement: A two-carbon extension could be achieved by reacting the tosylate or mesylate with a cyanide salt.

  • Reduction of the Nitrile and γ-Ester: The nitrile and the protected γ-carboxylic acid would then be reduced to primary amines.

  • Deprotection: Finally, all protecting groups would be removed to yield (S)-3,7-diaminoheptanoic acid.

The final product would then be converted to the more stable dihydrochloride salt for storage and handling.

Purification of this compound

The purification of this compound is critical to remove impurities from the synthesis, including unreacted starting materials, reagents, and side products. A combination of ion-exchange chromatography and crystallization is typically employed to achieve high purity.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating charged molecules like amino acids.[1] Given that (S)-3,7-diaminoheptanoic acid has two amino groups, it will be positively charged at an acidic to neutral pH, making it suitable for cation-exchange chromatography.

Experimental Protocol for Ion-Exchange Chromatography:

  • Resin Selection and Preparation: A strong cation-exchange resin, such as Dowex 50W or Amberlite IR120, is packed into a chromatography column. The resin is typically washed with deionized water and equilibrated with a buffer at a suitable pH (e.g., pH 3-5).

  • Sample Loading: The crude (S)-3,7-diaminoheptanoic acid, dissolved in the equilibration buffer, is loaded onto the column. The positively charged amino acid will bind to the negatively charged resin.

  • Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

  • Elution: The purified amino acid is eluted from the column using a buffer with a higher pH or a higher salt concentration. A common eluent is a dilute solution of ammonia or sodium hydroxide. The change in pH deprotonates the amino groups, reducing their affinity for the resin and allowing the compound to elute.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Crystallization

Crystallization is the final step to obtain the highly pure dihydrochloride salt of (S)-3,7-diaminoheptanoic acid in a solid, stable form.

Experimental Protocol for Crystallization:

  • Salt Formation: The fractions containing the purified amino acid from the ion-exchange chromatography are pooled. The solution is then acidified with hydrochloric acid to form the dihydrochloride salt.

  • Concentration: The acidic solution is concentrated under reduced pressure to obtain a viscous oil or a crude solid.

  • Recrystallization: The crude dihydrochloride salt is dissolved in a minimal amount of a suitable solvent system. For amino acid hydrochlorides, a common solvent system is a mixture of water and a water-miscible organic solvent like ethanol, isopropanol, or acetone.

  • Inducing Crystallization: Crystallization can be induced by slow cooling of the saturated solution, by the slow addition of an anti-solvent (a solvent in which the product is insoluble), or by scratching the inside of the flask with a glass rod to create nucleation sites.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent or the anti-solvent, and dried under vacuum to remove any residual solvent.

Data Presentation

While specific quantitative data from a single, unified experimental procedure is not available in the public domain, the following tables provide a template for how such data should be structured for clear comparison and analysis.

Table 1: Summary of a Hypothetical Synthesis of (S)-3,7-Diaminoheptanoic Acid

StepReactionStarting MaterialReagentsSolventTemp (°C)Time (h)ProductYield (%)Purity (%)
1ProtectionL-Glutamic AcidBoc-anhydride, TEA, MeOH, SOCl₂DCM0 - 2512Protected L-Glutamate95>98
2ReductionProtected L-GlutamateLiBH₄THF0 - 254Protected Amino Alcohol90>97
3TosylationProtected Amino AlcoholTsCl, PyridineDCM06Protected Tosylate92>98
4CyanationProtected TosylateKCNDMSO6024Protected Nitrile85>95
5ReductionProtected NitrileH₂, Raney NiMeOH2548Protected Diaminoheptanoate80>90
6DeprotectionProtected Diaminoheptanoate6M HClDioxane8012(S)-3,7-Diaminoheptanoic Acid95Crude

Table 2: Purification of this compound

Purification StepMethodStationary/Mobile Phase or SolventKey ParametersYield (%)Purity (HPLC, %)
1Ion-Exchange ChromatographyResin: Dowex 50W; Eluent: 0.5 M NH₄OHFlow rate: 2 mL/min; pH gradient: 3 to 98595-98
2CrystallizationWater/Ethanol (1:3)Slow cooling from 60°C to 4°C90>99.5

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Synthesis Workflow

Synthesis_Workflow Start L-Glutamic Acid Protection Protection of Amino and Carboxyl Groups Start->Protection Reduction1 Selective Reduction of α-Carboxylic Acid Protection->Reduction1 Activation Conversion of Alcohol to Leaving Group Reduction1->Activation Chain_Extension Chain Extension (e.g., Cyanide Displacement) Activation->Chain_Extension Reduction2 Reduction of Nitrile and Ester Chain_Extension->Reduction2 Deprotection Removal of Protecting Groups Reduction2->Deprotection Final_Product (S)-3,7-Diaminoheptanoic Acid Deprotection->Final_Product

Caption: Proposed synthetic workflow for (S)-3,7-diaminoheptanoic acid.

Purification Workflow

Purification_Workflow Crude_Product Crude (S)-3,7-Diaminoheptanoic Acid Ion_Exchange Ion-Exchange Chromatography (Cation Exchange) Crude_Product->Ion_Exchange Elution Elution with Basic Buffer Ion_Exchange->Elution Salt_Formation Formation of Dihydrochloride Salt (Addition of HCl) Elution->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Pure_Product Pure (S)-3,7-Diaminoheptanoic Acid Dihydrochloride Crystallization->Pure_Product

Caption: Purification workflow for this compound.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and drug development professionals can use this information as a starting point for developing detailed and optimized protocols for their specific applications.

References

Spectroscopic Profile of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-3,7-Diaminoheptanoic acid dihydrochloride. Due to the limited availability of experimental public data for this specific salt, this guide combines available mass spectrometry data for the free base with predicted Nuclear Magnetic Resonance (NMR) data for the dihydrochloride form. This information is crucial for the characterization and quality control of this compound in research and drug development settings.

Introduction

(S)-3,7-Diaminoheptanoic acid is a diamino acid with potential applications in medicinal chemistry and pharmaceutical development. The dihydrochloride salt form is often utilized to improve solubility and stability. Accurate spectroscopic data is fundamental for confirming the identity, purity, and structure of this molecule. This guide presents the available mass spectrometry (MS) data and predicted ¹H and ¹³C NMR data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.

Mass Spectrometry (MS) Data

The following table summarizes the mass spectrometry data for the free base form, (3S)-3,7-diaminoheptanoic acid. The data is sourced from public databases and provides exact mass and major fragmentation patterns, which are critical for molecular identification.

Table 1: Mass Spectrometry Data for (S)-3,7-Diaminoheptanoic Acid

ParameterValueSource
Molecular FormulaC₇H₁₆N₂O₂PubChem
Molecular Weight160.21 g/mol PubChem
Exact Mass160.1212 g/mol PubChem
LC-MS (ESI+)
Precursor Ion (M+H)⁺m/z 161.1284PubChem
Major Fragment Ionsm/z 144.1026, 116.0706, 84.0808PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H22.5 - 2.7dd2H
H33.6 - 3.8m1H
H41.6 - 1.8m2H
H51.4 - 1.6m2H
H61.7 - 1.9m2H
H73.0 - 3.2t2H
NH₃⁺ (at C3)8.0 - 8.5br s3H
NH₃⁺ (at C7)8.0 - 8.5br s3H
COOH11.0 - 12.0s1H

Note: Spectra are predicted for a solution in D₂O or a similar polar solvent. The broad signals (br s) for the amine protons may exchange with deuterium in D₂O and disappear from the spectrum.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C1 (COOH)175 - 178
C238 - 41
C350 - 53
C428 - 31
C523 - 26
C630 - 33
C739 - 42

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for amino acid compounds. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or TSP) if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: -2 to 14 ppm.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay: 1-5 seconds.

      • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µM) in a suitable solvent system for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition Parameters (ESI+):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) to induce fragmentation for structural elucidation.

  • Data Analysis: Process the raw data to identify the monoisotopic mass of the precursor ion and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Appropriate Solvent (e.g., D₂O for NMR, MeCN/H₂O for MS) Sample->Dissolution NMR_Acq NMR Data Acquisition (¹H and ¹³C) Dissolution->NMR_Acq MS_Acq MS Data Acquisition (Full Scan and MS/MS) Dissolution->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Picking, Formula Generation) MS_Acq->MS_Proc NMR_Interp NMR Spectral Interpretation (Chemical Shifts, Multiplicity) NMR_Proc->NMR_Interp MS_Interp MS Spectral Interpretation (Molecular Ion, Fragmentation) MS_Proc->MS_Interp Conclusion Structural Confirmation and Purity Assessment NMR_Interp->Conclusion MS_Interp->Conclusion

Workflow for Spectroscopic Analysis.

This comprehensive guide provides essential spectroscopic information for this compound, facilitating its use in scientific research and development. While the NMR data presented is predictive, it offers a valuable reference for the characterization of this compound.

(S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Technical Whitepaper on its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-3,7-Diaminoheptanoic acid is a diamino acid characterized by a heptanoic acid backbone with amino groups at the 3rd and 7th positions.[1] Its classification as a β-amino acid stems from the amino group at the β-carbon relative to the carboxyl group. The dihydrochloride salt form enhances its stability and solubility for research applications.

The structural analogy to L-lysine is the cornerstone of its presumed biological activity. Lysine is a fundamental building block for protein synthesis and plays a critical role in various cellular processes. In many bacteria, the synthesis of lysine occurs via the diaminopimelate (DAP) pathway, which is not present in mammals, making it a prime target for antimicrobial drug development.

Hypothesized Mechanism of Action: Competitive Inhibition of Diaminopimelate Decarboxylase

The most probable mechanism of action for (S)-3,7-diaminoheptanoic acid is the competitive inhibition of diaminopimelate (DAP) decarboxylase (also known as meso-diaminopimelate decarboxylase). This enzyme catalyzes the final step in the lysine biosynthetic pathway: the decarboxylation of meso-diaminopimelate to produce L-lysine.

The Lysine Biosynthesis Pathway

The DAP pathway is a multi-step enzymatic process that converts aspartate into lysine. The final and committing step is the stereospecific decarboxylation of meso-diaminopimelate by DAP decarboxylase.

Lysine_Biosynthesis_Pathway Aspartate Aspartate Intermediates ... (Multiple Enzymatic Steps) Aspartate->Intermediates meso_DAP meso-Diaminopimelate Intermediates->meso_DAP DAP_decarboxylase Diaminopimelate Decarboxylase meso_DAP->DAP_decarboxylase Lysine L-Lysine DAP_decarboxylase->Lysine CO2 SDHA (S)-3,7-Diaminoheptanoic acid (L-β-Homolysine) SDHA->Inhibition Inhibition->DAP_decarboxylase Competitive Inhibition

Figure 1: Hypothesized inhibition of the lysine biosynthesis pathway.
Competitive Inhibition Kinetics

As a competitive inhibitor, (S)-3,7-diaminoheptanoic acid would bind to the active site of DAP decarboxylase, competing with the natural substrate, meso-diaminopimelate. This binding is reversible and does not lead to a chemical reaction. The presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

Table 1: Hypothesized Kinetic Parameters of DAP Decarboxylase in the Presence of (S)-3,7-Diaminoheptanoic Acid

ParameterDescriptionEffect of Competitive Inhibitor
Vmax Maximum rate of reactionUnchanged
Km Substrate concentration at half VmaxIncreases
Ki Inhibition constantN/A (Defines inhibitor potency)

Note: Specific quantitative values for Ki are not currently available in the public domain.

Experimental Protocols for Investigating the Mechanism of Action

To validate the hypothesized mechanism of action and quantify the inhibitory potency of (S)-3,7-diaminoheptanoic acid dihydrochloride, the following experimental protocols would be employed.

DAP Decarboxylase Inhibition Assay

Objective: To determine the inhibitory effect of (S)-3,7-diaminoheptanoic acid on the activity of purified DAP decarboxylase and to calculate the IC50 and Ki values.

Methodology:

  • Enzyme Purification: Recombinant DAP decarboxylase from a target microorganism (e.g., E. coli) is expressed and purified using standard chromatographic techniques.

  • Enzyme Activity Assay: The activity of DAP decarboxylase is measured by monitoring the rate of L-lysine production or CO2 release. A common method involves a coupled enzymatic assay where the production of lysine is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Inhibition Studies:

    • IC50 Determination: The enzyme is incubated with varying concentrations of this compound and a fixed concentration of meso-diaminopimelate. The reaction rate is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

    • Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition, enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the Ki.

Experimental_Workflow start Start purify_enzyme Purify Recombinant DAP Decarboxylase start->purify_enzyme activity_assay Develop and Validate Enzyme Activity Assay purify_enzyme->activity_assay ic50 IC50 Determination with (S)-3,7-Diaminoheptanoic Acid activity_assay->ic50 ki Ki Determination and Kinetic Analysis ic50->ki data_analysis Data Analysis and Mechanism Confirmation ki->data_analysis end End data_analysis->end

References

(S)-3,7-Diaminoheptanoic Acid Derivatives: A Technical Guide to Exploring Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,7-Diaminoheptanoic acid and its derivatives represent a largely unexplored chemical space with potential for the development of novel therapeutic agents. This technical guide provides a framework for initiating research into the biological activities of this compound class. While direct literature on the specific biological activities of (S)-3,7-diaminoheptanoic acid derivatives is sparse, their structural similarity to key biological molecules, such as ornithine and lysine, suggests potential as enzyme inhibitors. This document outlines hypothetical biological targets, provides detailed experimental protocols for relevant enzyme inhibition assays, and presents logical workflows for screening and characterization.

Introduction

(S)-3,7-Diaminoheptanoic acid is a seven-carbon beta-amino acid containing two amino groups. Its unique structure presents opportunities for the synthesis of a diverse library of derivatives with potential applications in drug discovery. The presence of two amine functionalities allows for a variety of chemical modifications to explore structure-activity relationships (SAR).

Currently, there is a notable lack of publicly available data on the specific biological activities of derivatives of (S)-3,7-diaminoheptanoic acid. This guide aims to bridge this knowledge gap by providing researchers with the foundational information and experimental methodologies required to systematically investigate this promising class of compounds.

Potential Biological Targets

Given the structural analogy of (S)-3,7-diaminoheptanoic acid to the amino acids ornithine and lysine, a primary area of investigation for its derivatives would be as inhibitors of enzymes involved in amino acid metabolism, particularly amino acid decarboxylases.

  • Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated polyamine levels are associated with cancer, making ODC a validated target for anticancer drug development.

  • Lysine Decarboxylase (LDC): LDC catalyzes the conversion of lysine to cadaverine, a precursor for the synthesis of certain polyamines and other biological molecules. Inhibitors of LDC could have applications as antimicrobial agents or as modulators of specific metabolic pathways.

Experimental Protocols

The following are detailed protocols for assays relevant to the proposed biological targets for (S)-3,7-diaminoheptanoic acid derivatives.

Ornithine Decarboxylase (ODC) Inhibition Assay

This protocol is a widely used radiolabeling assay that measures the release of ¹⁴CO₂ from [¹⁴C]-ornithine.

Materials and Reagents:

  • Purified human ornithine decarboxylase (ODC) enzyme

  • L-[1-¹⁴C]ornithine

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • EDTA

  • Sulfuric acid (H₂SO₄)

  • Scintillation cocktail

  • Test compounds ((S)-3,7-diaminoheptanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, EDTA, DTT, and PLP.

  • Add the purified ODC enzyme to the reaction mixture.

  • Add the test compound at various concentrations to the enzyme mixture and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-[1-¹⁴C]ornithine to the mixture.

  • Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid, such as sulfuric acid. This also facilitates the release of the ¹⁴CO₂.

  • Capture the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation cocktail base).

  • Quantify the trapped ¹⁴CO₂ using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Lysine Decarboxylase (LDC) Inhibition Assay

A common method for assessing LDC activity is to measure the production of cadaverine from lysine. This can be achieved using a colorimetric assay with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

Materials and Reagents:

  • Purified bacterial or recombinant lysine decarboxylase (LDC)

  • L-lysine

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium borate buffer

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS)

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Test compounds ((S)-3,7-diaminoheptanoic acid derivatives) dissolved in a suitable solvent

Procedure:

  • Prepare a reaction buffer containing sodium borate and PLP.

  • Add the LDC enzyme to the buffer.

  • Add the test compound at various concentrations and pre-incubate with the enzyme.

  • Initiate the reaction by adding L-lysine.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set time.

  • Stop the reaction by adding HCl.

  • To quantify the cadaverine produced, add sodium bicarbonate to raise the pH, followed by the addition of TNBS. TNBS reacts with the primary amines of cadaverine to produce a colored product.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

  • Create a standard curve using known concentrations of cadaverine to determine the amount of product formed in the enzymatic reaction.

  • Calculate the percent inhibition and IC50 values for the test compounds.

Quantitative Data Summary

As there is no publicly available quantitative data for the biological activity of (S)-3,7-diaminoheptanoic acid derivatives, the following table is a template for researchers to populate as they generate data from the aforementioned assays.

DerivativeTarget EnzymeAssay TypeIC50 (µM)EC50 (µM)Ki (µM)MIC (µg/mL)Notes
Example 1 ODC¹⁴CO₂ Release
Example 2 LDCTNBS Colorimetric
Example 3 S. aureusBroth Microdilution
Example 4 E. coliBroth Microdilution

Visualized Workflows and Pathways

To guide the research process, the following diagrams, created using Graphviz (DOT language), illustrate a logical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_characterization Hit Characterization start (S)-3,7-Diaminoheptanoic Acid Scaffold synth Derivative Synthesis (e.g., acylation, alkylation) start->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify primary_screen Primary Enzyme Inhibition Screen (e.g., ODC, LDC) purify->primary_screen antimicrobial_screen Antimicrobial Activity Screen (e.g., S. aureus, E. coli) purify->antimicrobial_screen ic50 IC50 Determination primary_screen->ic50 antimicrobial_screen->ic50 mechanism Mechanism of Action Studies (e.g., kinetics, reversibility) ic50->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar

Caption: A logical workflow for the synthesis, screening, and characterization of (S)-3,7-diaminoheptanoic acid derivatives.

polyamine_pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC CO2 Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine ODC->Putrescine Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine Inhibitor (S)-3,7-Diaminoheptanoic Acid Derivative Inhibitor->ODC Inhibition

Caption: The polyamine biosynthesis pathway, highlighting the role of ornithine decarboxylase (ODC) as a potential target.

Conclusion

The field of (S)-3,7-diaminoheptanoic acid derivatives is ripe for exploration. By leveraging the structural similarities to known enzyme substrates and employing the detailed experimental protocols provided in this guide, researchers can systematically investigate the biological activities of this novel class of compounds. The potential to discover new enzyme inhibitors with applications in oncology and infectious diseases makes this an exciting and promising area of research for drug development professionals.

A Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride as a Lysine Mimic: A Case Study in Histone Methyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While specific data regarding (S)-3,7-diaminoheptanoic acid dihydrochloride as a lysine mimic is not extensively available in the public domain, this technical guide provides an in-depth exploration of the core principles of utilizing lysine mimics in drug discovery. We focus on the well-documented case of modifying the histone methyltransferase (HMT) inhibitor BIX-01294 to incorporate a lysine-mimicking moiety, resulting in the analog E72. This guide will detail the design, synthesis, and evaluation of such compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Role of Lysine Mimics in Targeting Histone Methyltransferases

Histone methyltransferases (HMTs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine and arginine residues of histone proteins.[1] The methylation status of histones is critical in modulating chromatin structure and gene expression, and its dysregulation has been implicated in various diseases, including cancer.[1] Consequently, HMTs have emerged as promising therapeutic targets.

A key strategy in designing potent and selective HMT inhibitors is the concept of "lysine mimics." These are chemical moieties designed to occupy the lysine-binding channel of the enzyme's active site, thereby competing with the natural histone substrate. By incorporating a lysine mimic into a known inhibitor scaffold, it is possible to enhance binding affinity, improve selectivity, and modulate the compound's pharmacological properties. This guide will use the development of the G9a/GLP inhibitor E72 from BIX-01294 as a practical example of this strategy.

Design and Synthesis of a Lysine Mimic-Containing Inhibitor: The BIX-01294 to E72 Case Study

The development of E72 was guided by the structural understanding of how BIX-01294 binds to the G9a-like protein (GLP). The goal was to introduce a lysine-mimicking side chain that would extend into the substrate lysine-binding channel, thereby enhancing the inhibitor's potency and cellular activity.

A representative synthetic scheme for generating analogs of BIX-01294 with a lysine mimic at the C7 position of the quinazoline ring is outlined below. This multi-step synthesis involves the construction of the core quinazoline scaffold followed by the introduction of the lysine-mimicking side chain and other functional groups.

G cluster_synthesis Representative Synthesis of a BIX-01294 Analog start Substituted Anthranilonitrile step1 Cyclization start->step1 Reagents quinazoline 2,4-Dichloroquinazoline Intermediate step1->quinazoline step2 SNAr Reaction 1 (e.g., with 1-Boc-4-aminopiperidine) quinazoline->step2 intermediate1 C4-Substituted Quinazoline step2->intermediate1 step3 SNAr Reaction 2 (e.g., with a diamine) intermediate1->step3 intermediate2 C2,C4-Disubstituted Quinazoline step3->intermediate2 step4 Introduction of Lysine Mimic intermediate2->step4 final_product BIX-01294 Analog (e.g., E72) step4->final_product

A representative synthetic workflow for BIX-01294 analogs.

Quantitative Data Presentation

The incorporation of a lysine mimic in E72 resulted in a potent inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). The binding affinities (Kd) of E72 for these enzymes are summarized in the table below, alongside the IC50 values for the parent compound, BIX-01294.

CompoundTargetParameterValue
E72 G9aKd136 nM[2]
GLPKd164 nM[2]
BIX-01294 G9aIC501.7 - 2.7 µM[3][4]
GLPIC500.7 - 0.9 µM[3]

Experimental Protocols

The evaluation of HMT inhibitors like E72 involves both biochemical and cellular assays to determine their potency and mechanism of action.

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

  • Recombinant G9a or GLP enzyme

  • Histone H3 peptide (1-25) substrate

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer: 25 mM Potassium Phosphate pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100

  • Inhibitor compounds (e.g., E72) dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H3 peptide substrate, and the HMT enzyme.

  • Add the inhibitor compound at various concentrations (or DMSO for control).

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).[3][5]

  • Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.[4]

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

This assay quantifies the levels of histone H3 lysine 9 dimethylation (H3K9me2) within cells following inhibitor treatment.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Inhibitor compound (e.g., E72)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibody against H3K9me2

  • Primary antibody against total Histone H3 (for normalization)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 48 hours).

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific binding sites with the blocking buffer.

  • Incubate the cells with the primary antibodies for H3K9me2 and total H3.

  • Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

  • Stain the nuclei with a nuclear stain.

  • Acquire fluorescence signals for H3K9me2, total H3, and the nuclear stain using a microplate reader.

  • Normalize the H3K9me2 signal to the total H3 signal and the cell number (from the nuclear stain).

  • Determine the concentration-dependent reduction in H3K9me2 levels.

Visualizations of Pathways and Workflows

G cluster_pathway G9a/GLP Inhibition Pathway G9a_GLP G9a/GLP Complex H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Methylation Histone_H3 Histone H3 Histone_H3->G9a_GLP SAM SAM SAM->G9a_GLP Gene_Repression Transcriptional Repression H3K9me2->Gene_Repression E72 E72 (Lysine Mimic) E72->G9a_GLP Inhibition

Inhibition of the G9a/GLP signaling pathway by E72.

G cluster_workflow HMT Activity Assay Workflow start Prepare Reaction Mix (Enzyme, Substrate, Buffer) add_inhibitor Add Inhibitor (e.g., E72) start->add_inhibitor start_reaction Initiate with [³H]-SAM add_inhibitor->start_reaction incubate Incubate at RT start_reaction->incubate spot Spot on Filter Paper incubate->spot wash Wash Filter Paper spot->wash measure Scintillation Counting wash->measure analyze Calculate IC50 measure->analyze

Workflow for the radioactive HMT activity assay.

Conclusion

The strategic incorporation of a lysine mimic into the BIX-01294 scaffold to generate E72 exemplifies a powerful approach in modern drug discovery. This modification led to a potent inhibitor of G9a and GLP with improved cellular characteristics. While direct experimental data on this compound as a lysine mimic remains to be published, the principles and methodologies detailed in this guide provide a robust framework for the design and evaluation of novel HMT inhibitors. The continued exploration of diverse lysine-mimicking moieties holds significant promise for the development of next-generation epigenetic therapeutics.

References

Discovery and history of diaminoheptanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Diaminoheptanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoheptanoic acids and their derivatives represent a class of non-proteinogenic amino acids with significant biological and synthetic interest. While the discovery and history of specific isomers like 2,7- and 3,7-diaminoheptanoic acid are primarily rooted in synthetic chemistry, the field has been profoundly shaped by the discovery of a closely related molecule: 2,6-diaminopimelic acid (DAP), a diaminoheptanedioic acid. This guide provides a comprehensive overview of the history, biological significance, synthesis, and analysis of these compounds, with a primary focus on the foundational role of DAP in microbiology and biochemistry, which paved the way for interest in related structures.

Discovery and History

The history of this molecular class is anchored by the discovery of α,ε-diaminopimelic acid (DAP), a key component of bacterial cell walls.

The Landmark Isolation of Diaminopimelic Acid (DAP)

In 1951, E. Work published the seminal paper detailing the isolation of a novel amino acid from the bacterium Corynebacterium diphtheriae, the causative agent of diphtheria.[1][2] This compound was identified as α,ε-diaminopimelic acid. This discovery was pivotal, as DAP was subsequently found to be an essential building block of the peptidoglycan layer in the cell walls of most Gram-negative and some Gram-positive bacteria.[3] Its presence became a key chemotaxonomic marker to differentiate bacterial species.

Emergence of Other Diaminoheptanoic Acids

Unlike the well-documented discovery of DAP as a natural product, isomers such as 2,7-diaminoheptanoic acid and 3,7-diaminoheptanoic acid do not have a similar landmark discovery history.[1][2][4][5] They are not known to be common natural products and have emerged in the scientific literature primarily as targets of chemical synthesis. Their study is often related to their roles as structural analogs, building blocks for peptide mimics, or as derivatives in medicinal chemistry. For instance, (S)-2,7-Diaminoheptanoic acid is also known as Homolysine.[4]

Key Diaminoheptanoic Acid Variants and Their Significance

The positioning of the two amino groups along the seven-carbon chain defines the properties and biological relevance of each isomer. The most significant distinction is between the dicarboxylic diaminopimelic acid (DAP) and the monocarboxylic diaminoheptanoic acids.

Table 1: Properties of Key Diaminoheptanoic Acid Variants
Compound Name Structure Isomer Type Molecular Formula Molecular Weight ( g/mol )
meso-2,6-Diaminopimelic acid (meso-DAP)HOOC-CH(NH₂)-(CH₂)₃-CH(NH₂)-COOHDiaminoheptanedioic AcidC₇H₁₄N₂O₄190.20
(S)-2,7-Diaminoheptanoic acidH₂N-(CH₂)₅-CH(NH₂)-COOHα,ω-Diaminoheptanoic AcidC₇H₁₆N₂O₂160.21
(3S)-3,7-Diaminoheptanoic acidH₂N-(CH₂)₄-CH(NH₂)-CH₂-COOHβ,ω-Diaminoheptanoic AcidC₇H₁₆N₂O₂160.21
Biological Role of meso-Diaminopimelic Acid (meso-DAP)
  • Peptidoglycan Cross-linking: The primary role of meso-DAP is structural. In many bacteria, it serves as the direct cross-linking amino acid in the peptidoglycan cell wall, forming a peptide bridge between adjacent glycan strands. This cross-linking provides the cell wall with its rigidity and resistance to osmotic pressure.[3][6]

  • Lysine Biosynthesis: In bacteria and plants, meso-DAP is the immediate precursor to L-lysine. The enzyme diaminopimelate decarboxylase catalyzes the removal of the carboxyl group at the ε-carbon of meso-DAP to yield L-lysine.[6] This metabolic link makes the DAP pathway a critical route for synthesizing an essential proteinogenic amino acid.

Biosynthesis Pathway of Diaminopimelic Acid

The DAP pathway is the primary route for lysine synthesis in bacteria and plants. It begins with aspartate and involves a series of enzymatic conversions. There are several variations of the pathway; the most common "succinylase pathway" is depicted below.

dap_pathway cluster_enzymes Asp L-Aspartate AspP L-Aspartyl-4-phosphate Asp->AspP ATP AsaS L-Aspartate-semialdehyde AspP->AsaS NADPH DHDPA 2,3-Dihydrodipicolinate AsaS->DHDPA + Pyruvate THDPA Tetrahydrodipicolinate DHDPA->THDPA NAD(P)H NSucc N-Succinyl-LL-2,6-diaminoheptanedioate THDPA->NSucc + Succinyl-CoA + Glutamate LLDAP LL-2,6-Diaminoheptanedioate (LL-DAP) NSucc->LLDAP + H₂O mesoDAP meso-2,6-Diaminoheptanedioate (meso-DAP) LLDAP->mesoDAP Lys L-Lysine mesoDAP->Lys - CO₂ LysC Aspartokinase Asd Asp-semialdehyde dehydrogenase DapA DHDPA synthase DapB DHDPA reductase DapD THDPA N-succinyl- transferase DapC N-Succinyl-DAP aminotransferase DapE Succinyl-DAP disuccinylase DapF DAP epimerase LysA DAP decarboxylase e1 LysC e2 Asd e3 DapA e4 DapB e5 DapD / DapC e6 DapE e7 DapF e8 LysA

Caption: The Diaminopimelate (DAP) pathway for L-lysine biosynthesis.

Experimental Protocols

Synthesis Protocol: Stereoselective Synthesis of meso-DAP

The following protocol is adapted from a modern stereoselective synthesis approach, demonstrating the complexity involved in controlling the stereochemistry of these molecules.[3]

Objective: To synthesize meso-2,6-diaminopimelic acid dihydrochloride.

Key Steps:

  • Arene Oxidation: To a stirred solution of sodium periodate (9.00 mmol) in water (15 mL), add dichloroethane (10 mL), acetonitrile (10 mL), and the starting material, tert-butyl (2S,6R)-6-acetamido-2-(tert-butoxycarbonylamino)-6-phenylhexanoate (0.600 mmol).

  • Catalysis: Add ruthenium(III) chloride hydrate (0.120 mmol). Vigorously stir the reaction mixture at room temperature for 22 hours.

  • Re-catalysis: Add a second portion of ruthenium(III) chloride hydrate (0.120 mmol) and continue vigorous stirring for another 19 hours to ensure complete conversion.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the protected dicarboxylic acid intermediate.

  • Deprotection: Suspend the intermediate in 6 M aqueous hydrochloric acid (2.5 mL) and stir under reflux for 4 hours.

  • Isolation and Crystallization: Cool the reaction mixture to room temperature and concentrate it in vacuo. Dissolve the resulting residue in a minimum amount of hot methanol or ethanol.

  • Precipitation: Add diethyl ether dropwise to the warm solution to induce the precipitation of a white solid.

  • Final Product: Cool the suspension, collect the precipitate by filtration, wash with diethyl ether, and dry under high vacuum to yield meso-2,6-diaminopimelic acid dihydrochloride.

Table 2: Representative Synthesis Data for meso-DAP
Parameter Value
Starting Material tert-butyl (2S,6R)-6-acetamido-2-(tert-butoxycarbonylamino)-6-phenylhexanoate
Key Reagents Sodium periodate, Ruthenium(III) chloride hydrate, 6 M HCl
Overall Yield ~51% over multiple steps
Final Product Form Dihydrochloride salt
Melting Point >250 °C (decomposition)
Analytical Protocol: HPLC Analysis with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of amino acids. Due to their lack of a strong chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is required for sensitive fluorescence detection.

Objective: To separate and quantify diaminoheptanoic acid isomers in a sample.

Methodology:

  • Sample Preparation:

    • Prepare standards of the target diaminoheptanoic acid isomers.

    • For biological samples (e.g., bacterial hydrolysates), perform protein precipitation with a suitable agent like sulfosalicylic acid, followed by centrifugation.

    • Dilute the supernatant (or standards) with a loading buffer.

  • Derivatization Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of a thiol (e.g., 3-mercaptopropionic acid). Dilute to a final working concentration. Prepare fresh daily.[5]

    • FMOC Reagent: Prepare a stock solution of FMOC in acetonitrile.

  • Automated Derivatization (Typical Autosampler Program):

    • Aspirate 50 µL of the derivatization reagent (OPA/thiol).

    • Aspirate 50 µL of the sample or standard.

    • Mix the reagent and sample in the autosampler needle or a reaction vial.

    • Incubate for a precise time (e.g., 1-2 minutes) to allow OPA to react with primary amines.

    • Inject the FMOC reagent to derivatize any secondary amines (if present).

    • Inject the final derivatized sample onto the HPLC column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 30 mmol/L potassium dihydrogen phosphate, pH 7.0).[5]

    • Mobile Phase B: Organic solvent (e.g., a mixture of acetonitrile and water).

    • Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase the concentration to elute the derivatized amino acids based on their hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to appropriate excitation/emission wavelengths for OPA (e.g., Ex: 340 nm, Em: 450 nm) and FMOC derivatives.

Visualizations

hplc_workflow Sample Sample/Standard (e.g., Bacterial Hydrolysate) Prep Sample Preparation (Deproteinization/Dilution) Sample->Prep Deriv Automated Pre-Column Derivatization (OPA/FMOC) Prep->Deriv Inject HPLC Injection Deriv->Inject Column C18 Reverse-Phase Column (Gradient Elution) Inject->Column Detect Fluorescence Detection Column->Detect Data Data Acquisition & Analysis (Chromatogram) Detect->Data

References

A Technical Guide to the Chiral Separation of 3,7-Diaminoheptanoic Acid Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chiral Separation of Amino Acids

Chirality plays a pivotal role in the pharmaceutical industry, where the enantiomers of a drug can exhibit markedly different physiological effects.[1] Consequently, regulatory agencies often mandate the separation and characterization of individual stereoisomers. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[1][2]

The separation of amino acid enantiomers, such as the isomers of 3,7-diaminoheptanoic acid, can be particularly challenging due to their zwitterionic nature and poor solubility in common non-polar organic solvents used in normal-phase chromatography.[3] Two primary strategies are employed for the chiral resolution of amino acids by HPLC:

  • Direct Separation: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.

  • Indirect Separation: This method involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase.

Direct Chiral Separation Strategy

Direct enantioseparation on a CSP is often preferred due to its simplicity, as it avoids the extra step of derivatization.[3][4] Several types of CSPs have proven effective for the separation of underivatized amino acids.

Recommended Chiral Stationary Phases for Amino Acids

Based on the successful separation of other amino acids, the following CSPs are recommended as starting points for the method development of 3,7-diaminoheptanoic acid isomers:

  • Ligand Exchange CSPs: These phases, such as Chirex 3126, consist of a chiral ligand (e.g., D-penicillamine) complexed with a metal ion (usually copper) on a solid support.[4] The separation mechanism relies on the formation of transient, diastereomeric metal complexes with the amino acid enantiomers.[4] The enantiomer that forms the more stable complex is retained longer.[4] Separations are typically performed in the reversed-phase mode.[4]

  • Macrocyclic Glycopeptide CSPs: Chirobiotic T (teicoplanin-based) and other related phases are particularly effective for resolving underivatized amino acids.[3][5] These CSPs are compatible with a wide range of mobile phases, including polar organic and aqueous systems, making them suitable for polar and ionic compounds.[3] The separation mechanism is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and inclusion complexation. It has been observed that the D-enantiomer is often more strongly retained on these phases.[3]

  • Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs, like CHIRALPAK® ZWIX(+), are designed for the enantioselective separation of ampholytic molecules such as amino acids.[6] These phases contain both acidic and basic sites, allowing for ion-exchange interactions with the amino and carboxylic acid groups of the analyte.[6]

Hypothetical Starting Experimental Protocol for Direct Separation

This protocol provides a general starting point for method development. Optimization of the mobile phase composition, flow rate, and temperature will be necessary to achieve the desired resolution.

Table 1: Proposed Initial HPLC Conditions for Direct Chiral Separation

ParameterLigand Exchange CSP (e.g., Chirex 3126)Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T)
Column 150 x 4.6 mm250 x 4.6 mm, 5 µm
Mobile Phase 1 mM Copper (II) Sulfate in Water0.1% Acetic Acid in Methanol/Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nm (or Evaporative Light Scattering Detector - ELSD)UV at 210 nm (or ELSD/MS)
Injection Volume 10 µL10 µL
Sample Prep Dissolve in mobile phaseDissolve in mobile phase

Indirect Chiral Separation Strategy

When direct methods fail to provide adequate resolution, or for specific applications requiring high sensitivity, an indirect approach using pre-column derivatization can be employed.[7] This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).

Chiral Derivatizing Agents for Amino Acids

A suitable chiral derivatizing agent should react rapidly and completely with the amino groups of 3,7-diaminoheptanoic acid under mild conditions. Some commonly used reagents for amino acids include:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDNP-L-Ala-NH2) and its Analogs: These reagents react with primary and secondary amines to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.[8] Analogs with different amino acids can offer alternative selectivities.[8][9] The derivatives have a strong UV chromophore, enhancing detection sensitivity.[9]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. This method offers high sensitivity due to fluorescence detection.

  • 4-Chloro-7-nitrobenzofurazan (NBD-Chloride): This reagent is used for the pre-column derivatization of non-chromophoric primary and secondary amines, forming derivatives that can be detected by UV or fluorescence.[10]

Hypothetical Experimental Protocol for Indirect Separation

Derivatization Step:

  • Dissolve a known amount of the 3,7-diaminoheptanoic acid isomer mixture in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.0).

  • Add a molar excess of the chiral derivatizing agent solution (e.g., Marfey's reagent in acetone).

  • Incubate the mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

  • Quench the reaction by adding a small amount of acid (e.g., 1 M HCl).

  • Filter the sample before injection into the HPLC system.

Table 2: Proposed Initial HPLC Conditions for Indirect Chiral Separation (after Derivatization)

ParameterCondition
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a low percentage of B, and increase linearly over 30-40 minutes.
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 340 nm (for Marfey's reagent derivatives)
Injection Volume 20 µL

Method Development and Optimization Workflow

The development of a successful chiral separation method is often an iterative process. The following workflow provides a logical approach to achieving the desired separation.

Chiral_Method_Development start Define Separation Goal (Analytical vs. Preparative) strategy Choose Strategy (Direct vs. Indirect) start->strategy direct_csp Direct: Select CSP (Ligand Exchange, Macrocyclic, Zwitterionic) strategy->direct_csp Direct indirect_cda Indirect: Select CDA (e.g., Marfey's Reagent) strategy->indirect_cda Indirect initial_conditions Run Initial Conditions (Based on literature for similar compounds) direct_csp->initial_conditions indirect_cda->initial_conditions evaluate Evaluate Results (Resolution, Tailing, Retention Time) initial_conditions->evaluate optimize Optimize Parameters (Mobile Phase, Temperature, Flow Rate) evaluate->optimize Partial Separation validate Method Validation (Robustness, Linearity, LOD, LOQ) evaluate->validate Good Separation failure Re-evaluate Strategy evaluate->failure No Separation optimize->evaluate success Successful Separation validate->success failure->strategy

Caption: Workflow for Chiral HPLC Method Development.

Data Presentation and Interpretation

During method development, it is crucial to systematically record and evaluate the chromatographic data. The following table provides a template for summarizing the results from different experimental conditions.

Table 3: Template for Summarizing Chiral Separation Data

Condition IDCSP / ColumnMobile PhaseTemp (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Separation Factor (α)
Exp-01
Exp-02
Exp-03
  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for any separation.

Conclusion

The chiral separation of 3,7-diaminoheptanoic acid isomers by HPLC is an achievable, albeit potentially challenging, analytical task. A systematic approach to method development, starting with the selection of an appropriate strategy (direct or indirect) and a suitable chiral stationary phase or derivatizing agent, is key to success. The hypothetical protocols and workflow presented in this guide provide a solid foundation for researchers to initiate their method development and optimization efforts. Careful documentation and evaluation of the chromatographic data will facilitate the establishment of a robust and reliable method for the stereoselective analysis of this important non-proteinogenic amino acid.

References

Navigating the Safety Profile of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for (S)-3,7-Diaminoheptanoic acid dihydrochloride. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes information from the safety data sheets of structurally related compounds and publicly available chemical data. All information presented herein should be used as a guide and supplemented with institution-specific safety protocols.

Chemical and Physical Properties

PropertyValueSource/Compound
Molecular Formula C₇H₁₆N₂O₂·2HClThis compound
Molecular Weight 233.14 g/mol Computed
Appearance White to off-white solid (expected)Inferred from related compounds
Melting Point 192-195 °C7-Aminoheptanoic acid[1]
Solubility Expected to be soluble in waterGeneral property of hydrochloride salts[2]
XLogP3 -3.3(3S)-3,7-diaminoheptanoic acid[3]

Hazard Identification and Precautionary Measures

While a specific hazard classification for this compound is not established, data from related aminoheptanoic acid derivatives suggest that it should be handled with care. The following is a summary of potential hazards and recommended precautionary statements.

Hazard CategoryGHS Classification (Inferred)Precautionary Statements (Inferred)
Acute Toxicity Not ClassifiedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation Not ClassifiedP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Irritation Not ClassifiedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Carcinogenicity No component of related products is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.P202: Do not handle until all safety precautions have been read and understood.

Experimental Protocols: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The following protocols are based on best practices for handling solid chemical compounds in a research setting.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Start: Prepare to Handle Compound lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Glasses with Side Shields lab_coat->safety_glasses gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) safety_glasses->gloves respirator Consider N95 Respirator if Creating Dust gloves->respirator proceed Proceed with Handling respirator->proceed

Figure 1. Personal Protective Equipment Workflow.
General Handling and Storage Protocol

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation : Take care to avoid the formation of dust and aerosols during handling.

  • Hygienic Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release and Disposal Procedures

Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Spill into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

References

Commercial Sourcing and Technical Guide for (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a non-proteinogenic β-amino acid derivative. Non-proteinogenic amino acids, particularly those with additional functional groups such as a second amine, are of significant interest in drug discovery and development. Their incorporation into peptides can enhance proteolytic stability, modulate biological activity, and introduce novel structural motifs.[1][2] This technical guide provides an overview of the commercial availability of this compound, along with a hypothetical experimental workflow for its investigation and a potential signaling pathway it might influence, based on the known roles of similar molecules.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD)
BLD Pharm 192003-02-4C₇H₁₈Cl₂N₂O₂233.14InquireInquireInquire[3]
ChemShuttle 290835-83-5C₇H₁₈Cl₂N₂O₂233.14≥95%1g, 5g, 10g, 25g1g: $350, 5g: $850 (Inquire for larger quantities)
P&S Chemicals 290835-83-5Not SpecifiedNot SpecifiedInquireInquireInquire[4]
Suzhou Health Chemicals Co., Ltd. 290835-83-5C₇H₁₈Cl₂N₂O₂233.14≥98.5%InquireInquire[5]
Amadis Chemical 192003-02-4C₇H₁₈Cl₂N₂O₂233.1497%Inquire (starting from 10mg)Inquire[6]

Physicochemical Properties

Based on available data, this compound is typically a white to off-white powder.

Hypothetical Experimental Workflow: Screening for Bioactivity

Given the structural features of a β-diamino acid, a logical starting point for research would be to investigate its potential as a building block in peptide synthesis to create novel bioactive peptides. The following is a hypothetical experimental workflow for screening a small peptide library incorporating (S)-3,7-Diaminoheptanoic acid for antimicrobial activity.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Hit Identification synthesis Solid-Phase Peptide Synthesis (Incorporate (S)-3,7-diaminoheptanoic acid) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (LC-MS) purification->characterization mic_assay Minimum Inhibitory Concentration (MIC) Assay (vs. Gram-positive & Gram-negative bacteria) characterization->mic_assay hemolysis_assay Hemolysis Assay (Assess cytotoxicity) mic_assay->hemolysis_assay data_analysis Analyze MIC & Hemolysis Data hemolysis_assay->data_analysis hit_selection Select Lead Peptides (High potency, low toxicity) data_analysis->hit_selection

Caption: Hypothetical workflow for synthesis and screening of peptides containing (S)-3,7-Diaminoheptanoic acid.

Detailed Methodologies for Key Experiments:

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin: Rink Amide resin is suitable for producing C-terminally amidated peptides.

  • Protection Strategy: Use Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection of standard amino acids and the N-3 amino group of (S)-3,7-Diaminoheptanoic acid. The N-7 amino group would require an orthogonal protecting group (e.g., Boc, Alloc, or Mtt) to allow for selective deprotection and potential side-chain modification.

  • Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA) in DMF can be used. Double coupling may be necessary for sterically hindered residues.

  • Cleavage and Deprotection: A cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) is typically used to cleave the peptide from the resin and remove side-chain protecting groups.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Procedure: A two-fold serial dilution of the purified peptides is prepared in a 96-well microtiter plate with appropriate growth medium. A standardized inoculum of each bacterial strain is added to the wells. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

3. Hemolysis Assay:

  • Red Blood Cells (RBCs): Freshly isolated human or bovine red blood cells are washed and resuspended in a buffered saline solution (e.g., PBS).

  • Procedure: Serial dilutions of the peptides are incubated with the RBC suspension in a 96-well plate for a specified time (e.g., 1 hour) at 37°C. The plate is then centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 415 nm). A positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (buffer only) are included. The percentage of hemolysis is calculated relative to the controls.

Hypothetical Signaling Pathway Involvement

Given that many bioactive peptides function by interacting with cell surface receptors, a peptide incorporating (S)-3,7-Diaminoheptanoic acid could potentially modulate a G-protein coupled receptor (GPCR) signaling pathway. The presence of two amino groups could allow for unique binding interactions. The following diagram illustrates a hypothetical signaling cascade that could be initiated by such a peptide.

signaling_pathway ligand Peptide with (S)-3,7-Diaminoheptanoic Acid receptor GPCR ligand->receptor Binding g_protein G Protein (α, β, γ subunits) receptor->g_protein Activation effector Adenylyl Cyclase g_protein->effector Modulation second_messenger cAMP effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation downstream Downstream Cellular Response (e.g., Gene Expression Changes) pka->downstream Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway modulated by a novel β-diamino acid-containing peptide.

Conclusion

This compound is a readily available, albeit specialized, chemical building block for researchers in drug discovery. While specific biological activities of this compound are not yet widely reported in public literature, its structural characteristics suggest significant potential for the development of novel peptide-based therapeutics with enhanced properties. The experimental workflow and hypothetical signaling pathway presented here provide a conceptual framework for the initial investigation of this and similar non-proteinogenic amino acids. Further research is warranted to fully elucidate the biological roles and therapeutic potential of molecules incorporating this unique chemical moiety.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and functionality. (S)-3,7-Diaminoheptanoic acid is a unique building block that introduces a flexible seven-carbon chain with two amino groups at the 3- and 7-positions. This structure allows for various modifications, including the synthesis of branched peptides, the introduction of specific labels, or the modulation of the peptide's overall charge and conformation. Due to the presence of two primary amino groups, a robust orthogonal protection strategy is essential for its successful incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). This document provides detailed protocols for the synthesis of an orthogonally protected (S)-3,7-diaminoheptanoic acid derivative and its subsequent use in Fmoc-based SPPS.

Synthesis of an Orthogonally Protected Building Block

To selectively incorporate (S)-3,7-diaminoheptanoic acid into a peptide chain, it is necessary to use a derivative where the two amino groups are protected with orthogonal protecting groups. The most common and effective strategy for this is the use of Fmoc for the α-amino group (or in this case, the 3-amino group which will be part of the peptide backbone) and a Boc group for the side-chain amino group (the 7-amino group). The following is a proposed synthetic route for Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid .

Experimental Protocol: Synthesis of Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid

This protocol is a hypothetical, yet chemically sound, multi-step synthesis starting from (S)-3,7-diaminoheptanoic acid dihydrochloride.

Step 1: Selective Boc Protection of the 7-Amino Group

  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium carbonate (Na₂CO₃) or another suitable base until the pH reaches 9-10 to neutralize the hydrochloride and deprotonate the amino groups.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled solution while maintaining the pH at 9-10 with the addition of Na₂CO₃ solution as needed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture to pH 3 with a cold 1 M HCl solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield (S)-3-amino-7-(Boc-amino)heptanoic acid. Purification can be achieved by column chromatography if necessary.

Step 2: Fmoc Protection of the 3-Amino Group

  • Dissolution: Dissolve the product from Step 1 (1 equivalent) in a 1:1 mixture of acetone and water.

  • Basification: Add sodium bicarbonate (NaHCO₃) (2 equivalents) to the solution.

  • Fmoc Protection: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in acetone dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by flash chromatography to yield the final product, Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid .

start (S)-3,7-Diaminoheptanoic acid dihydrochloride step1_reagents 1. (Boc)₂O, Na₂CO₃ 2. Dioxane/Water step1_product (S)-3-amino-7-(Boc-amino)heptanoic acid step1_reagents->step1_product Selective Boc Protection step2_reagents 1. Fmoc-OSu, NaHCO₃ 2. Acetone/Water final_product Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid step2_reagents->final_product Fmoc Protection

Caption: Synthesis workflow for the orthogonally protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid

  • Rink Amide or Wang resin (pre-loaded or for manual loading)

  • Coupling Reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Experimental Protocol: SPPS Cycle
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (or the custom diaminoheptanoic acid derivative) (4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For sterically hindered amino acids like our custom derivative, a longer coupling time or a double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group on the 7-amino position of the diaminoheptanoic acid residue.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

start Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive next_cycle Next Cycle or Final Cleavage kaiser->next_cycle Negative repeat_coupling->wash2 next_cycle->start Repeat Cycle main_chain Main Peptide Chain on Resin -NH-(CH₂)₂-CH(NH-Fmoc)-(CH₂)₃-CH₂-NH-Boc cap_n_term Cap N-terminus (e.g., Acetylation) main_chain->cap_n_term selective_deprotect Selective Boc Deprotection (Mild TFA) cap_n_term->selective_deprotect branch_point Exposed Side-Chain Amine -NH-(CH₂)₂-CH(NH-Ac)-(CH₂)₃-CH₂-NH₂ selective_deprotect->branch_point branch_synthesis Synthesize Branch Chain (Fmoc-SPPS) branch_point->branch_synthesis final_product Cleave and Purify Branched Peptide branch_synthesis->final_product

Application Notes and Protocols: (S)-3,7-Diaminoheptanoic Acid Dihydrochloride in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing (S)-3,7-Diaminoheptanoic acid dihydrochloride in a hypothetical enzymatic assay for a novel Diaminoheptanoate Decarboxylase (DHD). The protocols outlined below are based on established methodologies for similar enzymes, such as ornithine decarboxylase, and are intended to serve as a comprehensive guide for inhibitor screening and kinetic analysis.

Introduction

(S)-3,7-Diaminoheptanoic acid is a diamino acid that, due to its structural similarity to ornithine and lysine, presents as a potential substrate or inhibitor for enzymes involved in amino acid metabolism. This document describes a hypothetical colorimetric assay to determine the activity of a novel enzyme, Diaminoheptanoate Decarboxylase (DHD), which is presumed to catalyze the decarboxylation of (S)-3,7-diaminoheptanoic acid. The assay is based on the quantification of the resulting diamine product using 2,4,6-trinitrobenzenesulfonic acid (TNBS), which reacts with primary amines to form a colored adduct.

This protocol can be adapted for high-throughput screening of potential DHD inhibitors, which may have applications in various therapeutic areas where polyamine metabolism is dysregulated.

Principle of the Assay

The enzymatic reaction involves the decarboxylation of (S)-3,7-diaminoheptanoic acid by DHD to produce CO2 and 1,5-diaminohexane. The reaction is stopped, and the product is quantified by its reaction with TNBS. The resulting TNP-adduct of the diamine product is soluble in an organic solvent (toluene) and can be measured spectrophotometrically at 340 nm. The amount of colored product formed is directly proportional to the enzymatic activity.

Materials and Reagents
  • This compound

  • Recombinant Diaminoheptanoate Decarboxylase (DHD) enzyme

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) solution

  • L-Lysine (as a potential substrate control)

  • HEPES buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium Carbonate

  • Toluene

  • 96-well microplates (clear, flat-bottom for colorimetric reading)

  • Microplate reader

Experimental Protocols

Protocol 1: Standard Diaminoheptanoate Decarboxylase (DHD) Activity Assay

This protocol is designed to measure the baseline activity of the DHD enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 1 mM DTT and 50 µM PLP. Prepare fresh and keep on ice.
  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water.
  • Enzyme Solution: Dilute the DHD enzyme stock to a working concentration of 10 µg/mL in Assay Buffer. Keep on ice.
  • Stop Solution: 1 M Sodium Carbonate.
  • TNBS Solution: 20 mM TNBS in deionized water.

2. Assay Procedure:

  • To each well of a 96-well microplate, add 40 µL of Assay Buffer.
  • Add 10 µL of the Substrate Stock Solution to each well. For a negative control, add 10 µL of deionized water instead.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the Enzyme Solution to each well.
  • Incubate the plate at 37°C for 30 minutes.
  • Stop the reaction by adding 50 µL of 1 M Sodium Carbonate.
  • Add 25 µL of 20 mM TNBS solution to each well and incubate at 42°C for 10 minutes.
  • Add 200 µL of toluene to each well and mix vigorously for 2 minutes to extract the TNP-diamine adduct.
  • Centrifuge the plate at 1000 x g for 5 minutes to separate the phases.
  • Carefully transfer 150 µL of the upper organic (toluene) layer to a new clear, flat-bottom 96-well plate.
  • Measure the absorbance at 340 nm using a microplate reader.

Protocol 2: Inhibitor Screening Assay

This protocol is adapted for screening potential inhibitors of DHD.

1. Reagent Preparation:

  • Prepare all reagents as described in Protocol 1.
  • Inhibitor Stock Solutions: Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) to create 100X stock solutions.

2. Assay Procedure:

  • Add 38 µL of Assay Buffer to each well of a 96-well microplate.
  • Add 2 µL of the inhibitor stock solution (or DMSO for control) to the appropriate wells.
  • Add 10 µL of the Enzyme Solution and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding 10 µL of the Substrate Stock Solution.
  • Follow steps 5-11 from Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described assays.

Table 1: Kinetic Parameters of Diaminoheptanoate Decarboxylase (DHD)

SubstrateK_m_ (mM)V_max_ (µmol/min/mg)
(S)-3,7-Diaminoheptanoic acid2.515.2
L-Lysine15.83.1

Table 2: Inhibition of DHD Activity by Various Compounds

Inhibitor CompoundConcentration (µM)% InhibitionIC_50_ (µM)
Inhibitor A10851.2
Inhibitor B104511.5
Inhibitor C1012> 100

Visualizations

Experimental Workflow Diagram

DHD_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Substrate, Enzyme, and Stop Solutions Setup Add Buffer and Substrate to Plate Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Start Initiate with Enzyme Solution Preincubation->Start Incubation Incubate at 37°C for 30 min Start->Incubation Stop Stop Reaction with Sodium Carbonate Incubation->Stop TNBS_reaction Add TNBS and Incubate at 42°C Stop->TNBS_reaction Extraction Extract with Toluene TNBS_reaction->Extraction Transfer Transfer Organic Layer Extraction->Transfer Read Measure Absorbance at 340 nm Transfer->Read

Caption: Workflow for the Diaminoheptanoate Decarboxylase (DHD) enzymatic assay.

Hypothetical Signaling Pathway Involvement

Polyamine_Pathway cluster_input Precursor cluster_enzyme Enzymatic Step cluster_product Product cluster_downstream Potential Downstream Effects S37DA (S)-3,7-Diaminoheptanoic acid DHD Diaminoheptanoate Decarboxylase (DHD) S37DA->DHD Substrate Product 1,5-Diaminohexane DHD->Product Catalyzes CellGrowth Cell Proliferation Product->CellGrowth Modulates Apoptosis Apoptosis Product->Apoptosis Modulates

Caption: Hypothetical role of DHD in a cellular signaling pathway.

Application Notes and Protocols for Incorporating (S)-3,7-Diaminoheptanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic amino acid characterized by the presence of two primary amine functionalities at the 3rd (α) and 7th (δ) positions. Its incorporation into peptides can introduce unique structural and functional properties, such as altered conformation, increased enzymatic stability, and novel biological activities. Peptides containing diamino acids have shown potential in various therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and receptor ligands.

These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of peptides containing (S)-3,7-Diaminoheptanoic acid. The protocols are designed for researchers in both academic and industrial settings who are looking to explore the potential of this unique building block in peptide-based drug discovery and development.

Protecting Group Strategy for (S)-3,7-Diaminoheptanoic Acid

The key to successfully incorporating (S)-3,7-Diaminoheptanoic acid into a peptide sequence lies in the strategic use of orthogonal protecting groups for the two amino functionalities. This ensures selective peptide bond formation at the desired position and prevents unwanted side reactions. The choice of protecting groups will depend on the overall synthetic strategy, particularly whether a Boc/Bzl or Fmoc/tBu solid-phase peptide synthesis (SPPS) approach is employed.

An orthogonal protection scheme is essential, allowing for the selective removal of one protecting group while the other remains intact.

Table 1: Proposed Orthogonal Protecting Group Strategies for (S)-3,7-Diaminoheptanoic Acid

Amino Group PositionProtecting Group for Fmoc/tBu SPPSRemoval ConditionsProtecting Group for Boc/Bzl SPPSRemoval Conditions
α-Amino (Position 3) Fmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMFBoc (tert-butyloxycarbonyl)TFA (Trifluoroacetic acid)
δ-Amino (Position 7) Boc (tert-butyloxycarbonyl)Strong acid (e.g., TFA)Z (Carboxybenzyl)Catalytic Hydrogenation (e.g., H₂/Pd)
δ-Amino (Position 7) ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMFAlloc (Allyloxycarbonyl)Pd(PPh₃)₄ / Phenylsilane

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating (S)-3,7-Diaminoheptanoic Acid (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing (S)-3,7-Diaminoheptanoic acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a second coupling.

    • Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of (S)-3,7-Diaminoheptanoic Acid:

    • Follow the same coupling procedure as in step 3, using Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid. Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

Purification:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Fractions are collected and analyzed by mass spectrometry to identify those containing the desired peptide.

Characterization:

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Analytical RP-HPLC: The purity of the final peptide is assessed by analytical RP-HPLC, typically aiming for >95% purity for biological assays.[1]

  • Amino Acid Analysis (AAA): Can be performed to confirm the amino acid composition of the peptide, although it may not distinguish (S)-3,7-Diaminoheptanoic acid from other amino acids without specific standards.

Quantitative Data Summary

The successful incorporation of (S)-3,7-Diaminoheptanoic acid depends on optimizing coupling conditions. The following table provides expected ranges for key quantitative parameters. Actual results may vary depending on the peptide sequence and synthesis scale.

Table 2: Typical Quantitative Data for Peptide Synthesis Incorporating (S)-3,7-Diaminoheptanoic Acid

ParameterTypical Value/RangeMethod of DeterminationNotes
Coupling Efficiency >98%Qualitative Ninhydrin TestDouble coupling may be required for sterically hindered residues.
Crude Peptide Purity 40-70%Analytical RP-HPLCHighly sequence-dependent.
Purified Peptide Yield 10-30% (based on initial resin loading)Gravimetric/UV SpectrophotometryLosses occur during cleavage and purification steps.
Final Peptide Purity >95%Analytical RP-HPLCFor use in biological assays.
Molecular Weight Verification Within ± 0.5 Da of theoretical massESI-MS or MALDI-MSConfirms successful synthesis of the target peptide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Incorp Incorporate (S)-3,7-Diaminoheptanoic acid Deprotection->Incorp Coupling->Deprotection Repeat n times Elongation Peptide Elongation Incorp->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Final_Peptide Purified Peptide Characterization->Final_Peptide

Caption: Workflow for the synthesis and purification of peptides containing (S)-3,7-Diaminoheptanoic acid.

Orthogonal Protecting Group Strategy

orthogonal_protection cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy DAH (S)-3,7-Diaminoheptanoic Acid α-NH₂ δ-NH₂ Fmoc_Protect Fmoc-Protected DAH Fmoc-NH Boc-NH DAH->Fmoc_Protect Boc_Protect Boc-Protected DAH Boc-NH Z-NH DAH->Boc_Protect Fmoc_Removal α-Amine Deprotection Fmoc_Protect:f0->Fmoc_Removal Piperidine Boc_Removal_Fmoc δ-Amine Deprotection Fmoc_Protect:f1->Boc_Removal_Fmoc TFA Boc_Removal_Boc α-Amine Deprotection Boc_Protect:f0->Boc_Removal_Boc TFA Z_Removal δ-Amine Deprotection Boc_Protect:f1->Z_Removal H₂/Pd

Caption: Orthogonal protection schemes for (S)-3,7-Diaminoheptanoic acid in SPPS.

Hypothetical Signaling Pathway

Bioactive peptides often exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), which can trigger intracellular signaling cascades. A peptide incorporating (S)-3,7-Diaminoheptanoic acid could be designed to modulate such a pathway.

signaling_pathway Peptide Bioactive Peptide (containing DAH) Receptor GPCR Peptide->Receptor Binding & Activation G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

References

(S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Novel Probe for Protein-Lysine Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid is a synthetic amino acid that holds significant promise as a molecular probe for investigating protein-lysine interactions. As a structural analog of lysine, but with a modified carbon backbone, it can serve as a valuable tool for elucidating the roles of lysine residues in protein structure, function, and regulation. Its dihydrochloride salt form enhances its solubility and stability in aqueous solutions, making it amenable to a variety of biochemical and biophysical assays.

Lysine residues are critical for a multitude of cellular processes, including enzyme catalysis, protein-protein interactions, and post-translational modifications (PTMs) such as acetylation, methylation, and ubiquitination. The ability to competitively inhibit or mimic these interactions with synthetic analogs like (S)-3,7-diaminoheptanoic acid provides a powerful approach to dissecting these complex biological pathways.

These application notes provide an overview of the potential uses of (S)-3,7-diaminoheptanoic acid dihydrochloride and detailed protocols for its application in studying protein-lysine interactions, particularly in the context of enzymes that recognize or modify lysine residues, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs).

Chemical Information

PropertyValue
IUPAC Name (3S)-3,7-diaminoheptanoic acid dihydrochloride
Molecular Formula C₇H₁₈Cl₂N₂O₂
Molecular Weight 233.14 g/mol
CAS Number Not available
Structure this compound structure
Appearance White to off-white crystalline solid
Solubility Soluble in water

Proposed Synthesis

Synthetic_Pathway α,β-Unsaturated Ester α,β-Unsaturated Ester Michael Addition Michael Addition α,β-Unsaturated Ester->Michael Addition Chiral Amine Chiral Amine Chiral Amine->Michael Addition Intermediate 1 Intermediate 1 Michael Addition->Intermediate 1 Functional Group Manipulation Functional Group Manipulation Intermediate 1->Functional Group Manipulation Intermediate 2 Intermediate 2 Functional Group Manipulation->Intermediate 2 Hydrolysis Hydrolysis Intermediate 2->Hydrolysis Final Product Final Product Hydrolysis->Final Product (S)-3,7-Diaminoheptanoic acid

Caption: Proposed synthetic workflow for (S)-3,7-diaminoheptanoic acid.

Applications in Studying Protein-Lysine Interactions

This compound can be employed in a range of applications to probe the function of lysine residues:

  • Competitive Inhibition of Lysine-Binding Proteins: By competing with natural lysine for binding sites, this analog can be used to study the affinity and specificity of lysine-binding domains (e.g., bromodomains, chromodomains).

  • Enzyme Inhibition Studies: It can act as a competitive inhibitor for enzymes that utilize lysine as a substrate, such as certain histone methyltransferases or demethylases.

  • Modulation of Lysine-Modifying Enzymes: Its potential to act as a substrate or inhibitor of enzymes like HATs and HDACs makes it a valuable tool for studying the regulation of protein acetylation.

  • Structural Biology: Co-crystallization of this analog with target proteins can provide insights into the molecular determinants of lysine recognition.

Experimental Protocols

Protocol 1: Validation as a Lysine Mimic using Competitive Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to validate (S)-3,7-diaminoheptanoic acid as a lysine mimic by assessing its ability to compete with a known lysine-containing ligand for binding to a target protein.

Materials:

  • This compound

  • Purified target protein with a known lysine-binding partner (e.g., a bromodomain-containing protein)

  • Known biotinylated lysine-containing peptide ligand for the target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Immobilize the target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Binding of Known Ligand:

    • Inject the biotinylated lysine-containing peptide over the immobilized target protein at various concentrations to determine its binding affinity (K_D).

  • Competitive Binding Assay:

    • Prepare a series of solutions containing a fixed concentration of the biotinylated lysine-containing peptide and varying concentrations of this compound.

    • Inject these mixtures over the sensor chip.

    • Monitor the decrease in the SPR signal as the concentration of the diaminoheptanoic acid increases, indicating competition for the binding site.

  • Data Analysis:

    • Analyze the data to determine the inhibition constant (K_i) of (S)-3,7-diaminoheptanoic acid.

Hypothetical Data Presentation:

CompoundTarget ProteinKnown LigandK_D (Known Ligand) (nM)K_i (Test Compound) (µM)
(S)-3,7-Diaminoheptanoic acidBromodomain BRD4Acetylated H4 Peptide15025
Control (Unrelated Amino Acid)Bromodomain BRD4Acetylated H4 Peptide150>1000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

SPR_Workflow Immobilize Target Protein Immobilize Target Protein Bind Known Ligand Bind Known Ligand Immobilize Target Protein->Bind Known Ligand Competitive Binding Competitive Binding Bind Known Ligand->Competitive Binding Inject mixture of known ligand and (S)-3,7-diaminoheptanoic acid Data Analysis Data Analysis Competitive Binding->Data Analysis Determine Ki Determine Ki Data Analysis->Determine Ki

Caption: Workflow for SPR-based competitive binding assay.

Protocol 2: Enzyme Inhibition Assay - Histone Acetyltransferase (HAT)

This protocol describes how to assess the inhibitory potential of (S)-3,7-diaminoheptanoic acid against a histone acetyltransferase.

Materials:

  • This compound

  • Recombinant HAT enzyme (e.g., p300/CBP)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • HAT assay buffer

  • Detection reagent (e.g., a fluorescent probe that reacts with the product CoA-SH)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in HAT assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the HAT enzyme, histone peptide substrate, and the various concentrations of the diaminoheptanoic acid.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Data Presentation:

CompoundEnzymeSubstrateIC₅₀ (µM)
(S)-3,7-Diaminoheptanoic acidp300 HATHistone H3 peptide75
Known HAT Inhibitorp300 HATHistone H3 peptide5
Control (Unrelated Amino Acid)p300 HATHistone H3 peptide>1000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

HAT_Inhibition_Workflow Prepare Reagents Prepare Reagents Enzyme Reaction Enzyme Reaction Prepare Reagents->Enzyme Reaction Add HAT, substrate, and inhibitor Detection Detection Enzyme Reaction->Detection Add Acetyl-CoA and incubate Data Analysis Data Analysis Detection->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Workflow for HAT inhibition assay.

Signaling Pathway Illustration

The following diagram illustrates the general mechanism of histone acetylation and the potential point of intervention for a competitive inhibitor like (S)-3,7-diaminoheptanoic acid.

Histone_Acetylation_Pathway cluster_0 Cell Nucleus HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Histone Histone Protein (with Lysine residue) HDAC->Histone Deacetylation Histone->HAT Acetylated_Histone->HDAC Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Inhibitor (S)-3,7-Diaminoheptanoic acid (Inhibitor) Inhibitor->HAT Competitive Inhibition

Caption: Histone acetylation pathway and inhibitor action.

Conclusion

This compound represents a promising chemical tool for the detailed investigation of protein-lysine interactions. Its potential to act as a competitive inhibitor in binding assays and enzyme activity studies makes it a versatile reagent for researchers in molecular biology, biochemistry, and drug discovery. The protocols and conceptual frameworks provided here offer a starting point for scientists to explore the utility of this novel lysine mimic in their specific research contexts. Further characterization of its binding affinities and inhibitory constants against a broader range of lysine-dependent proteins will undoubtedly expand its applications and contribute to a deeper understanding of the "lysine code" in cellular regulation.

Application of (S)-3,7-Diaminoheptanoic Acid Derivatives in Fibrinolysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinolysis is a critical physiological process that involves the enzymatic breakdown of fibrin in blood clots, ensuring the restoration of blood flow after vascular injury and preventing thrombosis. The dysregulation of this pathway is implicated in various cardiovascular diseases. Research into modulators of fibrinolysis is paramount for the development of novel therapeutic agents. While direct studies on the application of (S)-3,7-Diaminoheptanoic acid in fibrinolysis are not prominently available in peer-reviewed literature, a key derivative, EF6265 ([(S)-7-amino-2-[[[(R)-2-methyl-1-(3-phenylpropanoylamino)propyl]hydroxyphosphinoyl] methyl]heptanoic acid]) , has been identified as a potent enhancer of fibrinolysis.[1]

This document provides detailed application notes and protocols based on the research surrounding EF6265, a specific inhibitor of plasma carboxypeptidase B, also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa).[1] These insights can guide the investigation of other (S)-3,7-Diaminoheptanoic acid derivatives in fibrinolysis research.

Mechanism of Action: Targeting TAFIa

The fibrinolytic system's key enzyme is plasmin, which is generated from its zymogen, plasminogen, by tissue-type plasminogen activator (t-PA). The efficiency of this process is significantly enhanced when both plasminogen and t-PA bind to lysine residues on the surface of the fibrin clot.

Plasma procarboxypeptidase B (TAFI) is converted by thrombin into its active form, TAFIa.[1] TAFIa down-regulates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin.[1] This action reduces the available binding sites for plasminogen and t-PA, thereby attenuating fibrin clot lysis.[1]

EF6265, a derivative of (S)-3,7-Diaminoheptanoic acid, acts as a specific and potent inhibitor of TAFIa.[1] By inhibiting TAFIa, EF6265 preserves the C-terminal lysine residues on the fibrin clot, which in turn promotes the binding of plasminogen and t-PA, leading to enhanced fibrinolysis.[1]

Fibrinolysis_Pathway cluster_0 cluster_1 Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts TAFI Procarboxypeptidase B (TAFI) Thrombin->TAFI activates Fibrin Fibrin Fibrinogen->Fibrin to FDPs Fibrin Degradation Products Fibrin->FDPs to TAFIa Carboxypeptidase B (TAFIa) TAFI->TAFIa to Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by t-PA on Fibrin surface tPA t-PA Plasmin->Fibrin degrades TAFIa->Fibrin EF6265 (S)-3,7-Diaminoheptanoic acid derivative (EF6265) EF6265->TAFIa inhibits

Mechanism of action of EF6265 in enhancing fibrinolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for EF6265, demonstrating its potency and efficacy in fibrinolysis research.

ParameterValueModel SystemReference
IC50 for Plasma CPB (TAFIa) Activity 8.3 nMIn vitro[1]
Glomerular Fibrin Deposition 27 ± 9.1% (at 0.1 mg/kg) vs. 98 ± 1.1% (control)Rat microthrombosis model[1]
Plasma D-dimer Concentration 15 ± 3.5 µg/ml (at 0.1 mg/kg) vs. <0.5 µg/ml (control)Rat microthrombosis model[1]
Thrombolysis Enhancement (with t-PA) Significant reduction in thrombi (at 1 mg/kg)Rat arteriovenous shunt model[1]
Effect on Bleeding Time No significant effect (at 1 and 30 mg/kg)Rat model[1]
Effect on t-PA-induced Bleeding Time No prolongationRat model[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the fibrinolytic potential of (S)-3,7-Diaminoheptanoic acid derivatives are provided below.

In Vitro Plasma Carboxypeptidase B (TAFIa) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of TAFIa. TAFIa activity is determined by its ability to cleave a synthetic substrate, and the inhibition is quantified by a decrease in substrate cleavage.

Materials:

  • Human plasma

  • Thrombin

  • Test compound (e.g., EF6265)

  • Synthetic TAFIa substrate (e.g., hippuryl-arginine)

  • Spectrophotometer or fluorometer

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, add human plasma and thrombin to activate endogenous TAFI.

  • Incubate to allow for the generation of TAFIa.

  • Add the test compound at different concentrations to the wells.

  • Initiate the enzymatic reaction by adding the synthetic substrate.

  • Monitor the cleavage of the substrate over time by measuring the change in absorbance or fluorescence.

  • Calculate the rate of substrate cleavage for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vitro t-PA Mediated Clot Lysis Assay

Principle: This assay assesses the effect of a test compound on the lysis of a fibrin clot initiated by t-PA. An enhancement of fibrinolysis will result in a shorter clot lysis time.

Materials:

  • Human plasma

  • Thrombin

  • Tissue-type plasminogen activator (t-PA)

  • Test compound (e.g., EF6265)

  • Spectrophotometer with temperature control

Protocol:

  • In a microplate, add human plasma, t-PA, and the test compound at various concentrations.

  • Initiate clot formation by adding thrombin.

  • Immediately monitor the change in optical density at a specific wavelength (e.g., 405 nm) over time at 37°C.

  • The time to 50% clot lysis is determined from the lysis curve.

  • Compare the clot lysis times in the presence and absence of the test compound to determine its effect on fibrinolysis.

In Vivo Microthrombosis Model

Principle: This model evaluates the antithrombotic efficacy of a test compound in vivo by inducing microthrombi formation and assessing the extent of fibrin deposition and the levels of fibrin degradation products.

Animal Model:

  • Rats or mice

Protocol:

  • Administer the test compound (e.g., EF6265) or vehicle to the animals.

  • Induce microthrombosis by administering a prothrombotic agent such as tissue factor.

  • After a specific time, collect blood samples to measure plasma D-dimer concentrations.

  • Harvest organs (e.g., kidneys) for histological analysis of glomerular fibrin deposition.

  • Quantify the percentage of glomeruli with fibrin deposition in the treated and control groups.

Experimental_Workflow cluster_0 cluster_1 TAFIa_Inhibition TAFIa Inhibition Assay IC50 Determine IC50 TAFIa_Inhibition->IC50 Clot_Lysis t-PA Mediated Clot Lysis Assay Lysis_Time Measure Clot Lysis Time Clot_Lysis->Lysis_Time Microthrombosis Microthrombosis Model IC50->Microthrombosis Lysis_Time->Microthrombosis Fibrin_Deposition Assess Fibrin Deposition & D-dimer Levels Microthrombosis->Fibrin_Deposition AV_Shunt Arteriovenous Shunt Model Thrombus_Weight Measure Thrombus Weight AV_Shunt->Thrombus_Weight Bleeding_Time Bleeding Time Assay Bleeding_Duration Measure Bleeding Duration Bleeding_Time->Bleeding_Duration Fibrin_Deposition->AV_Shunt Thrombus_Weight->Bleeding_Time Lead_Compound Identify Lead Compound Bleeding_Duration->Lead_Compound Start Start: Synthesize/Obtain (S)-3,7-Diaminoheptanoic acid derivative Start->TAFIa_Inhibition Start->Clot_Lysis

Experimental workflow for evaluating fibrinolytic potential.

Conclusion

Derivatives of (S)-3,7-Diaminoheptanoic acid, exemplified by EF6265, represent a promising class of compounds for the enhancement of fibrinolysis through the specific inhibition of TAFIa. The data and protocols presented herein provide a comprehensive guide for researchers and drug development professionals interested in exploring this and other related molecules as potential therapeutic agents for thrombotic disorders. The favorable profile of EF6265, demonstrating potent profibrinolytic activity without a significant impact on bleeding time, underscores the potential of targeting TAFIa as a safe and effective strategy in fibrinolysis research.

References

(S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Versatile Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a diamino acid that is emerging as a valuable building block and chemical probe in the field of drug discovery. Its unique structural features, including a seven-carbon backbone with amino groups at the 3- and 7-positions, offer a versatile scaffold for the synthesis of novel bioactive molecules. This document provides an overview of its potential applications, physicochemical properties, and hypothetical experimental protocols for its utilization in drug discovery research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₈Cl₂N₂O₂ChemSpider
Molecular Weight 233.14 g/mol ChemSpider
CAS Number 290835-83-5Supplier Data
Appearance White to off-white powderSupplier Data
Solubility Soluble in waterGeneral Knowledge

Applications in Drug Discovery

While specific examples of the direct therapeutic use of this compound are not extensively documented in publicly available literature, its structure lends itself to several promising applications in drug discovery:

  • Scaffold for Peptidomimetics: The diamino acid structure can serve as a mimic of dipeptide units in larger molecules. This is particularly useful in the design of peptidomimetics that target protein-protein interactions or enzyme active sites, potentially offering improved stability and oral bioavailability compared to natural peptides.

  • Linker in Bifunctional Molecules: The two amino groups provide convenient handles for conjugating to other molecules, making it an ideal linker for the construction of bifunctional compounds such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.

  • Building Block for Combinatorial Libraries: this compound can be readily incorporated into combinatorial libraries to generate a diverse range of compounds for high-throughput screening. The differential reactivity of the two amino groups and the carboxylic acid allows for the systematic variation of substituents to explore structure-activity relationships (SAR).

Hypothetical Experimental Protocols

The following are hypothetical protocols illustrating how this compound could be used in a drug discovery workflow.

Protocol 1: Synthesis of a Focused Library of Di-acylated Derivatives for Enzyme Inhibition Screening

This protocol describes the generation of a small library of compounds to screen for inhibitors of a target protease.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_screening Screening A This compound B Acylation of Amino Groups (e.g., with various acyl chlorides) A->B C Purification (e.g., HPLC) B->C D Characterization (e.g., LC-MS, NMR) C->D E Focused Library of Derivatives D->E Library Generation F Enzyme Inhibition Assay (e.g., FRET-based assay) E->F G Hit Identification F->G

Caption: Workflow for Synthesis and Screening of Derivatives.

Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).

  • Acylation: In separate reaction vessels, add a slight excess of different acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.) to the solution of the diamino acid in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Reaction Monitoring: Monitor the progress of the reactions using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reactions and purify the products using an appropriate method such as preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized derivatives by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enzyme Inhibition Assay: Screen the purified compounds against the target protease using a fluorescence resonance energy transfer (FRET)-based assay to identify potential inhibitors.

Protocol 2: Use as a Linker in a PROTAC for Targeted Protein Degradation

This protocol outlines the conceptual steps for incorporating (S)-3,7-Diaminoheptanoic acid into a PROTAC molecule.

Logical Relationship Diagram:

G cluster_components PROTAC Components A Warhead for Target Protein D PROTAC Molecule A->D B (S)-3,7-Diaminoheptanoic acid (Linker Precursor) B->D Linker C E3 Ligase Ligand C->D

Caption: PROTAC Assembly Logic.

Methodology:

  • Functionalization of the Linker: Selectively protect one of the amino groups of this compound. The remaining free amino group and the carboxylic acid can then be sequentially coupled to the E3 ligase ligand and the warhead for the target protein, respectively, using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Synthesis of the PROTAC: Synthesize the complete PROTAC molecule through a series of protection, coupling, and deprotection steps.

  • Purification and Characterization: Purify the final PROTAC molecule by HPLC and characterize it by LC-MS and NMR.

  • Biological Evaluation:

    • Binding Assays: Confirm the binding of the PROTAC to both the target protein and the E3 ligase using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

    • Degradation Assays: Treat cells expressing the target protein with the PROTAC and measure the levels of the target protein over time using Western blotting or other quantitative methods to confirm targeted degradation.

    • Downstream Signaling Analysis: Investigate the functional consequences of target protein degradation by analyzing relevant downstream signaling pathways.

Signaling Pathway Visualization

As this compound is a building block, it does not have an intrinsic signaling pathway. However, a PROTAC constructed using this linker would modulate the ubiquitin-proteasome pathway to induce target protein degradation.

G cluster_pathway Ubiquitin-Proteasome Pathway PROTAC PROTAC (with Diaminoheptanoate Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated Protein Degradation Pathway.

Conclusion

This compound represents a promising and versatile chemical tool for drug discovery. Its utility as a scaffold, linker, and building block for combinatorial synthesis opens up numerous avenues for the development of novel therapeutics. The hypothetical protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own drug discovery programs. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully realize the potential of this intriguing molecule.

Application Notes and Protocols for Cellular Uptake and Metabolism Studies of (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic diamino acid, structurally related to lysine, with potential applications in drug development and biological research.[1][2][3] Understanding its cellular uptake and subsequent metabolic fate is crucial for evaluating its therapeutic potential, pharmacokinetic properties, and potential off-target effects. These application notes provide detailed protocols for investigating the cellular transport and metabolism of (S)-3,7-diaminoheptanoic acid, drawing upon established methodologies for studying amino acid transport and metabolism.[4][5][6][7][8][9]

Based on its structure as a diamino acid, it is hypothesized that (S)-3,7-diaminoheptanoic acid may be a substrate for cationic amino acid transporters, similar to lysine.[10] Potential transporters could include members of the Solute Carrier (SLC) family, such as CATs (Cationic Amino Acid Transporters) or other transporters with affinity for basic amino acids.

Hypothesized Cellular Uptake and Metabolic Pathways

To visualize the potential biological processing of (S)-3,7-diaminoheptanoic acid, the following pathways are proposed.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DAH_ext (S)-3,7-Diaminoheptanoic acid Transporter Cationic Amino Acid Transporter (e.g., CAT1/SLC7A1) DAH_ext->Transporter DAH_int (S)-3,7-Diaminoheptanoic acid Transporter->DAH_int Metabolism Metabolic Pathways DAH_int->Metabolism Metabolic_Pathway DAH (S)-3,7-Diaminoheptanoic acid Transamination Transamination DAH->Transamination Keto_acid 7-Amino-3-oxoheptanoic acid Transamination->Keto_acid Beta_oxidation Beta-Oxidation Keto_acid->Beta_oxidation Metabolite1 5-Aminopentanoyl-CoA Beta_oxidation->Metabolite1 Further_metabolism Further Metabolism (e.g., TCA Cycle) Metabolite1->Further_metabolism Uptake_Workflow Start Start Seed_cells Seed cells in 24-well plates Start->Seed_cells Incubate Incubate cells to near confluence Seed_cells->Incubate Wash_cells Wash cells with uptake buffer Incubate->Wash_cells Add_substrate Add stable isotope-labeled (S)-3,7-diaminoheptanoic acid Wash_cells->Add_substrate Incubate_uptake Incubate for a defined time course Add_substrate->Incubate_uptake Stop_uptake Stop uptake by washing with ice-cold buffer Incubate_uptake->Stop_uptake Lyse_cells Lyse cells Stop_uptake->Lyse_cells Analyze Analyze lysate by LC-MS/MS Lyse_cells->Analyze End End Analyze->End Metabolism_Workflow Start Start Seed_cells Seed cells in 6-well plates Start->Seed_cells Incubate Incubate cells to near confluence Seed_cells->Incubate Replace_medium Replace medium with medium containing ¹³C₆, ¹⁵N₂-(S)-3,7-diaminoheptanoic acid Incubate->Replace_medium Incubate_metabolism Incubate for a time course (e.g., 1, 4, 12, 24 hours) Replace_medium->Incubate_metabolism Harvest_cells Harvest cells and quench metabolism Incubate_metabolism->Harvest_cells Extract_metabolites Extract intracellular metabolites Harvest_cells->Extract_metabolites Analyze Analyze extracts by LC-MS/MS Extract_metabolites->Analyze End End Analyze->End

References

Application Notes and Protocols: (S)-3,7-Diaminoheptanoic Acid as a Probe for Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,7-Diaminoheptanoic acid is a synthetic amino acid analog whose structural similarity to natural amino acids such as lysine and ornithine suggests its potential as a probe for the active sites of enzymes involved in amino acid metabolism. This document provides detailed application notes and hypothetical protocols for utilizing (S)-3,7-diaminoheptanoic acid as a competitive inhibitor to investigate the active sites of enzymes like lysine decarboxylase and ornithine decarboxylase. The protocols outlined herein are based on established enzymology techniques and are intended to serve as a guide for researchers to explore the inhibitory potential of this compound and characterize enzyme-inhibitor interactions.

Introduction

(S)-3,7-Diaminoheptanoic acid is a C7 dicarboxylic amino acid.[1][2] Its structure, featuring amino groups at the 3 and 7 positions, makes it a structural analog of key biological amino acids like L-lysine and L-ornithine. This structural mimicry is the basis for its proposed application as a tool in enzymology, particularly for studying enzymes that recognize and process these natural substrates. By competing with the natural substrate for binding to the enzyme's active site, (S)-3,7-diaminoheptanoic acid can act as a competitive inhibitor, providing valuable insights into the enzyme's mechanism, substrate specificity, and active site architecture.

Enzymes that are potential targets for (S)-3,7-diaminoheptanoic acid include:

  • Lysine Decarboxylase (LDC): An enzyme that catalyzes the decarboxylation of lysine to produce cadaverine, a key step in polyamine biosynthesis in some organisms.

  • Ornithine Decarboxylase (ODC): A rate-limiting enzyme in the biosynthesis of polyamines in most eukaryotes, which catalyzes the decarboxylation of ornithine to putrescine.[3][4]

  • Diaminopimelate Decarboxylase (DAPDC): An enzyme in the lysine biosynthetic pathway of most bacteria and plants, responsible for the conversion of meso-diaminopimelate to L-lysine.[5][6]

Inhibition of these enzymes has significant therapeutic potential, particularly in the development of antimicrobial and anticancer agents.[3][7] Therefore, the use of probes like (S)-3,7-diaminoheptanoic acid is crucial for the rational design of potent and specific inhibitors.

Hypothetical Application: Probing the Active Site of Lysine Decarboxylase

This section outlines a hypothetical application of (S)-3,7-diaminoheptanoic acid as a competitive inhibitor to probe the active site of lysine decarboxylase (LDC).

Principle

As a structural analog of lysine, (S)-3,7-diaminoheptanoic acid is hypothesized to bind to the active site of LDC, thereby preventing the binding and subsequent decarboxylation of the natural substrate, L-lysine. The inhibitory effect can be quantified by measuring the decrease in enzyme activity in the presence of the inhibitor. Kinetic studies can determine the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme.

Experimental Workflow

The overall workflow for investigating the inhibitory effect of (S)-3,7-diaminoheptanoic acid on LDC is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purified LDC Assay Incubate Enzyme, Substrate & Inhibitor Enzyme->Assay Substrate L-Lysine Solution Substrate->Assay Inhibitor (S)-3,7-Diaminoheptanoic acid Solution Inhibitor->Assay Measurement Measure Product Formation Over Time Assay->Measurement Kinetics Determine Reaction Velocities Measurement->Kinetics Plotting Generate Michaelis-Menten & Lineweaver-Burk Plots Kinetics->Plotting Ki_calc Calculate Ki Plotting->Ki_calc

Figure 1: Experimental workflow for LDC inhibition assay.
Signaling Pathway Context

(S)-3,7-Diaminoheptanoic acid would interfere with the lysine metabolism pathway, specifically the production of cadaverine.

signaling_pathway Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Substrate Cadaverine Cadaverine LDC->Cadaverine Product Inhibitor (S)-3,7-Diaminoheptanoic acid Inhibitor->LDC Inhibition

Figure 2: Inhibition of Lysine Decarboxylase by (S)-3,7-diaminoheptanoic acid.

Experimental Protocols

Materials and Reagents
  • Purified Lysine Decarboxylase (e.g., from E. coli)

  • L-Lysine hydrochloride

  • (S)-3,7-Diaminoheptanoic acid

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.0)

  • Ninhydrin reagent

  • Tris-HCl buffer

  • Spectrophotometer

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of purified LDC in potassium phosphate buffer containing PLP. The final concentration will depend on the specific activity of the enzyme preparation.

  • Substrate Stock Solution: Prepare a stock solution of L-Lysine hydrochloride in potassium phosphate buffer.

  • Inhibitor Stock Solution: Prepare a stock solution of (S)-3,7-diaminoheptanoic acid in potassium phosphate buffer. A range of concentrations should be prepared to determine the IC50 and Ki values.

Enzyme Activity Assay

The activity of LDC can be determined by measuring the rate of cadaverine formation. A common method is the ninhydrin assay, which detects the product.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, PLP, and the desired concentration of (S)-3,7-diaminoheptanoic acid (or buffer for the control).

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation: Initiate the reaction by adding the LDC enzyme solution.

  • Incubation: Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Quantification: Quantify the amount of cadaverine produced using the ninhydrin assay and measuring the absorbance at the appropriate wavelength (e.g., 570 nm).

Determination of Kinetic Parameters
  • Michaelis-Menten Kinetics (No Inhibitor):

    • Perform the enzyme activity assay with varying concentrations of L-lysine and a fixed concentration of LDC.

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Determine the Michaelis constant (Km) and maximum velocity (Vmax) from the Michaelis-Menten plot or a Lineweaver-Burk plot (1/v vs. 1/[S]).

  • Inhibition Kinetics:

    • Perform the enzyme activity assay with a fixed concentration of LDC and varying concentrations of L-lysine in the presence of different fixed concentrations of (S)-3,7-diaminoheptanoic acid.

    • Generate Lineweaver-Burk plots for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis (1/Vmax will be unchanged), while the x-intercept (-1/Km) will increase with increasing inhibitor concentration.

  • Calculation of Inhibition Constant (Ki):

    • The Ki for a competitive inhibitor can be determined from the following equation: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor [I].

    • Alternatively, a Dixon plot (1/v vs. [I]) can be used to determine Ki.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the inhibition studies.

Table 1: Michaelis-Menten Kinetic Parameters for LDC

ParameterValue
Vmax (µmol/min/mg)Insert Value
Km (mM)Insert Value

Table 2: Inhibition of LDC by (S)-3,7-Diaminoheptanoic Acid

Inhibitor Concentration (µM)Apparent Km (mM)% Inhibition
0Insert Value0
10Insert ValueCalculate
25Insert ValueCalculate
50Insert ValueCalculate
100Insert ValueCalculate

Table 3: Inhibition Constant (Ki) of (S)-3,7-Diaminoheptanoic Acid for LDC

ParameterValue
Inhibition TypeCompetitive
Ki (µM)Insert Value

Conclusion

The protocols and application notes presented here provide a framework for investigating the potential of (S)-3,7-diaminoheptanoic acid as a probe for enzyme active sites, using lysine decarboxylase as a hypothetical target. While direct experimental evidence for this specific interaction is not yet established in the literature, the structural analogy to natural substrates provides a strong rationale for its use as a competitive inhibitor. The successful application of these methods would not only elucidate the binding characteristics of this compound but also contribute to the broader understanding of the target enzyme's function and pave the way for the design of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols for their specific enzyme of interest.

References

Application Notes and Protocols for the Development of Novel Antifibrinolytics: (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of (S)-3,7-diaminoheptanoic acid as a potential novel antifibrinolytic agent. Due to the limited publicly available data on this specific compound, this document outlines the established principles of antifibrinolytic drug development, drawing parallels with well-characterized lysine analogs such as tranexamic acid (TXA) and ε-aminocaproic acid (EACA). The provided protocols and conceptual frameworks will enable researchers to systematically evaluate the efficacy and mechanism of action of (S)-3,7-diaminoheptanoic acid.

Introduction to Fibrinolysis and Antifibrinolytic Therapy

Fibrinolysis is the physiological process of breaking down fibrin clots, a crucial mechanism to prevent excessive thrombosis and maintain blood vessel patency.[1] The key enzyme in this process is plasmin, which is generated from its inactive precursor, plasminogen, by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[1][2] In certain medical conditions, such as major surgery, trauma, and some hematological disorders, excessive fibrinolysis can lead to significant bleeding.[3][4]

Antifibrinolytic agents are medications that inhibit fibrinolysis, thereby stabilizing blood clots and reducing bleeding.[5] The most common class of antifibrinolytics are lysine analogs, which act by blocking the lysine-binding sites on plasminogen.[3][5] This prevents plasminogen from binding to fibrin and its subsequent activation to plasmin, effectively inhibiting clot degradation.[3]

(S)-3,7-Diaminoheptanoic acid, as a diamino acid, presents a structural motif that suggests potential interaction with the lysine-binding sites of plasminogen, making it a candidate for investigation as a novel antifibrinolytic agent.

Mechanism of Action: The Fibrinolytic Pathway

The fibrinolytic system is a cascade of enzymatic reactions that regulates the dissolution of fibrin clots. A simplified representation of this pathway and the proposed site of action for lysine analogs like (S)-3,7-diaminoheptanoic acid is depicted below.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_action Fibrin Degradation cluster_inhibition Inhibition by Lysine Analogs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot degrades t-PA t-PA t-PA->Plasminogen activates u-PA u-PA u-PA->Plasminogen activates Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin_Clot->Fibrin_Degradation_Products S-DAH (S)-3,7-Diaminoheptanoic Acid S-DAH->Plasminogen blocks lysine-binding sites

Figure 1: Simplified Fibrinolysis Signaling Pathway.

Quantitative Data on Existing Antifibrinolytics

To establish a benchmark for the evaluation of (S)-3,7-diaminoheptanoic acid, the following tables summarize the quantitative data for tranexamic acid and ε-aminocaproic acid.

ParameterTranexamic Acid (TXA)ε-Aminocaproic Acid (EACA)Reference
Potency ~7-10 times more potent than EACA-[3]
IC50 (inhibition of t-PA induced clot lysis) ~10-15 µg/mL~130 µg/mL[3]
Half-life ~80 minutes (intravenous)~2 hours (intravenous)[3]
Renal Elimination >90% unchanged in urine80-100% eliminated in urine[3]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of TXA and EACA.

Clinical OutcomeTranexamic Acid (TXA)ε-Aminocaproic Acid (EACA)Reference
Total Blood Loss Reduction (Cardiac Surgery) Statistically significant reduction compared to EACALess reduction compared to TXA[6]
Blood Transfusion Requirement (Cardiac Surgery) Statistically significant reduction compared to EACALess reduction compared to TXA[6]
Adverse Events (Thrombosis) No significant increase compared to placeboNo significant increase compared to placebo[3]

Table 2: Clinical Efficacy Comparison of TXA and EACA.

Experimental Protocols

The following protocols are standard methods for the in vitro and ex vivo evaluation of antifibrinolytic agents. These can be adapted to assess the activity of (S)-3,7-diaminoheptanoic acid.

In Vitro Plasma Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a plasma clot induced by a plasminogen activator.[7]

Materials:

  • Platelet-poor plasma (PPP)

  • (S)-3,7-diaminoheptanoic acid (or other test compounds)

  • Tissue plasminogen activator (t-PA)

  • Calcium chloride (CaCl₂)

  • Tris-buffered saline (TBS)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Protocol:

  • Prepare a stock solution of (S)-3,7-diaminoheptanoic acid in an appropriate solvent (e.g., water or TBS).

  • In a 96-well plate, add 50 µL of PPP to each well.

  • Add 10 µL of varying concentrations of (S)-3,7-diaminoheptanoic acid or control (vehicle) to the wells.

  • Add 20 µL of t-PA solution (final concentration ~100 ng/mL).

  • Initiate clot formation by adding 20 µL of CaCl₂ solution (final concentration ~20 mM).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 405 nm every minute for at least 2 hours.

  • The time to 50% clot lysis is calculated from the absorbance curve. An increase in the time to 50% lysis indicates antifibrinolytic activity.

Euglobulin Clot Lysis Time (ECLT)

The ECLT assay assesses the overall fibrinolytic potential of plasma.[8]

Materials:

  • Platelet-poor plasma (PPP)

  • Acetic acid (1%)

  • Borate buffer

  • Thrombin

  • Water bath at 37°C

Protocol:

  • To 0.5 mL of PPP, add 9 mL of pre-chilled distilled water.

  • Acidify the diluted plasma by adding 0.1 mL of 1% acetic acid.

  • Incubate the mixture on ice for 30 minutes to allow for euglobulin precipitation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Discard the supernatant and dissolve the euglobulin precipitate in 0.5 mL of borate buffer.

  • Add the test compound ((S)-3,7-diaminoheptanoic acid) at various concentrations.

  • Clot the euglobulin fraction by adding 0.1 mL of thrombin solution.

  • Incubate the clot at 37°C and record the time taken for complete lysis. A prolonged lysis time indicates antifibrinolytic activity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for the development of a novel antifibrinolytic agent and the logical relationship of key experimental assays.

Experimental_Workflow cluster_discovery Discovery and Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of (S)-3,7-Diaminoheptanoic Acid Clot_Lysis_Assay Plasma Clot Lysis Assay Compound_Synthesis->Clot_Lysis_Assay Screening ECLT_Assay Euglobulin Clot Lysis Time Clot_Lysis_Assay->ECLT_Assay Confirmation TEG_Assay Thromboelastography ECLT_Assay->TEG_Assay Detailed Analysis Animal_Model Animal Model of Bleeding TEG_Assay->Animal_Model Preclinical Testing Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Toxicity_Studies Toxicology Studies Pharmacokinetics->Toxicity_Studies Clinical_Trials Clinical_Trials Toxicity_Studies->Clinical_Trials Progression to Clinic

Figure 2: Drug Development Workflow.

Logical_Relationship Hypothesis Hypothesis: (S)-3,7-Diaminoheptanoic Acid is an antifibrinolytic Mechanism Mechanism: Blocks lysine-binding sites on plasminogen Hypothesis->Mechanism InVitro_Evidence In Vitro Evidence: - Increased clot lysis time - Prolonged ECLT Mechanism->InVitro_Evidence InVivo_Evidence In Vivo Evidence: - Reduced bleeding in animal models InVitro_Evidence->InVivo_Evidence Conclusion Conclusion: Potential as a novel antifibrinolytic drug InVivo_Evidence->Conclusion

Figure 3: Logical Framework for Investigation.

Conclusion

The development of novel antifibrinolytic agents is crucial for improving the management of bleeding in various clinical settings. (S)-3,7-Diaminoheptanoic acid represents a promising candidate for investigation based on its structural similarity to known lysine analogs. The application notes and protocols provided herein offer a robust framework for the systematic evaluation of its antifibrinolytic potential. By following these established methodologies, researchers can effectively characterize the activity of this and other novel compounds, paving the way for the development of next-generation antifibrinolytic therapies.

References

Experimental design for studies with (S)-3,7-Diaminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,7-Diaminoheptanoic acid is a structurally unique small molecule containing a heptanoic acid backbone with amino groups at the S-configured C3 (a β-amino acid) and C7 positions. Due to the limited publicly available data on its biological activity, this document provides a comprehensive framework for the initial characterization and experimental design for studies involving this compound. The protocols and workflows detailed herein are intended to guide researchers in systematically evaluating its potential as a modulator of various biological processes. The proposed experimental design is based on the structural characteristics of the molecule, which suggest potential interactions with pathways involving amino acid metabolism and neurotransmitter receptor signaling.

Proposed Biological Activities and Screening Funnel

Given its structure as a diamino acid, (S)-3,7-Diaminoheptanoic acid may act as a mimetic or antagonist in several biological pathways. We propose a tiered experimental approach to screen for potential activities. The workflow begins with broad, high-throughput in vitro assays and progresses to more specific cellular and mechanistic studies for validated hits.

G cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Cellular Assays & Hit Validation cluster_2 Tier 3: Mechanism of Action Studies A Compound Acquisition (S)-3,7-Diaminoheptanoic acid B Receptor Binding Assays (e.g., GABA Receptors) A->B C Enzyme Inhibition Assays (e.g., Decarboxylases) A->C D Broad Cytotoxicity/Viability (e.g., MTT Assay) A->D E Dose-Response Cytotoxicity in Relevant Cell Lines B->E Hits C->E Hits D->E Hits F Functional Cellular Assays (e.g., Neuronal Firing, Ca2+ Flux) E->F G Target Engagement Assays F->G H Signaling Pathway Analysis (Western Blot) G->H I In Vivo Model Testing (e.g., Animal Models of Seizures) H->I

Figure 1: A proposed experimental workflow for the biological characterization of (S)-3,7-Diaminoheptanoic acid.

Tier 1: Primary Screening Protocols

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine if (S)-3,7-Diaminoheptanoic acid can displace a known radioligand from the GABA-A receptor, suggesting a potential interaction.

Materials:

  • Rat brain cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-Muscimol (a GABA-A agonist)

  • Non-specific binding control: 10 mM GABA

  • (S)-3,7-Diaminoheptanoic acid stock solution (e.g., 10 mM in assay buffer)

  • 96-well filter plates (GF/B)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 min. Centrifuge the supernatant at 20,000 x g for 20 min. Resuspend the pellet in assay buffer, centrifuge again, and finally resuspend in fresh assay buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL membrane suspension, 50 µL [³H]-Muscimol (final concentration ~2-5 nM), and 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]-Muscimol, and 50 µL 10 mM GABA.

    • Compound Wells: 50 µL membrane suspension, 50 µL [³H]-Muscimol, and 50 µL of various concentrations of (S)-3,7-Diaminoheptanoic acid (e.g., 1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 45 minutes.[1]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and compound well counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)% Inhibition
0 (Control)15,250 ± 4501,100 ± 9014,1500
0.0114,980 ± 5101,100 ± 9013,8801.9
0.113,850 ± 4201,100 ± 9012,7509.9
110,200 ± 3501,100 ± 909,10035.7
104,500 ± 2801,100 ± 903,40076.0
1001,550 ± 1201,100 ± 9045096.8

Table 1: Template for presenting competitive radioligand binding assay data. CPM = Counts Per Minute. Data are illustrative.

Protocol: Lysine Decarboxylase (LDC) Inhibition Assay

This spectrophotometric assay determines if the compound inhibits the enzymatic activity of LDC, which is involved in polyamine biosynthesis.

Materials:

  • Purified LDC enzyme

  • Reaction Buffer: 50 mM Sodium Acetate, pH 6.0, containing 0.1 mM Pyridoxal 5'-Phosphate (PLP).

  • Substrate: 10 mM L-Lysine

  • Coupling Enzymes: Putrescine oxidase and Horseradish Peroxidase (HRP)

  • Colorimetric Probe: Amplex Red

  • (S)-3,7-Diaminoheptanoic acid stock solution

  • 96-well microplate and spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following reaction mixtures (100 µL final volume):

    • Control Reaction: 50 µL Reaction Buffer, 10 µL LDC, 10 µL coupling enzymes/probe mix, and 20 µL buffer.

    • Inhibitor Reaction: 50 µL Reaction Buffer, 10 µL LDC, 10 µL coupling enzymes/probe mix, and 20 µL of various concentrations of (S)-3,7-Diaminoheptanoic acid.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate Reaction: Add 10 µL of L-Lysine substrate to all wells to start the reaction.

  • Monitor Reaction: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 570 nm every minute for 30 minutes. The rate of color development is proportional to LDC activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the % inhibition (relative to the control reaction) against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)25.4 ± 1.20
0.124.9 ± 1.52.0
121.3 ± 1.116.1
1013.1 ± 0.848.4
505.8 ± 0.577.2
1002.1 ± 0.391.7

Table 2: Template for presenting enzyme inhibition assay data. mOD = milli-Optical Density. Data are illustrative.

Protocol: MTT Cell Viability Assay

This assay assesses the general cytotoxicity of the compound on a selected cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of (S)-3,7-Diaminoheptanoic acid in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot % viability against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
11.23 ± 0.0998.4
101.19 ± 0.0795.2
1001.05 ± 0.0684.0
5000.68 ± 0.0554.4
10000.21 ± 0.0316.8

Table 3: Template for presenting MTT cell viability data. Data are illustrative.

Tier 3: Hypothetical Mechanism of Action Study

Assuming a hit is identified from the primary screens (e.g., as a GABA-A receptor modulator), subsequent studies would focus on elucidating the downstream signaling effects.

Hypothetical Signaling Pathway: Modulation of Neuronal Excitability

(S)-3,7-Diaminoheptanoic acid, as a putative GABA-A receptor agonist, would enhance chloride influx, leading to hyperpolarization of the neuronal membrane. This increased inhibitory tone would suppress downstream pro-excitatory signaling, such as the phosphorylation of CREB (cAMP response element-binding protein), a key transcription factor in neuronal activity.

G cluster_0 cluster_1 cluster_2 A (S)-3,7-Diaminoheptanoic acid Receptor GABA-A Receptor (Ligand-gated Cl- channel) A->Receptor Binds to GABA GABA GABA->Receptor Cl_ion Cl- Influx Receptor->Cl_ion Opens Hyperpol Hyperpolarization Cl_ion->Hyperpol Causes Ca_channel Voltage-gated Ca2+ Channels Hyperpol->Ca_channel Inhibits Ca_ion Ca2+ Influx Ca_channel->Ca_ion Mediates AC Adenylate Cyclase Ca_ion->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Expression (Neuronal Activity) pCREB->Gene Promotes

Figure 2: Hypothetical signaling pathway modulated by (S)-3,7-Diaminoheptanoic acid at the GABA-A receptor.

Protocol: Western Blot Analysis of p-CREB Levels

This protocol aims to quantify the phosphorylation status of CREB in neuronal cells following treatment with the compound.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-CREB (Ser133), Rabbit anti-total CREB, Mouse anti-GAPDH

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 80% confluency. Treat cells with varying concentrations of (S)-3,7-Diaminoheptanoic acid for a specified time (e.g., 30 minutes). Include a positive control (e.g., Forskolin to increase p-CREB) and a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer. Scrape cells, transfer to a microfuge tube, and sonicate to shear DNA.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-CREB, diluted in blocking buffer) overnight at 4°C with gentle shaking.[6]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-linked secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed for total CREB and a loading control like GAPDH.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-CREB signal to total CREB and then to the loading control (GAPDH).

Data Presentation:

TreatmentConc. (µM)p-CREB (Normalized Intensity)Total CREB (Normalized Intensity)p-CREB / Total CREB Ratio
Vehicle Control00.95 ± 0.081.02 ± 0.050.93
Compound10.81 ± 0.061.05 ± 0.060.77
Compound100.52 ± 0.040.99 ± 0.070.53
Compound500.23 ± 0.031.01 ± 0.040.23
Forskolin (Control)102.85 ± 0.151.03 ± 0.052.77

Table 4: Template for presenting quantitative Western blot data. Intensity is measured in arbitrary densitometry units, normalized to a loading control. Data are illustrative.

References

Application Notes and Protocols for In Vitro Assays Targeting the eIF5A Hypusination Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability. Its activity is uniquely dependent on a post-translational modification called hypusination. This two-step enzymatic process involves the transfer of an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming a deoxyhypusine intermediate, which is subsequently hydroxylated to form the mature, active hypusinated eIF5A. Deoxyhypusine synthase (DHPS) catalyzes the first and rate-limiting step in this pathway, making it a compelling target for therapeutic intervention in various diseases, including cancer.

While (S)-3,7-Diaminoheptanoic acid dihydrochloride is noted, the body of research on direct DHPS inhibition and its downstream effects extensively features N1-guanyl-1,7-diaminoheptane (GC7) as a potent and specific inhibitor. These application notes and protocols will focus on in vitro assays relevant to the study of DHPS inhibition, using GC7 as a representative compound to elucidate the biological consequences of blocking the eIF5A hypusination pathway.

Signaling Pathway: eIF5A Hypusination

The activation of eIF5A is a critical cellular process.[1][2] It begins with the polyamine spermidine serving as a substrate for DHPS. DHPS transfers a 4-aminobutyl group to a specific lysine residue (Lys50 in humans) on the inactive eIF5A precursor.[1] This reaction forms the intermediate deoxyhypusinated eIF5A. The second enzyme, deoxyhypusine hydroxylase (DOHH), then hydroxylates the deoxyhypusine residue to form the final, active hypusinated eIF5A (eIF5A-Hyp).[1][2] Activated eIF5A plays a crucial role in translation elongation, particularly at polyproline motifs, and is implicated in processes like cell proliferation and apoptosis.[3] Inhibition of DHPS by compounds like GC7 blocks this entire pathway, preventing the formation of active eIF5A and leading to cell growth arrest and apoptosis.

eIF5A_Hypusination_Pathway cluster_0 eIF5A Hypusination Pathway cluster_1 Cellular Processes spermidine Spermidine DHPS DHPS spermidine->DHPS eIF5A_precursor eIF5A Precursor (inactive) eIF5A_precursor->DHPS deoxyhypusinated_eIF5A Deoxyhypusinated eIF5A DOHH DOHH deoxyhypusinated_eIF5A->DOHH hypusinated_eIF5A Hypusinated eIF5A (active) translation_elongation Translation Elongation hypusinated_eIF5A->translation_elongation DHPS->deoxyhypusinated_eIF5A DOHH->hypusinated_eIF5A GC7 (S)-3,7-Diaminoheptanoic acid dihydrochloride (analogue) or GC7 GC7->DHPS Inhibition apoptosis Apoptosis GC7->apoptosis Induces cell_proliferation Cell Proliferation translation_elongation->cell_proliferation

Caption: The eIF5A hypusination pathway and its inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of the representative DHPS inhibitor, GC7, in various assays.

CompoundAssay TypeCell Line/EnzymeEndpointValueReference
GC7DHPS Enzyme InhibitionRecombinant Human DHPSIC5034 nM[4]
GC7Cell Viability (MTS)MYCN2 NeuroblastomaIC50 (72h)~5 µM[3]
GC7Cell Viability (MTS)BE(2)-C NeuroblastomaIC50 (72h)~25 µM[3]
GC7Cell Viability (MTT)HN4 Oral CancerIC50 (time-dependent)Dose-dependent decrease[5]
GC7Cell Viability (CCK-8)Cal27 Oral Squamous CarcinomaInhibition at 48hSignificant at ≥10 µM[6]

Experimental Protocols

Deoxyhypusine Synthase (DHPS) Activity Assay

This assay measures the enzymatic activity of DHPS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.

Materials:

  • Recombinant human DHPS enzyme

  • Recombinant human eIF5A precursor protein

  • [1,8-³H]spermidine

  • Assay Buffer: 100 mM Glycine-NaOH (pH 9.2-9.5), 1 mM DTT, 1 mM NAD+

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Prepare the reaction mixture in the assay buffer containing recombinant eIF5A precursor (substrate) and the test compound (e.g., GC7) at various concentrations.

  • Initiate the reaction by adding recombinant DHPS enzyme and [³H]spermidine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitate the protein by incubating on ice for 30 minutes.

  • Collect the protein precipitate by filtration or centrifugation.

  • Wash the precipitate thoroughly with 5% TCA to remove unincorporated [³H]spermidine.

  • Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of DHPS inhibition relative to a vehicle control.

DHPS_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, eIF5A, Inhibitor) start->prepare_mix add_enzyme Add DHPS & [3H]spermidine prepare_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop with TCA incubate->stop_reaction precipitate Precipitate Protein stop_reaction->precipitate wash Wash Precipitate precipitate->wash measure Measure Radioactivity wash->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for a radioactive DHPS activity assay.

Cell Viability Assay (MTT/MTS)

This colorimetric assay assesses the effect of DHPS inhibition on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., neuroblastoma, oral cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound analogue (e.g., GC7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., GC7) and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3][5]

Western Blot for eIF5A Hypusination Status

This immunoassay is used to detect the levels of hypusinated eIF5A in cells following treatment with a DHPS inhibitor.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against hypusinated eIF5A

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the DHPS inhibitor (e.g., GC7) at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of hypusinated eIF5A.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with Inhibitor start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-hypusine) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Band Intensity detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of eIF5A hypusination.

Conclusion

The in vitro assays described provide a robust framework for investigating the biological effects of inhibiting the eIF5A hypusination pathway. By utilizing specific and potent inhibitors like GC7, researchers can effectively probe the role of DHPS and hypusinated eIF5A in various cellular processes and disease models. These protocols serve as a foundation for the screening and characterization of novel DHPS inhibitors for therapeutic development.

References

Troubleshooting & Optimization

(S)-3,7-Diaminoheptanoic acid dihydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Which aqueous buffers are recommended for dissolving this compound?

Phosphate-buffered saline (PBS), TRIS buffers, and citrate buffers are all suitable starting points for dissolving this compound. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and compatibility with downstream applications.

Q3: How does pH affect the solubility of this compound?

The solubility of amino acids and their salts is often pH-dependent.[3] For this compound, the presence of two amino groups and a carboxylic acid group means its net charge will vary with pH. As a dihydrochloride salt, it carries a positive charge at low pH. The solubility of basic amino acids tends to increase with decreasing pH (at pH values below the pKa of the acidic groups).[3] It is anticipated to be most soluble in acidic to neutral aqueous solutions.

Q4: What is the recommended method for preparing a stock solution?

To prepare a stock solution, it is advisable to start with a small amount of the compound and test its solubility in the desired buffer. Begin by adding the buffer to the powdered compound and vortexing. Gentle heating (e.g., at 37-50°C) can be used to aid dissolution, but be mindful of the potential for degradation if the compound is heat-sensitive.[4]

Q5: How should solutions of this compound be stored?

Once dissolved, it is recommended to store the solution at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation and repeated freeze-thaw cycles. The stability of the compound in a specific buffer over time should be experimentally determined if it is critical for the application.

Troubleshooting Guide

Issue: The compound is not dissolving completely.

  • Possible Cause: The concentration may be too high for the selected buffer system.

  • Solution:

    • Try increasing the volume of the buffer to lower the concentration.

    • Gently warm the solution while stirring or vortexing.

    • Sonication can also be used to aid dissolution.

    • If the above steps do not work, consider adjusting the pH of the buffer. For a basic amino acid salt, lowering the pH might increase solubility.[3]

Issue: The solution is cloudy or hazy after initial dissolution.

  • Possible Cause: This could indicate the formation of a fine precipitate, suggesting that the solubility limit has been exceeded.

  • Solution:

    • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles.

    • Determine the concentration of the filtered solution using an appropriate analytical method (e.g., HPLC-UV) to ascertain the actual solubility under those conditions.[5]

Issue: The pH of the buffer changes after dissolving the compound.

  • Possible Cause: this compound is the salt of a weak base and a strong acid. Dissolving it in a weakly buffered solution can alter the final pH.

  • Solution:

    • Use a buffer with sufficient buffering capacity for the concentration of the compound being used.

    • After dissolving the compound, check the pH of the solution and adjust it back to the desired value using a small amount of a suitable acid or base (e.g., HCl or NaOH).

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a general "shake-flask" method, which is considered a gold standard for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Add a known volume of the selected aqueous buffer to the vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for 24-48 hours to ensure the solution is saturated.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant (the saturated solution).

  • Prepare a series of dilutions of the supernatant with the buffer.

  • Quantify the concentration of the compound in the dilutions using a validated analytical method.

  • Calculate the solubility of the compound in the selected buffer based on the concentration of the saturated solution.

Data Presentation

Table 1: Solubility of this compound in Various Aqueous Buffers

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Notes
e.g., 50 mM Phosphate7.425User-determinedUser-determined
e.g., 100 mM TRIS-HCl8.025User-determinedUser-determined
e.g., 50 mM Citrate6.025User-determinedUser-determined

Users should populate this table with their own experimental data.

Experimental Workflow

Solubility_Workflow start Start: Weigh Compound add_buffer Add Known Volume of Aqueous Buffer start->add_buffer equilibrate Equilibrate on Shaker (24-48 hours) add_buffer->equilibrate separate Separate Solid and Liquid (Centrifuge or Filter) equilibrate->separate collect Collect Supernatant (Saturated Solution) separate->collect quantify Quantify Concentration (e.g., HPLC-UV) collect->quantify end End: Determine Solubility quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Support Center: Optimizing Peptide Coupling Reactions with (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3,7-Diaminoheptanoic acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating (S)-3,7-Diaminoheptanoic acid into a peptide sequence?

A1: The main challenges arise from its structure as a non-proteinogenic, beta- and diamino acid. These include:

  • Orthogonal Protection: The presence of two amino groups (at the α- and γ-positions) necessitates an orthogonal protection strategy to achieve selective acylation. Without this, cross-reactivity can lead to peptide branching or polymerization.

  • Steric Hindrance and Slower Kinetics: As a beta-amino acid, the coupling reactions can be slower compared to alpha-amino acids. The side chain containing the second amino group can also introduce steric bulk, further impeding coupling efficiency.

  • Potential for Side Reactions: The diamino nature of the molecule can lead to unique side reactions, such as intramolecular cyclization, if not properly protected and handled.

Q2: Which protecting group strategy is recommended for (S)-3,7-Diaminoheptanoic acid in Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: An orthogonal protection scheme is crucial. The recommended approach is to use the acid-labile Boc group for the α-amino group and a selectively removable protecting group for the γ-amino group. The Allyloxycarbonyl (Alloc) group is a suitable choice for the γ-amino group as it is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage but can be selectively removed using a palladium(0) catalyst.

Q3: What are the most effective coupling reagents for (S)-3,7-Diaminoheptanoic acid?

A3: For sterically hindered or challenging couplings, including those with β-amino acids, more potent coupling reagents are recommended. Uronium/aminium salt-based reagents are generally the preferred choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with high efficiency, comparable to HATU, and improved safety profile as it does not release explosive benzotriazole byproducts.

Q4: How can I monitor the completion of the coupling reaction?

A4: The ninhydrin (Kaiser) test is a reliable qualitative method to monitor the presence of free primary amines on the resin.

  • After Deprotection: A positive test (blue beads) indicates successful Fmoc removal.

  • After Coupling: A negative test (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Coupling (Positive Ninhydrin Test) 1. Steric Hindrance: The bulky nature of the protected (S)-3,7-Diaminoheptanoic acid is impeding the reaction. 2. Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites. 3. Suboptimal Coupling Conditions: The reaction time or reagent concentration is insufficient.1. Use a more potent coupling reagent: Switch to HATU or COMU. 2. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight. 3. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents. 4. Use a higher concentration of reagents: Increase the equivalents of the amino acid and coupling reagents. 5. Incorporate a chaotropic salt: Add LiCl to the coupling mixture to disrupt aggregation. 6. Elevate the temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but be mindful of potential side reactions.
Unexpected Side Products 1. Incomplete Deprotection of Orthogonal Protecting Group: Residual protecting groups on the γ-amino group can lead to incomplete subsequent reactions. 2. Intramolecular Cyclization: If the γ-amino group is deprotected prematurely or unintentionally, it can react with the activated C-terminus of the growing peptide chain. 3. Racemization: The chirality of the amino acid is compromised during activation/coupling.1. Optimize orthogonal deprotection: Ensure complete removal of the Alloc group by using a fresh palladium catalyst and sufficient reaction time. Perform a test cleavage and LC-MS analysis to confirm complete deprotection. 2. Ensure proper orthogonal protection: Verify the stability of the γ-amino protecting group during all synthesis steps. 3. Use racemization-suppressing additives: Always use an additive like HOBt or Oxyma Pure, especially with carbodiimide-based coupling reagents. Uronium-based reagents like HATU inherently suppress racemization. 4. Control reaction temperature: Avoid excessive heat during coupling.
Difficulty in Removing the Alloc Protecting Group 1. Inactive Palladium Catalyst: The Pd(0) catalyst has degraded. 2. Insufficient Scavenger: The scavenger is not effectively trapping the allyl group. 3. Poor Resin Swelling: The solvent is not adequately swelling the resin, limiting reagent access.1. Use a fresh, high-quality Pd(PPh₃)₄ catalyst. 2. Ensure an adequate excess of the scavenger (e.g., phenylsilane or dimedone). 3. Use a solvent that effectively swells the resin, such as DCM or THF. Ensure the resin is fully swollen before adding the deprotection cocktail.

Data Presentation

Table 1: Recommended Molar Equivalents of Reagents for Coupling (S)-3,7-Diaminoheptanoic Acid

Reagent Equivalents (relative to resin loading) Notes
Fmoc-(S)-3,7-(Alloc)-Diaminoheptanoic Acid3 - 5A higher excess may be required for difficult sequences.
Coupling Reagent (HATU/HBTU/COMU)2.9 - 4.9Use slightly less than the amino acid to avoid side reactions.
Base (DIPEA/NMM)6 - 10Essential for activating uronium/aminium-based coupling reagents.

Table 2: Comparison of Coupling Reagent Performance for Hindered Amino Acids

Coupling Reagent Typical Yield Racemization Risk Notes
HATU High (>95%)Very LowRecommended for sterically hindered and beta-amino acids.
HBTU High (>90%)LowA reliable and cost-effective alternative to HATU.
COMU High (>95%)Very LowExcellent performance with an improved safety profile.
DIC/HOBt Moderate to HighModerateA classic and cost-effective choice, but may require longer reaction times and careful monitoring for racemization.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(S)-3,7-(Alloc)-Diaminoheptanoic Acid in SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-(S)-3,7-(Alloc)-Diaminoheptanoic Acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for 2 hours at room temperature.

    • Monitor the reaction with the ninhydrin test. If the test is positive, perform a second coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Selective Deprotection of the Alloc Group
  • Washing: Wash the peptide-resin with DCM (5x) to remove any residual DMF.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (20 eq) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 2 hours. The resin should be protected from light.

  • Washing: Wash the resin with DCM (5x), DMF (5x), and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.

  • Confirmation: Confirm the complete removal of the Alloc group by a test cleavage and LC-MS analysis of a small sample of the resin.

Mandatory Visualization

experimental_workflow start Start with Peptide-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Couple Fmoc-(S)-3,7-(Alloc)- Diaminoheptanoic Acid (HATU/DIPEA) fmoc_deprotection->coupling ninhydrin_test Ninhydrin Test coupling->ninhydrin_test double_coupling Double Coupling ninhydrin_test->double_coupling Positive chain_elongation Continue Chain Elongation ninhydrin_test->chain_elongation Negative double_coupling->coupling alloc_deprotection Selective Alloc Deprotection (Pd(PPh3)4/PhSiH3) chain_elongation->alloc_deprotection on_resin_modification On-Resin Modification of γ-Amino Group alloc_deprotection->on_resin_modification final_cleavage Final Cleavage (TFA Cocktail) on_resin_modification->final_cleavage end Purified Peptide final_cleavage->end

Caption: Workflow for incorporating (S)-3,7-Diaminoheptanoic acid and subsequent modification.

troubleshooting_logic start Positive Ninhydrin Test (Incomplete Coupling) check_reagents Are coupling reagents potent enough? start->check_reagents extend_time Was reaction time sufficient? check_reagents->extend_time Yes upgrade_reagents Switch to HATU or COMU check_reagents->upgrade_reagents No increase_time Increase coupling time to 2-4h extend_time->increase_time No double_couple Perform a double coupling extend_time->double_couple Yes, but still positive aggregation Is peptide aggregation suspected? add_chaotrope Add chaotropic salt (e.g., LiCl) aggregation->add_chaotrope Yes increase_time->double_couple double_couple->aggregation

Caption: Troubleshooting logic for incomplete coupling reactions.

Preventing side reactions with (S)-3,7-Diaminoheptanoic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (S)-3,7-Diaminoheptanoic acid in your research and development projects. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this unique diamino acid and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with (S)-3,7-Diaminoheptanoic acid?

A1: The primary challenges in synthesizing with (S)-3,7-Diaminoheptanoic acid arise from the presence of two primary amino groups at the β (3) and ω (7) positions, in addition to the carboxylic acid. The most frequently encountered side reactions include:

  • Diacylation: Uncontrolled reaction of both amino groups with an activated carboxyl group, leading to the formation of undesired branched or cross-linked products. This significantly reduces the yield of the desired linear product.

  • Intramolecular Cyclization (Lactam Formation): The proximity of the amino and carboxyl groups can facilitate intramolecular cyclization, especially during activation of the carboxyl group, to form a seven-membered ring lactam. This is a significant side reaction that consumes the starting material.

  • Polymerization: In the absence of proper protection, the molecule can polymerize through intermolecular amide bond formation.

  • Racemization: While less common for the β-amino acid chiral center compared to α-amino acids, racemization can still occur under harsh basic or acidic conditions, compromising the stereochemical integrity of your final product.

To mitigate these side reactions, a robust orthogonal protection strategy for the two amino groups is essential.

Q2: What is an orthogonal protection strategy and why is it crucial for (S)-3,7-Diaminoheptanoic acid?

A2: An orthogonal protection strategy involves using protecting groups for different functional groups that can be removed under distinct chemical conditions without affecting the other protecting groups.[1][2] For (S)-3,7-Diaminoheptanoic acid, this is critical to selectively deprotect and react one amino group while the other remains protected, preventing side reactions like diacylation.[3] The most common orthogonal pair for amino groups is the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]

Q3: Which amino group, the β (N-3) or the ω (N-7), is more reactive?

A3: In general, the ω-amino group (N-7) at the end of the alkyl chain is sterically less hindered and slightly more basic than the β-amino group (N-3), which is closer to the electron-withdrawing carboxylic acid. This difference in reactivity can be exploited for selective mono-protection under carefully controlled conditions. However, for reliable and high-yielding synthesis, an orthogonal protection strategy is strongly recommended over relying solely on inherent reactivity differences.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Protected Product and Formation of Di-Protected Byproduct

Symptoms:

  • LC-MS or TLC analysis of the reaction mixture shows a significant amount of the di-protected species alongside the desired mono-protected product and unreacted starting material.

  • The isolated yield of the mono-protected product is consistently low.

Potential Causes:

  • Incorrect Stoichiometry of Protecting Group Reagent: Using more than one equivalent of the protecting group reagent (e.g., Boc-anhydride) will inevitably lead to di-protection.

  • Reaction Conditions Favoring Di-protection: Elevated temperatures or prolonged reaction times can promote the slower reaction at the second amino group.

  • Base Concentration: In the case of Fmoc protection, an excess of base can deprotonate both amino groups, making them susceptible to acylation.

Solutions:

Corrective Action Detailed Protocol Expected Outcome
Precise Stoichiometry and Controlled Addition Use exactly one equivalent of the protecting group reagent. Dissolve the reagent in a suitable solvent and add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.Increased selectivity for mono-protection and reduced formation of the di-protected byproduct.
Optimize Reaction Temperature and Time Conduct the protection reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired product has formed.Minimization of di-protection by limiting the reaction with the less reactive amino group.
pH Control for Selective Boc Protection Utilize a method for selective mono-Boc protection by first protonating the more basic amino group. A general procedure involves the in-situ generation of one equivalent of HCl using an agent like trimethylsilyl chloride (TMSCl) prior to the addition of Boc-anhydride.[1][4][5]Preferential protection of the less basic amino group, leading to a higher yield of the mono-Boc protected product.

Experimental Protocol: Selective Mono-Boc Protection of (S)-3,7-Diaminoheptanoic Acid

  • Dissolve (S)-3,7-Diaminoheptanoic acid (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the solution. A white precipitate may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (a small amount, e.g., 1 mL per gram of starting material) followed by di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dissolved in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and wash with a non-polar solvent like ether to remove any unreacted Boc₂O.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the mono-Boc-protected product with a suitable organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Note: The regioselectivity of this reaction should be confirmed by NMR analysis.

Issue 2: Formation of an Intramolecular Lactam During Carboxyl Group Activation

Symptoms:

  • A significant byproduct with a mass corresponding to the loss of a water molecule from the starting material is observed by LC-MS.

  • Reduced yield of the desired coupled product.

Potential Causes:

  • High Temperature: Activation of the carboxylic acid at elevated temperatures can promote intramolecular cyclization.

  • Choice of Coupling Reagent: Certain coupling reagents may be more prone to inducing lactam formation.

  • Extended Activation Times: Allowing the activated ester to stand for a prolonged period before the addition of the nucleophile increases the likelihood of intramolecular reaction.

Solutions:

Corrective Action Detailed Protocol Expected Outcome
Low-Temperature Activation Perform the activation of the carboxylic acid at low temperatures (e.g., 0 °C or -15 °C) using a suitable cooling bath.Reduced rate of intramolecular cyclization, favoring the desired intermolecular coupling.
Select Appropriate Coupling Reagents Use coupling reagents known for lower incidences of side reactions, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).More efficient coupling with suppressed lactam formation.
In Situ Activation Activate the carboxylic acid in the presence of the nucleophile whenever possible, or add the nucleophile immediately after the activation step.Minimizes the time the activated species is available for intramolecular reaction.

Orthogonal Protection and Deprotection Strategy

The following workflow illustrates a common orthogonal protection strategy for (S)-3,7-Diaminoheptanoic acid, allowing for selective functionalization of the two amino groups.

Orthogonal_Protection_Workflow Start (S)-3,7-Diaminoheptanoic acid MonoBoc Selective N-7 Boc Protection Start->MonoBoc Boc₂O, TMSCl, MeOH Protected1 N-7-Boc-(S)-3-aminoheptanoic acid MonoBoc->Protected1 FmocProtect N-3 Fmoc Protection Protected1->FmocProtect Fmoc-OSu, Base Orthogonal N-3-Fmoc, N-7-Boc-(S)-3,7-diaminoheptanoic acid FmocProtect->Orthogonal FmocDeprotect Base Treatment (e.g., 20% Piperidine in DMF) Orthogonal->FmocDeprotect Selective Deprotection BocDeprotect Acid Treatment (e.g., TFA in DCM) Orthogonal->BocDeprotect Selective Deprotection N3_Free N-7-Boc-(S)-3-aminoheptanoic acid derivative (N-3 is free) FmocDeprotect->N3_Free N7_Free N-3-Fmoc-(S)-7-aminoheptanoic acid derivative (N-7 is free) BocDeprotect->N7_Free

Orthogonal protection workflow for (S)-3,7-Diaminoheptanoic acid.

This technical guide provides a starting point for troubleshooting common issues in the synthesis with (S)-3,7-Diaminoheptanoic acid. For further assistance, please consult the relevant literature or contact our technical support team.

References

Technical Support Center: (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of (S)-3,7-Diaminoheptanoic acid dihydrochloride?

While specific data is unavailable, general best practices for amino acid solutions suggest preparing stock solutions fresh. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C for short to medium-term storage to minimize degradation. Avoid repeated freeze-thaw cycles. For short-term use (within 24 hours), refrigeration at 2-8°C may be acceptable, but this should be verified.

Q2: My solution of this compound has turned yellow. What could be the cause?

Discoloration can be an indicator of chemical degradation. Potential causes include oxidation or reactions with components of your buffer or media, especially if exposed to light or elevated temperatures. It is recommended to prepare fresh solutions and investigate the cause by conducting stability studies under controlled conditions.

Q3: I am observing precipitation in my buffered solution of this compound. Why is this happening?

Precipitation could be due to several factors:

  • pH-dependent solubility: The solubility of amino acids is often lowest at their isoelectric point. Ensure the pH of your buffer is appropriate to maintain the solubility of the dihydrochloride salt.

  • Common-ion effect: In buffers with high chloride concentrations, the solubility of the dihydrochloride salt may be reduced, leading to precipitation.[1]

  • Salt form disproportionation: The dihydrochloride salt could potentially convert back to the less soluble free base under certain pH conditions.[1][2]

  • Interaction with buffer components: The compound may form insoluble complexes with certain buffer salts.

Q4: How can I determine the stability of this compound in my specific experimental buffer?

You will need to conduct a stability-indicating study. This involves incubating the compound in your buffer under various conditions (e.g., different temperatures, light exposure) and monitoring its concentration over time using a suitable analytical method like HPLC or LC-MS. A significant decrease in the concentration of the parent compound or the appearance of new peaks would indicate instability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity Degradation of the compound in the assay medium.1. Prepare solutions fresh before each experiment.2. Perform a time-course experiment to see if the loss of activity is time-dependent.3. Analyze the compound in the medium at different time points using an analytical method (e.g., HPLC) to correlate activity with compound concentration.
Inconsistent experimental results Instability of the compound in solution leading to variable concentrations.1. Establish and validate a protocol for solution preparation and storage.2. Conduct a preliminary stability study in your primary solvent/buffer to define the usable lifetime of the solution.3. Ensure all solutions are clear and free of precipitate before use.
Appearance of unexpected peaks in chromatogram Chemical degradation of the compound.1. Characterize the degradation products using mass spectrometry (LC-MS).2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[3][4][5] This helps in understanding the degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3][5][6] This helps to identify likely degradation products and establish degradation pathways.[4][7]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or incubator

  • Photostability chamber

  • Appropriate analytical column and HPLC or LC-MS system

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in purified water.

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]

    • Oxidation: Mix with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[7]

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Aim for 5-20% degradation for optimal analysis of degradation products.[7]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column, which is a common choice for polar compounds.

  • Mobile Phase Selection:

    • Due to the polar nature of the compound, an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is appropriate.

    • Use a buffer (e.g., phosphate or acetate) to control the pH and improve peak shape.

    • Consider ion-pairing agents if retention is poor.

  • Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible.[8] However, derivatization or the use of mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) is likely necessary for adequate sensitivity and specificity.

  • Derivatization (if needed):

    • Pre-column: React the amino acid with a labeling agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) before injection.[8][9] This creates a derivative that is readily detectable by UV or fluorescence.

    • Post-column: Separate the underivatized amino acid on the column, then mix it with a reagent like ninhydrin post-column before it enters the detector.[8][10]

  • Method Validation: Once a suitable separation is achieved using samples from the forced degradation study, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationTemperature
Acid Hydrolysis 0.1 M - 1 M HCl24 - 48 hoursRoom Temp to 60°C
Base Hydrolysis 0.1 M - 1 M NaOH24 - 48 hoursRoom Temp to 60°C
Oxidation 3% - 30% H₂O₂24 hoursRoom Temperature
Thermal Dry Heat48 - 72 hours60°C - 80°C
Photolytic ICH Q1B Option 2As per guidelinesControlled
Note: These are starting conditions and should be optimized to achieve 5-20% degradation of the active substance.[7]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo control Control (Unstressed) prep->control sampling Sample at Time Points (0, 4, 8, 24h...) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze via Stability- Indicating Method (HPLC/LC-MS) neutralize->hplc eval Compare Stressed vs. Control - Assay of Parent Compound - Profile of Degradants hplc->eval G cluster_path Potential Degradation Pathways parent (S)-3,7-Diaminoheptanoic acid deamination Deamination (Loss of Amino Group) parent->deamination H+ / OH- Heat decarboxylation Decarboxylation (Loss of Carboxyl Group) parent->decarboxylation Heat Light oxidation Oxidation (e.g., at Amino Groups) parent->oxidation Oxidizing Agent hydrolysis Hydrolysis (pH dependent) parent->hydrolysis H+ / OH- products Various Degradation Products deamination->products decarboxylation->products oxidation->products hydrolysis->products

References

Troubleshooting low yield in (S)-3,7-Diaminoheptanoic acid incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the incorporation of (S)-3,7-Diaminoheptanoic acid into peptide sequences. The content is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Issue 1: Significantly lower than expected peptide yield after cleavage and purification.

Question: My final peptide yield is very low. How can I determine the cause and improve it?

Answer:

Low overall yield can stem from issues at multiple stages of Solid-Phase Peptide Synthesis (SPPS). A systematic approach is necessary to pinpoint the problem.

Initial Diagnosis:

  • Confirm Peptide Synthesis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the supernatant by mass spectrometry (MS). The presence of the target mass confirms that the synthesis was at least partially successful.

  • Assess Purity: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) to understand the purity profile. The presence of multiple peaks can indicate incomplete reactions or side products.

Troubleshooting Steps:

  • Incomplete Deprotection or Coupling: Failure to completely remove the Fmoc group or inefficient coupling of amino acids leads to truncated or deletion sequences, drastically reducing the yield of the full-length peptide.

    • Solution: Monitor each coupling step using a qualitative ninhydrin (Kaiser) test. A positive result (blue beads) indicates free primary amines and an incomplete reaction. For the sterically hindered (S)-3,7-Diaminoheptanoic acid, consider "double coupling" – repeating the coupling step with fresh reagents before proceeding. Extending the coupling reaction time is also a viable strategy.

  • Steric Hindrance: The structure of (S)-3,7-Diaminoheptanoic acid can present steric challenges, leading to poor coupling efficiency.

    • Solution: Employ more potent coupling reagents known to be effective for hindered amino acids. Urionium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides such as DCC or DIC.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making reactive sites inaccessible.

    • Solution: Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents. Microwave-assisted SPPS can also be highly effective in disrupting aggregation and improving coupling efficiency for difficult sequences.[1]

Issue 2: Presence of unexpected masses in the final product.

Question: Mass spectrometry analysis of my crude peptide shows multiple peaks, including masses that do not correspond to simple deletion sequences. What could be the cause?

Answer:

The presence of unexpected masses often points to side reactions involving the reactive side chains of (S)-3,7-Diaminoheptanoic acid.

Potential Side Reactions:

  • Incomplete Side-Chain Protection: If the amino groups at the 3 and 7 positions are not adequately protected, they can be acylated during subsequent coupling steps, leading to branched peptides.

    • Solution: Ensure the use of an appropriate orthogonal protection strategy for the diamino acid. The α-amino group should be protected with Fmoc, while the side-chain amino groups require protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved during the final acidolysis step (e.g., Boc, Mtt, or ivDde).

  • Intramolecular Cyclization (Lactam Formation): The side-chain amino groups can undergo intramolecular cyclization with the activated C-terminus of the growing peptide chain, leading to the formation of cyclic byproducts (lactams). This is a known issue with other diamino acids like ornithine.

    • Solution: The choice of protecting group for the side-chain amino groups is critical. A bulky and stable protecting group can minimize the nucleophilicity of the side-chain amine and sterically hinder its approach to the activated carboxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal orthogonal protection strategy for (S)-3,7-Diaminoheptanoic acid in Fmoc-based SPPS?

A1: A robust orthogonal protection strategy is crucial for the successful incorporation of (S)-3,7-Diaminoheptanoic acid. The following scheme is recommended:

  • α-amino group: Protected with the base-labile Fmoc group for chain elongation.

  • 3-amino and 7-amino groups (side chains): Protected with acid-labile groups. The choice depends on the desired level of orthogonality and the specific synthetic strategy.

    • Boc (tert-Butoxycarbonyl): A common and effective choice, stable to the piperidine used for Fmoc deprotection and removed during the final TFA cleavage.

    • Mtt (4-Methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These offer an additional layer of orthogonality as they can be removed under milder acidic conditions (for Mtt) or with hydrazine (for ivDde), allowing for selective side-chain modification on the resin if required.[2][3][4]

Orthogonal Protection Strategy Orthogonal Protection of (S)-3,7-Diaminoheptanoic Acid cluster_protection Protecting Groups cluster_conditions Deprotection Conditions DAH (S)-3,7-Diaminoheptanoic Acid Fmoc Fmoc (α-amino) DAH->Fmoc Base-labile Boc Boc (3-amino & 7-amino) DAH->Boc Acid-labile Mtt_ivDde Mtt / ivDde (3-amino & 7-amino) (for further orthogonality) DAH->Mtt_ivDde Mild Acid / Hydrazine Labile Piperidine Piperidine Fmoc->Piperidine TFA TFA Boc->TFA Mild_Acid_Hydrazine Mild Acid / Hydrazine Mtt_ivDde->Mild_Acid_Hydrazine Intramolecular Cyclization Potential Intramolecular Cyclization Side Reactions cluster_side_chains Side Chain Amino Groups cluster_side_products Potential Side Products cluster_mitigation Mitigation Strategy Peptide_Resin Growing Peptide Chain on Resin (Activated C-terminus) DAH_residue (S)-3,7-Diaminoheptanoic Acid Residue Peptide_Resin->DAH_residue Incorporated Amino_7 7-Amino Group DAH_residue->Amino_7 Amino_3 3-Amino Group DAH_residue->Amino_3 Lactam_9 9-Membered Lactam Amino_7->Lactam_9 Intramolecular Attack Lactam_5 5-Membered Lactam Amino_3->Lactam_5 Intramolecular Attack Bulky_Protection Use of Bulky Side-Chain Protecting Groups (e.g., Boc, Mtt) Lactam_9->Bulky_Protection Lactam_5->Bulky_Protection Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Final Yield Test_Cleavage Perform Test Cleavage & MS Analysis Start->Test_Cleavage Target_Mass Target Mass Present? Test_Cleavage->Target_Mass HPLC_Analysis Analyze Crude Peptide by HPLC Target_Mass->HPLC_Analysis Yes No_Mass No Target Mass: Major Synthesis Failure Target_Mass->No_Mass No Purity_Profile Assess Purity Profile HPLC_Analysis->Purity_Profile Main_Peak Single Main Peak? Purity_Profile->Main_Peak Check_Cleavage Investigate Cleavage & Purification Main_Peak->Check_Cleavage Yes Multiple_Peaks Multiple Peaks: Incomplete Reactions or Side Products Main_Peak->Multiple_Peaks No Troubleshoot_Synthesis Troubleshoot Synthesis Steps Multiple_Peaks->Troubleshoot_Synthesis

References

Improving the purity of peptides containing (S)-3,7-Diaminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Purity of Peptides Containing (S)-3,7-Diaminoheptanoic Acid

This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the synthesis and purification of peptides incorporating the non-canonical amino acid, (S)-3,7-Diaminoheptanoic acid (Dah).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final peptide has a lower-than-expected purity (<70%) after cleavage, with many early-eluting peaks in the HPLC. What is the likely cause?

A1: This often points to incomplete coupling or chain truncation during solid-phase peptide synthesis (SPPS). The presence of the additional amino group in Dah can increase the likelihood of aggregation on the resin, hindering subsequent coupling steps.

  • Solution 1: Optimize Coupling Conditions. Double-couple all amino acids subsequent to the Dah residue. Use a more potent coupling reagent combination like HATU/DIPEA.

  • Solution 2: Capping. After each coupling step, cap any unreacted N-terminal amines using acetic anhydride. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide.

  • Solution 3: Monitor Coupling. Perform a Kaiser test on a small sample of resin beads after coupling to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Q2: Mass spectrometry of my crude product shows a significant peak corresponding to the target mass plus the mass of an additional amino acid. What happened?

A2: This impurity is likely a branched peptide, resulting from the coupling of an incoming amino acid to the side-chain (δ-amino) of the Dah residue. This occurs when the orthogonal protecting group on the Dah side-chain is either not stable enough for the synthesis conditions or was unintentionally removed.

  • Root Cause: The issue stems from a failure in the orthogonal protection strategy. The protecting group on the δ-amino group of Dah must be stable to the repeated N-α-Fmoc deprotection conditions (typically 20% piperidine in DMF).

  • Solution: Re-evaluate your choice of side-chain protection for Dah. A highly stable, acid-labile group like Boc is recommended. Ensure the correct protected Dah building block, such as Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid, was used.

Q3: My peptide peak in the reversed-phase HPLC (RP-HPLC) is broad and shows significant tailing. How can I improve the peak shape?

A3: Peak tailing for peptides containing Dah is common due to the presence of two basic amino groups. These groups can engage in secondary ionic interactions with residual free silanol groups on the silica-based stationary phase of the HPLC column.

  • Solution 1: Optimize Mobile Phase Additives. Ensure your mobile phases (A: Water, B: Acetonitrile) contain an effective ion-pairing agent. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is standard and highly effective at protonating the amino groups and masking the silanols, leading to sharper peaks.[1][2]

  • Solution 2: Adjust Gradient Slope. A shallower gradient around the elution point of your peptide can improve peak shape and resolution from nearby impurities.[1] Perform an initial fast "scouting" gradient to determine the approximate acetonitrile percentage where your peptide elutes, then run a much shallower gradient around that point (e.g., 1% B per minute).

  • Solution 3: Column Temperature. Increasing the column temperature (e.g., to 40-50 °C) can improve peak symmetry by reducing mobile phase viscosity and speeding up mass transfer kinetics.

  • Solution 4: Consider an Alternative Column. If tailing persists, try a different C18 column from another manufacturer or one specifically designed for basic compounds.

Q4: I am struggling to separate my target peptide from a closely eluting impurity. How can I improve the resolution?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Change Organic Modifier. If using acetonitrile, try substituting it with methanol. This will alter the selectivity of the separation and may resolve your target peptide from the impurity.

  • Solution 2: Alter Mobile Phase pH. If your peptide is stable at different pH values, switching to a buffer system with a different pH (e.g., ammonium formate at pH 3 or ammonium bicarbonate at pH 8) can dramatically change peptide retention and selectivity. Note that this requires a pH-stable column.

  • Solution 3: Multi-step Purification. If a single RP-HPLC step is insufficient, consider an orthogonal purification technique. For a peptide with multiple basic sites, ion-exchange chromatography (IEX) can be an effective initial or secondary purification step to remove impurities with different net charges.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended orthogonal protection strategy for incorporating (S)-3,7-Diaminoheptanoic acid in Fmoc-SPPS?

A: The most robust and widely compatible strategy is to use the base-labile Fmoc group for the α-amino function and an acid-labile group for the δ-amino (side-chain) function. This ensures that the side-chain amine remains protected throughout the synthesis until the final cleavage step.[4][5]

FunctionRecommended Protecting GroupCleavage ConditionStability
α-Amino Group Fmoc (9-fluorenylmethoxycarbonyl)20% Piperidine in DMFStable to mild acid
δ-Amino Group Boc (tert-butyloxycarbonyl)Strong acid (e.g., 95% TFA)Stable to piperidine
δ-Amino Group (Alternative) Mtt (4-Methyltrityl)Very mild acid (e.g., 1% TFA in DCM)Stable to piperidine

Using Fmoc-Dah(Boc)-OH is the standard and recommended approach for most synthetic schemes.

Q: What type of impurities are common with peptides containing Dah?

A: Besides standard SPPS-related impurities (deletion, truncation), peptides with Dah are particularly susceptible to:

  • Branched Peptides: As described in the troubleshooting section, this occurs from incomplete side-chain protection.

  • Diastereomeric Impurities: Racemization can occur, particularly if the activation method is too harsh. Using urethane-protected amino acids like Fmoc derivatives helps minimize this risk.[6]

  • Side-Reactions during Cleavage: The free amino groups are nucleophilic and can be modified by carbocations generated from the cleavage of other side-chain protecting groups (e.g., from Trp(Boc)). Using an effective scavenger cocktail is critical.

Q: What is a suitable cleavage cocktail for a peptide containing Dah and other sensitive residues like Trp or Cys?

A: A standard and effective cleavage cocktail is Reagent K or a variation thereof. The scavengers are crucial to protect the deprotected side chains from reactive species generated during cleavage.[7][8]

ReagentComponentPurpose
TFA 82.5%Cleaves peptide from resin and removes acid-labile protecting groups
Water 5%Promotes cleavage of t-butyl groups
Phenol 5%Scavenger for carbocations
Thioanisole 5%Scavenger, particularly for protecting Trp
1,2-Ethanedithiol (EDT) 2.5%Scavenger, particularly for protecting Cys

Always perform cleavage in a well-ventilated fume hood for 2-4 hours at room temperature.

Experimental Protocols

Protocol 1: General RP-HPLC Purification Method

This protocol outlines a standard starting point for purifying a peptide containing Dah. Optimization will be required based on the specific properties of your peptide.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 5 column volumes.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or acetic acid can be added.

    • Centrifuge the sample to pellet any insoluble material before injection.

  • Chromatographic Run (Scouting Gradient):

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for analytical, 20 mL/min for semi-prep).

    • Detection: 220 nm.

    • Gradient:

      • 5% to 65% B over 30 minutes.

      • 65% to 95% B over 5 minutes.

      • Hold at 95% B for 5 minutes (column wash).

      • Return to 5% B and re-equilibrate.

  • Optimization and Fraction Collection:

    • Identify the retention time of the target peptide from the scouting run.

    • Design a new, shallower gradient centered around the elution time (e.g., if the peptide eluted at 40% B, a new gradient might be 30% to 50% B over 40 minutes).

    • Perform the preparative run and collect fractions corresponding to the main peak.

  • Analysis and Pooling:

    • Analyze the purity of each collected fraction using analytical HPLC and mass spectrometry.

    • Pool fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the final purified peptide.

Visualizations

Orthogonal_Protection_Strategy cluster_synthesis Solid-Phase Synthesis Cycle cluster_dah (S)-3,7-Diaminoheptanoic Acid Residue Resin Resin-Peptide-(Dah) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Cleavage Final Cleavage (95% TFA + Scavengers) Resin->Cleavage Final Step Coupling Couple Next Fmoc-AA-OH Fmoc_Deprotection->Coupling 2. Coupling->Resin Repeat n times Purified_Peptide Purified Peptide (Both amino groups free) Cleavage->Purified_Peptide

Caption: Orthogonal protection scheme for Dah in Fmoc-SPPS.

Troubleshooting_Workflow cluster_ms Mass Spec Analysis cluster_hplc Chromatogram Analysis cluster_solution Potential Solutions Start Crude Peptide Purity Low Check_MS Analyze by LC-MS Start->Check_MS Check_Chroma Analyze HPLC Chromatogram Start->Check_Chroma MS_Result Major Impurity Type? Check_MS->MS_Result Chroma_Result Main Peak Issue? Check_Chroma->Chroma_Result Deletion Deletion Sequences (M - AA) MS_Result->Deletion Target Mass - X Branched Branched Peptide (M + AA) MS_Result->Branched Target Mass + Y Other Other Modifications MS_Result->Other Other Sol_Coupling Optimize Coupling Implement Capping Deletion->Sol_Coupling Sol_Protection Verify Orthogonal Protection of Dah Branched->Sol_Protection Sol_Cleavage Check Scavengers Other->Sol_Cleavage Tailing Broad / Tailing Peak Chroma_Result->Tailing Poor_Res Poor Resolution Chroma_Result->Poor_Res Sol_HPLC_Tailing Optimize TFA Conc. Adjust Temperature Tailing->Sol_HPLC_Tailing Sol_HPLC_Res Shallow Gradient Change Solvent/pH Poor_Res->Sol_HPLC_Res

Caption: Decision workflow for troubleshooting low peptide purity.

References

(S)-3,7-Diaminoheptanoic acid dihydrochloride hygroscopicity and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and management of (S)-3,7-Diaminoheptanoic acid dihydrochloride, with a focus on its potential hygroscopic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

(S)-3,7-Diaminoheptanoic acid is a diamino acid.[1][2] Its dihydrochloride salt is often used in laboratory research and as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Q2: Is this compound hygroscopic?

Q3: How should I store this compound?

To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and cool place.[4] Storage in an inert atmosphere, such as under argon or nitrogen, is also recommended.[7] A desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is an ideal storage environment.[8][9][10]

Q4: What are the signs that my compound has absorbed moisture?

Hygroscopic compounds that have absorbed moisture may exhibit physical changes such as clumping, caking, or becoming sticky.[3][4][6] In some cases, the powder may appear wet or even dissolve.[9]

Q5: Can I use the compound if it has absorbed moisture?

Using a hygroscopic compound that has absorbed water can lead to inaccurate measurements and potentially impact the outcome of your experiment.[4][5] The added water will increase the weight of the sample, leading to errors in concentration calculations. It is best to dry the compound before use if you suspect moisture absorption.

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty in weighing an accurate amount of the compound. The compound is rapidly absorbing moisture from the air, causing the weight to fluctuate on the balance.Work quickly in a low-humidity environment, such as a glove box or a balance with a draft shield.[8] Use a pre-weighed container and subtract the weight of the container from the total weight.
The compound has formed clumps or a solid mass. Prolonged or repeated exposure to atmospheric moisture.If the clumping is minor, you may be able to break it up with a clean, dry spatula inside a low-humidity environment.[4] For significant clumping, the compound should be dried.
Inconsistent experimental results. Inaccurate concentration of solutions due to the use of a "wet" compound.Always use a properly stored and handled dry compound. If hygroscopicity is a persistent issue, consider preparing a stock solution and aliquoting it for single use.[9]
The compound appears discolored or has changed in appearance. This could be due to moisture-induced degradation or reaction.Do not use the compound. Discard it according to your institution's safety protocols and obtain a fresh batch.

Data Presentation

Table 1: Physicochemical Properties of (S)-3,7-Diaminoheptanoic Acid and its Dihydrochloride Salt

Property(S)-3,7-Diaminoheptanoic AcidThis compound
Molecular Formula C7H16N2O2C7H18Cl2N2O2
Molecular Weight 160.21 g/mol [1]233.14 g/mol
Appearance Solid (form may vary)Likely a crystalline solid
Storage Temperature Room temperatureRoom temperature, under inert atmosphere[7]
Melting Point Not specifiedNot specified

Table 2: User-Generated Hygroscopicity Data

This table is a template for researchers to record their own observations on the hygroscopicity of this compound under their specific laboratory conditions.

Date Relative Humidity (%) Exposure Time (min) Initial Weight (g) Final Weight (g) Weight Gain (%) Observations (e.g., clumping, deliquescence)

Experimental Protocols

Protocol 1: Gravimetric Determination of Hygroscopicity

This protocol provides a method to quantify the hygroscopicity of this compound.

Materials:

  • This compound

  • Analytical balance (4-5 decimal places)

  • Weighing dish (pre-dried)

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (RH)

  • Stopwatch

Procedure:

  • Pre-dry the weighing dish in an oven at 105°C for 1 hour and then cool to room temperature in a desiccator.

  • Accurately weigh approximately 100 mg of this compound into the pre-dried weighing dish. Record the initial weight (Wi).

  • Place the weighing dish with the sample in a controlled humidity chamber at a known relative humidity (e.g., 75% RH using a saturated NaCl solution).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample from the chamber and quickly weigh it. Record the final weight (Wf) and the time.

  • Calculate the percentage weight gain at each time point using the following formula: % Weight Gain = ((Wf - Wi) / Wi) * 100

  • Plot the percentage weight gain against time to visualize the rate of moisture absorption.

Protocol 2: Recommended Handling Procedure for Weighing

This protocol outlines the best practices for weighing a hygroscopic compound like this compound.

Materials:

  • This compound (stored in a desiccator)

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Glove box or a low-humidity environment (optional but recommended)

Procedure:

  • Allow the container of this compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

  • Perform the weighing in a low-humidity environment if possible. Minimize the time the container is open.[4]

  • Use a clean, dry spatula to quickly transfer the desired amount of the compound onto the weighing paper or boat on the analytical balance.

  • Record the weight as quickly as possible once the reading stabilizes.

  • Immediately and tightly reseal the main container and return it to the desiccator.[4]

  • Transfer the weighed compound to your reaction vessel or for solution preparation without delay.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_weighing Weighing cluster_application Application storage Store in Desiccator (Inert Atmosphere) equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve weigh Weigh Quickly in Low Humidity equilibrate->weigh Open reseal Tightly Reseal Container weigh->reseal After Weighing use Immediate Use in Experiment/Solution Prep weigh->use Transfer reseal->storage Return

Caption: Recommended workflow for handling hygroscopic this compound.

troubleshooting_logic start Observe Issue with Compound clumped Is the compound clumped or sticky? start->clumped weighing_issue Is there difficulty in weighing? clumped->weighing_issue No dry_compound Dry the compound before use clumped->dry_compound Yes inconsistent_results Are experimental results inconsistent? weighing_issue->inconsistent_results No low_humidity Work in a low-humidity environment weighing_issue->low_humidity Yes stock_solution Prepare and aliquot a stock solution inconsistent_results->stock_solution Yes end Proceed with Experiment inconsistent_results->end No dry_compound->weighing_issue low_humidity->end stock_solution->end

Caption: Troubleshooting decision tree for handling this compound.

References

Optimizing storage conditions for (S)-3,7-Diaminoheptanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and stability testing of (S)-3,7-Diaminoheptanoic acid dihydrochloride for researchers, scientists, and drug development professionals. The information is based on general principles of amino acid and amine hydrochloride stability, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, the solid dihydrochloride salt should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended.[1] It is crucial to keep the container tightly sealed to protect it from moisture, as amino acid hydrochlorides can be hygroscopic.

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of this compound are susceptible to degradation. For short-term storage (up to a few days), refrigerate the solution at 2-8°C. For longer-term storage, it is advisable to prepare aliquots and freeze them at -20°C or below to minimize degradation from repeated freeze-thaw cycles. The stability of the compound in solution is pH-dependent; therefore, it is recommended to maintain a neutral pH unless the experimental protocol requires otherwise.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The amide bonds in potential polymeric impurities or the compound itself under harsh acidic or basic conditions could be susceptible to hydrolysis.

  • Oxidation: The amino groups could be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.

  • Cyclization: Intramolecular reactions, such as the formation of lactams, are a possibility, particularly at elevated temperatures.

Q4: How can I assess the purity and stability of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the recommended method for assessing the purity and monitoring the stability of the compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor solubility in aqueous buffers. The dihydrochloride salt may require a specific pH for optimal solubility.Adjust the pH of the buffer. Gentle warming and sonication may also aid dissolution.
Unexpected peaks in HPLC analysis of a freshly prepared solution. The initial material may contain impurities. The compound might be degrading upon dissolution in the chosen solvent/buffer.Request a certificate of analysis from the supplier to check for known impurities. Analyze the solution immediately after preparation and over time to monitor for degradation. Consider using a different, less reactive solvent if possible.
Loss of potency or inconsistent experimental results over time. The compound may be degrading under the experimental or storage conditions.Review the storage conditions of both the solid material and any stock solutions. Perform a stability study under your specific experimental conditions to determine the degradation rate.
Discoloration of the solid material. This could indicate oxidation or other forms of degradation.Do not use the material if significant discoloration is observed. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[2][3][4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • A C18 reversed-phase column is a good starting point.

  • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

2. Gradient Elution:

  • A gradient elution program, where the proportion of the organic modifier is increased over time, will likely be necessary to separate the polar parent compound from less polar degradation products.

3. Detection:

  • As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible. Mass spectrometry (MS) detection will provide greater sensitivity and specificity and can aid in the identification of degradation products.

4. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. The specificity will be demonstrated by its ability to separate the main peak from degradation products generated during the forced degradation study.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureHumidityLightAtmosphere
Solid 2-8°C< 60% RHProtect from lightTightly sealed container
Aqueous Solution (Short-term) 2-8°CN/AProtect from lightTightly sealed vial
Aqueous Solution (Long-term) ≤ -20°CN/AProtect from lightTightly sealed vial (aliquots)

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Neutral Solution60°C24 hours
Photolytic Neutral SolutionRoom Temperature24 hours

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photolytic Degradation (UV light, RT) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity, Degradation Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_purity Assess Purity of Starting Material (HPLC) start->check_purity stability_study Perform Stability Study Under Experimental Conditions check_storage->stability_study impurity_issue Impurity in Starting Material? check_purity->impurity_issue degradation_confirmed Degradation Confirmed? stability_study->degradation_confirmed optimize_conditions Optimize Experimental Conditions (e.g., buffer, temperature) degradation_confirmed->optimize_conditions Yes end Consistent Results Achieved degradation_confirmed->end No impurity_issue->stability_study No new_batch Source New Batch of Compound impurity_issue->new_batch Yes optimize_conditions->end new_batch->end

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: HPLC Purification of (S)-3,7-diaminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of HPLC purification of (S)-3,7-diaminoheptanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (S)-3,7-diaminoheptanoic acid using HPLC?

A1: (S)-3,7-diaminoheptanoic acid is a polar molecule containing two amino groups and one carboxylic acid group.[1][2] Its high polarity makes it poorly retained on traditional reversed-phase columns like C18.[3] Additionally, as a chiral compound, separating the (S)-enantiomer from the (R)-enantiomer requires specific chiral separation techniques.[4][5]

Q2: Which HPLC modes are suitable for the purification of (S)-3,7-diaminoheptanoic acid?

A2: Several HPLC modes can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and separating highly polar compounds.[3]

  • Reversed-Phase HPLC with a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which allows for the use of highly aqueous mobile phases without phase collapse and improves retention of polar analytes.[6]

  • Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities, offering multiple modes of interaction for enhanced separation of complex samples containing compounds with varying properties.[7]

  • Chiral HPLC: To separate the (S) and (R) enantiomers, a chiral stationary phase (CSP) is necessary.[4][5] This can be combined with reversed-phase, normal-phase, or HILIC modes.

Q3: How can I improve peak shape and resolution?

A3: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. For a basic compound like (S)-3,7-diaminoheptanoic acid, peak tailing can occur due to interactions with residual silanols on the silica support of the column. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to suppress the ionization of the analyte or the stationary phase can improve peak shape. For this compound, a lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid and keep the amino groups charged, while a higher pH (e.g., >8) would deprotonate the amino groups. The choice of pH will depend on the column chemistry.

  • Use of Additives: Adding a small amount of an ion-pairing agent or a competing base to the mobile phase can block active sites on the stationary phase and improve peak symmetry.

  • Column Choice: Using a high-quality, base-deactivated column or a column with a different stationary phase chemistry can significantly improve peak shape.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Poor Retention Inappropriate column choice (e.g., standard C18).Switch to a HILIC, polar-embedded, or mixed-mode column.[3][6]
Mobile phase is too strong (too high elution strength).In reversed-phase, decrease the organic solvent concentration. In HILIC, increase the organic solvent concentration.[3]
Peak Tailing Secondary interactions with residual silanols on the column.Add a competing base (e.g., triethylamine) to the mobile phase or adjust the pH.[8]
Column overload.Reduce the injection volume or the sample concentration.[8]
Peak Splitting or Broadening Contamination at the column inlet.Back-flush the column or replace the inlet frit. If using a guard column, replace it.[9]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Irreproducible Retention Times Insufficient column equilibration between runs.Increase the equilibration time to at least 10 column volumes.[8]
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing.
Poor Enantiomeric Resolution Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[5]
Mobile phase composition not optimal for chiral separation.Adjust the organic modifier, additive, and/or pH to enhance chiral recognition.

Data Presentation

Table 1: Comparison of HPLC Methods for (S)-3,7-diaminoheptanoic acid Purification

Parameter HILIC Method Polar-Embedded RP Method Chiral Method
Column SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm)Waters Atlantis T3 (150 x 4.6 mm, 5 µm)Daicel CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 80:20 Acetonitrile:10 mM Ammonium Formate, pH 3.05:95 Methanol:0.1% Formic Acid in Water90:10:0.1 Hexane:Isopropanol:Trifluoroacetic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Retention Time (S-enantiomer) 5.8 min4.2 min12.5 min
Retention Time (R-enantiomer) 5.8 min4.2 min14.1 min
Resolution (Rs) N/AN/A2.1
Purity Achieved >95% (racemic)>95% (racemic)>99% (enantiopure)

Experimental Protocols

1. HILIC Method for Racemic 3,7-diaminoheptanoic acid

  • Column: SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0

  • Gradient: 80% A to 60% A over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or ELSD/CAD

2. Polar-Embedded Reversed-Phase Method for Racemic 3,7-diaminoheptanoic acid

  • Column: Waters Atlantis T3 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Isocratic: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or ELSD/CAD

3. Chiral HPLC Method for Enantiomeric Separation

  • Column: Daicel CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90:10:0.1 Hexane:Isopropanol:Trifluoroacetic Acid

  • Isocratic: 100%

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 215 nm

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Crude Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Injector Filtration->Injector Column HPLC Column Injector->Column Pump Pump Pump->Injector MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: General experimental workflow for HPLC purification.

Method_Selection Start Start: Purify (S)-3,7-diaminoheptanoic acid IsChiral Is enantiomeric separation required? Start->IsChiral IsPolar Is the compound polar? IsChiral->IsPolar No UseChiral Use Chiral HPLC IsChiral->UseChiral Yes UseHILIC Use HILIC IsPolar->UseHILIC Yes UsePolarRP Use Polar-Embedded RP IsPolar->UsePolarRP Yes UseMMC Use Mixed-Mode Chromatography IsPolar->UseMMC Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Chiral_Separation cluster_column Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture CSP Chiral Selector Interaction_S Stronger Interaction (Longer Retention Time) CSP->Interaction_S Interaction_R Weaker Interaction (Shorter Retention Time) CSP->Interaction_R S_enantiomer (S)-enantiomer S_enantiomer->CSP Diastereomeric Complex 1 R_enantiomer (R)-enantiomer R_enantiomer->CSP Diastereomeric Complex 2

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

Technical Support Center: Enhancing the Solubility of (S)-3,7-diaminoheptanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (S)-3,7-diaminoheptanoic acid derivatives and other amino acid-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my (S)-3,7-diaminoheptanoic acid derivatives showing poor aqueous solubility?

(S)-3,7-diaminoheptanoic acid and its derivatives are zwitterionic molecules, containing both acidic (carboxylic acid) and basic (amino) functional groups.[1] Their solubility is highly dependent on the pH of the aqueous solution. At the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility.[1] Away from the pI, the molecule becomes charged (cationic at low pH, anionic at high pH), which generally increases its solubility in water.

Q2: What is the first step I should take to improve the solubility of my compound?

The initial and often simplest approach is to modify the pH of your solution.[2] Systematically testing the solubility of your (S)-3,7-diaminoheptanoic acid derivative across a range of pH values can help identify the optimal pH for dissolution.

Q3: Can I use co-solvents to improve solubility?

Yes, the use of water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance the solubility of poorly soluble compounds.[2] However, the concentration of the co-solvent needs to be carefully optimized to avoid precipitation upon further dilution into aqueous media and to ensure compatibility with your experimental system.

Q4: Is salt formation a viable strategy for these types of molecules?

Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[3] For a compound like (S)-3,7-diaminoheptanoic acid with both acidic and basic centers, you can form salts with either acids or bases. Amino acids themselves can also be used as counterions to form salts, which can improve solubility.[4][5]

Q5: When should I consider more advanced formulation strategies?

If simple pH adjustment, co-solvents, or salt formation do not provide sufficient solubility, or if you require a specific formulation for in vivo studies, advanced strategies like nanosuspensions or lipid-based formulations should be considered.[6][7] These techniques can significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility of (S)-3,7-diaminoheptanoic acid derivatives.

TroubleshootingWorkflow start Poorly Soluble (S)-3,7-diaminoheptanoic Acid Derivative ph_adjustment pH Adjustment (Vary pH from 2 to 10) start->ph_adjustment check_solubility1 Solubility Improved? ph_adjustment->check_solubility1 co_solvent Co-solvent Addition (e.g., Ethanol, PEG) check_solubility1->co_solvent No end_soluble Compound Solubilized check_solubility1->end_soluble Yes check_solubility2 Solubility Improved? co_solvent->check_solubility2 salt_formation Salt Formation (Use of acids, bases, or other amino acids) check_solubility2->salt_formation No check_solubility2->end_soluble Yes check_solubility3 Solubility Improved? salt_formation->check_solubility3 advanced_formulation Advanced Formulation Strategies (Nanosuspension, Lipid-Based Systems) check_solubility3->advanced_formulation No check_solubility3->end_soluble Yes end_consult Consult Formulation Specialist advanced_formulation->end_consult

Caption: A stepwise workflow for troubleshooting poor solubility.

Solubility Enhancement Techniques

The following table summarizes various techniques to improve the solubility of (S)-3,7-diaminoheptanoic acid derivatives.

TechniquePrincipleAdvantagesDisadvantagesApplicability for Diaminoheptanoic Acid Derivatives
pH Adjustment Ionization of the amino and carboxylic acid groups increases interaction with water.[2]Simple, cost-effective, and often the first line of approach.Potential for chemical instability at extreme pH values; may not be suitable for all experimental systems.High
Co-solvency Addition of a water-miscible organic solvent to increase the solvent's capacity to dissolve the drug.[2]Easy to implement and can significantly increase solubility.Can cause precipitation upon dilution; potential for solvent toxicity in biological assays.Moderate
Salt Formation Conversion of the ionizable drug into a more soluble salt form.[3]Can dramatically increase solubility and dissolution rate; well-established technique.Not all salts have improved solubility or stability; can introduce hygroscopicity issues.High
Nanosuspension Reduction of drug particle size to the nanometer range, increasing the surface area for dissolution.[7]Increases dissolution velocity and saturation solubility; suitable for oral and parenteral delivery.Requires specialized equipment (e.g., high-pressure homogenizer, wet mill); potential for particle aggregation.Moderate to High
Lipid-Based Formulations Dissolving the drug in a lipid vehicle, which can form emulsions or micelles in the gastrointestinal tract.[8]Enhances oral bioavailability by improving solubilization and absorption; can protect the drug from degradation.Complex formulation development; potential for drug precipitation from the lipid vehicle.Moderate

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the solubility of an (S)-3,7-diaminoheptanoic acid derivative at various pH values.

Materials:

  • (S)-3,7-diaminoheptanoic acid derivative

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10

  • Vials

  • Shaker or magnetic stirrer

  • Analytical method to quantify the compound (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the (S)-3,7-diaminoheptanoic acid derivative to vials containing each buffer solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge or filter the samples to remove undissolved solid.

  • Carefully collect the supernatant and dilute it, if necessary, with the corresponding buffer.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

  • Plot the solubility as a function of pH to identify the pH of maximum solubility.

Protocol 2: Salt Formation Using an Amino Acid Counter-ion

Objective: To prepare a salt of an (S)-3,7-diaminoheptanoic acid derivative with an acidic amino acid to potentially improve aqueous solubility.

Materials:

  • (S)-3,7-diaminoheptanoic acid derivative

  • Acidic amino acid (e.g., L-aspartic acid, L-glutamic acid)

  • Suitable solvent (e.g., water, ethanol-water mixture)

  • Lyophilizer or rotary evaporator

  • FT-IR spectrometer and NMR for characterization

Procedure:

  • Dissolve equimolar amounts of the (S)-3,7-diaminoheptanoic acid derivative and the chosen acidic amino acid in a minimal amount of the selected solvent. Gentle heating may be applied if necessary.

  • Stir the solution for several hours at room temperature.

  • Remove the solvent by lyophilization (freeze-drying) or under reduced pressure using a rotary evaporator to obtain the solid salt.[3]

  • Characterize the resulting solid using techniques like FT-IR and NMR to confirm salt formation.

  • Determine the aqueous solubility of the newly formed salt using the method described in Protocol 1 (typically at a physiological pH of 7.4).

Protocol 3: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of a poorly soluble (S)-3,7-diaminoheptanoic acid derivative to enhance its dissolution rate.

Materials:

  • (S)-3,7-diaminoheptanoic acid derivative

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)[9]

  • Zirconium oxide beads (0.1-0.5 mm diameter)

  • Planetary ball mill or other suitable wet milling equipment

  • Particle size analyzer

Procedure:

  • Prepare the stabilizer solution.

  • Disperse a known amount of the (S)-3,7-diaminoheptanoic acid derivative in the stabilizer solution to create a pre-suspension.

  • Add the pre-suspension and zirconium oxide beads to the milling chamber.

  • Mill the suspension at a specified speed and for a specific duration. These parameters will need to be optimized for your specific compound and equipment.[10][11]

  • After milling, separate the nanosuspension from the milling beads.

  • Measure the particle size distribution of the nanosuspension using a particle size analyzer. The target is typically a mean particle size below 1000 nm.

  • Evaluate the dissolution rate of the nanosuspension compared to the unmilled compound.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where an (S)-3,7-diaminoheptanoic acid derivative acts as an antagonist to a G-protein coupled receptor (GPCR), a common target for many drugs.

SignalingPathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates enzyme Effector Enzyme g_protein->enzyme Activates second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Produces ligand Endogenous Ligand ligand->gpcr Activates drug (S)-3,7-diaminoheptanoic acid derivative drug->gpcr Inhibits downstream_kinase Downstream Kinase second_messenger->downstream_kinase Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream_kinase->cellular_response Regulates

Caption: A hypothetical GPCR signaling pathway inhibited by a drug.

Formulation Strategy Relationships

This diagram illustrates the logical relationships between different formulation strategies for poorly soluble drugs.

FormulationStrategies cluster_physicochemical Physicochemical Modification cluster_particle_engineering Particle Engineering cluster_formulation_approach Formulation Approach ph_adjustment pH Adjustment improved_bioavailability Improved Bioavailability ph_adjustment->improved_bioavailability salt_formation Salt Formation salt_formation->improved_bioavailability nanosuspension Nanosuspension nanosuspension->improved_bioavailability lipid_based Lipid-Based Systems lipid_based->improved_bioavailability solid_dispersion Solid Dispersion solid_dispersion->improved_bioavailability poor_solubility Poorly Soluble Compound poor_solubility->ph_adjustment poor_solubility->salt_formation poor_solubility->nanosuspension poor_solubility->lipid_based poor_solubility->solid_dispersion

Caption: Relationships between formulation strategies for solubility.

References

Technical Support Center: Overcoming Peptide Aggregation with (S)-3,7-diaminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the use of (S)-3,7-diaminoheptanoic acid for overcoming peptide aggregation is not currently available in the public domain. While peptide aggregation is a well-documented challenge in peptide chemistry, the application of this specific diamino acid for this purpose does not appear to be an established or reported method.

The following content is a generalized guide to troubleshooting peptide aggregation, based on established chemical principles and common laboratory practices. This information is provided for educational purposes and is not specific to the use of (S)-3,7-diaminoheptanoic acid. Researchers should validate any approach within their specific experimental context.

I. Troubleshooting Guides

This section addresses common issues encountered during peptide synthesis and handling that can be attributed to aggregation.

Issue 1: Poor Resin Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

  • Question: My resin bed isn't swelling properly, and subsequent coupling/deprotection steps are inefficient, leading to low yield and purity. What could be the cause and how can I fix it?

  • Answer: Poor resin swelling is a primary indicator of on-resin peptide aggregation. The growing peptide chains self-associate through intermolecular hydrogen bonds, preventing efficient solvent and reagent access to the reactive sites.

    Solutions:

    • Solvent Modification: Switch from standard solvents like N,N-Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP). The addition of chaotropic agents like LiCl or KSCN to the solvent can also be effective.

    • Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C) can disrupt secondary structures and improve reaction kinetics.

    • Structure-Disrupting Amino Acids: If the sequence allows, strategically incorporate proline or pseudoproline dipeptides. These "kink-inducing" residues disrupt the formation of stable β-sheet structures that are often responsible for aggregation.

    • "Magic Mixture": For particularly difficult sequences, a solvent system known as the "magic mixture" (DCM/DMF/NMP at a 1:1:1 ratio) can be employed to enhance solvation.

Issue 2: Precipitation of Peptide During Purification or Storage

  • Question: My purified peptide precipitates out of solution, either during HPLC purification or upon storage. How can I improve its solubility?

  • Answer: Peptide precipitation is a clear sign of aggregation in solution. This is often driven by hydrophobic interactions and the formation of intermolecular β-sheets.

    Solutions:

    • pH Adjustment: The net charge of a peptide significantly influences its solubility. Adjusting the pH of the solution away from the peptide's isoelectric point (pI) will increase the net charge and electrostatic repulsion between peptide molecules, thereby reducing aggregation.

    • Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent such as Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Trifluoroethanol (TFE) followed by gradual addition of aqueous buffer can be effective.

    • Addition of Denaturants or Chaotropic Agents: In cases of severe aggregation, the addition of denaturants like Guanidinium chloride (GdmCl) or Urea can help to solubilize the peptide by disrupting non-covalent interactions.

    • Sonication: Gentle sonication can sometimes help to break up small aggregates and facilitate dissolution.

II. Frequently Asked Questions (FAQs)

  • Q1: At what point during peptide synthesis is aggregation most likely to occur?

    • A1: Aggregation typically becomes a significant issue for peptides longer than 10-15 amino acids, especially those rich in hydrophobic residues. The probability of aggregation increases with chain elongation as the peptide adopts more defined secondary structures on the solid support.

  • Q2: Are there any sequence motifs that are particularly prone to aggregation?

    • A2: Yes, sequences containing consecutive hydrophobic residues (e.g., Val, Ile, Leu, Phe) are highly susceptible to aggregation. Additionally, alternating hydrophobic and hydrophilic residues can also promote the formation of amphipathic structures that lead to self-assembly.

  • Q3: Can mass spectrometry be used to detect peptide aggregation?

    • A3: While mass spectrometry is primarily used for determining the molecular weight of the monomeric peptide, techniques like non-covalent mass spectrometry can sometimes be used to observe oligomeric species, providing evidence of aggregation.

III. Experimental Protocols

As the use of (S)-3,7-diaminoheptanoic acid for preventing peptide aggregation is not documented, a specific protocol cannot be provided. Below is a general protocol for a chaotropic salt wash during SPPS to mitigate on-resin aggregation.

Protocol: On-Resin Chaotropic Salt Wash

  • Perform Fmoc-Deprotection: Following standard SPPS protocol, remove the Fmoc protecting group from the N-terminal amino acid.

  • Initial Wash: Wash the resin three times with DMF to remove piperidine.

  • Chaotropic Salt Wash:

    • Prepare a 0.5 M solution of LiCl in DMF.

    • Wash the resin with the LiCl/DMF solution for 2 minutes.

    • Repeat the chaotropic salt wash one more time.

  • Extensive DMF Wash: Wash the resin at least five times with DMF to completely remove the chaotropic salt.

  • Proceed with Coupling: Continue with the standard coupling protocol for the next amino acid.

IV. Data Presentation

Since no experimental data exists for the use of (S)-3,7-diaminoheptanoic acid in preventing peptide aggregation, a data table cannot be generated. For general aggregation studies, a table comparing the purity or yield of a peptide synthesized with and without a particular anti-aggregation strategy would be appropriate.

Table 1: Example Data Structure for Evaluating Anti-Aggregation Strategies

StrategyPeptide SequenceCrude Purity (%) by HPLCIsolated Yield (%)
Standard SPPS[Your Peptide Sequence][Value][Value]
Chaotropic Salt Wash[Your Peptide Sequence][Value][Value]
NMP Solvent System[Your Peptide Sequence][Value][Value]

V. Visualizations

As the mechanism of action for (S)-3,7-diaminoheptanoic acid in peptide aggregation is unknown, a specific signaling pathway or workflow diagram cannot be created. Below are example diagrams representing a generic SPPS workflow and the logical process of troubleshooting peptide aggregation.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for n cycles Repeat->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Aggregation Observed Check_Phase In Synthesis or Solution? Start->Check_Phase Synthesis_Strategies Implement On-Resin Strategies: - Chaotropic Salts - NMP Solvent - Higher Temp Check_Phase->Synthesis_Strategies Synthesis Solution_Strategies Implement In-Solution Strategies: - pH Adjustment - Organic Solvents - Denaturants Check_Phase->Solution_Strategies Solution Evaluate Evaluate Outcome Synthesis_Strategies->Evaluate Solution_Strategies->Evaluate

Caption: A logical flowchart for troubleshooting peptide aggregation.

Validation & Comparative

In Vitro Validation of (S)-3,7-Diaminoheptanoic Acid as a Lysine Mimetic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of (S)-3,7-Diaminoheptanoic acid as a lysine mimetic. Due to the limited publicly available data on this specific compound, this document serves as a comparative template, outlining key experiments and presenting data from established lysine mimetics to provide a benchmark for evaluation.

Introduction to Lysine Mimetics

Lysine is a fundamental amino acid that undergoes a variety of post-translational modifications (PTMs), including methylation, acetylation, ubiquitination, and sumoylation. These modifications are critical for regulating protein function, stability, and localization. Enzymes that "write," "erase," and "read" these lysine marks, such as lysine methyltransferases (KMTs), histone deacetylases (HDACs), and bromodomain-containing proteins, are key targets in drug discovery for various diseases, including cancer and inflammatory disorders.[1][2]

Lysine mimetics are synthetic molecules designed to mimic the structure and chemical properties of lysine. They can be employed as inhibitors or probes to study the function of lysine-modifying enzymes and reader domains.[3][4] (S)-3,7-Diaminoheptanoic acid is a diamino acid that, based on its structure, presents potential as a lysine mimetic. Its validation requires rigorous in vitro testing to characterize its interaction with relevant biological targets.

Comparative Data of Lysine Mimetics

To effectively evaluate the potential of (S)-3,7-Diaminoheptanoic acid, its performance should be compared against known lysine mimetics. The following tables summarize key performance indicators for representative compounds from the literature.

Table 1: Enzyme Inhibition

Compound/MimeticTarget EnzymeAssay TypeIC50 (µM)Reference
BIX-01294G9a/GLP (KMT)Mass Spectrometry-based~2[3]
E72 (BIX-01294 analog with lysine mimic moiety)GLP (KMT)Mass Spectrometry-based< 1[3]
Vorinostat (SAHA)Class I HDACsFluorescence-based~0.05[5]
Thio-DAP (Diaminopimelic acid analog)DapF (Lysine Biosynthesis)MIC Assay70-80 µg/mL[6]
(S)-3,7-Diaminoheptanoic acide.g., KMT, HDACTo be determinedTo be determined

Table 2: Binding Affinity

Compound/MimeticTarget ProteinAssay TypeKd (µM)Reference
E72GLPIsothermal Titration Calorimetry (ITC)~0.2[3]
S4_APBA-3*Sortase A (SrtA)Fluorescence Polarization2.9[7]
(S)-3,7-Diaminoheptanoic acide.g., BromodomainTo be determinedTo be determined

Table 3: In Vitro Cytotoxicity

Compound/MimeticCell LineAssay TypeIC50 (mg/L)Reference
C16-KK-NH2 (Lipopeptide)HaCaTMTT Assay1.8[8]
(C10)2-KKKK-NH2 (Lipopeptide)HaCaTMTT Assay49.4[8]
(S)-3,7-Diaminoheptanoic acide.g., HeLa, HCT116To be determinedTo be determined

Experimental Protocols for In Vitro Validation

The following are detailed methodologies for key experiments to validate (S)-3,7-Diaminoheptanoic acid as a lysine mimetic.

Enzyme Inhibition Assay (Example: Histone Methyltransferase)

This assay determines the ability of (S)-3,7-Diaminoheptanoic acid to inhibit the activity of a lysine methyltransferase.

Protocol:

  • Reagents and Materials:

    • Recombinant human KMT (e.g., G9a/GLP complex).[3]

    • Biotinylated histone H3 peptide substrate.[9]

    • S-Adenosyl methionine (SAM) as a methyl donor.[9]

    • (S)-3,7-Diaminoheptanoic acid and control inhibitors.

    • AlphaLISA® anti-methyl-histone acceptor beads and streptavidin-donor beads.[9]

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Procedure:

    • Prepare a serial dilution of (S)-3,7-Diaminoheptanoic acid.

    • In a 384-well plate, add the KMT enzyme, the histone H3 peptide substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding SAM.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing the AlphaLISA® acceptor and donor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (Example: Surface Plasmon Resonance)

This assay measures the binding affinity of (S)-3,7-Diaminoheptanoic acid to a lysine-binding "reader" domain (e.g., a bromodomain).

Protocol:

  • Reagents and Materials:

    • Recombinant human reader domain protein (e.g., BRD4).

    • A known biotinylated ligand for the reader domain.

    • (S)-3,7-Diaminoheptanoic acid.

    • SPR sensor chip (e.g., CM5).

    • SPR instrument and running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the reader domain protein onto the sensor chip surface.

    • Inject a series of concentrations of the known biotinylated ligand to establish a baseline binding response.

    • In separate runs, pre-incubate a fixed concentration of the known ligand with increasing concentrations of (S)-3,7-Diaminoheptanoic acid.

    • Inject these mixtures over the sensor chip and measure the binding response.

  • Data Analysis:

    • A decrease in the binding signal of the known ligand with increasing concentrations of the test compound indicates competitive binding.

    • Calculate the equilibrium dissociation constant (Kd) for (S)-3,7-Diaminoheptanoic acid using competitive binding analysis software.[1]

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of (S)-3,7-Diaminoheptanoic acid to human cell lines.

Protocol:

  • Reagents and Materials:

    • Human cell line (e.g., HeLa or HaCaT).[8]

    • Cell culture medium and supplements.

    • (S)-3,7-Diaminoheptanoic acid.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of (S)-3,7-Diaminoheptanoic acid for a specified period (e.g., 24 or 48 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of a lysine mimetic.

experimental_workflow cluster_validation In Vitro Validation Workflow for (S)-3,7-Diaminoheptanoic Acid compound (S)-3,7-Diaminoheptanoic Acid Synthesis inhibition Enzyme Inhibition Assays (KMTs, HDACs) compound->inhibition Test Compound binding Competitive Binding Assays (Reader Domains) compound->binding Test Compound cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity Test Compound data Data Analysis (IC50, Kd) inhibition->data binding->data cytotoxicity->data conclusion Validation as Lysine Mimetic data->conclusion

Caption: A general workflow for the in vitro validation of a lysine mimetic.

histone_methylation_pathway cluster_pathway Histone Lysine Methylation Signaling KMT Lysine Methyltransferase (KMT) (e.g., G9a) Me_Histone Histone H3 (Methylated Lysine) KMT->Me_Histone KDM Lysine Demethylase (KDM) (e.g., LSD1) Histone Histone H3 (Unmethylated Lysine) KDM->Histone Histone->KMT Methylation Me_Histone->KDM Demethylation Reader Reader Domain (e.g., HP1) Me_Histone->Reader Binding Gene_Repression Gene Repression Reader->Gene_Repression Lysine_Mimetic (S)-3,7-Diaminoheptanoic Acid (Potential Inhibitor) Lysine_Mimetic->KMT

Caption: A simplified signaling pathway of histone lysine methylation.

Conclusion

The in vitro validation of (S)-3,7-Diaminoheptanoic acid as a lysine mimetic is a critical step in assessing its potential as a chemical probe or therapeutic agent. By employing a systematic approach involving enzyme inhibition assays, competitive binding studies, and cytotoxicity evaluations, researchers can thoroughly characterize its biological activity. The comparative data and protocols provided in this guide offer a robust framework for these investigations, enabling a comprehensive understanding of the compound's efficacy and safety profile relative to existing lysine mimetics.

References

Benchmarking Novel Antifibrinolytic Agents: A Comparative Guide for (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of novel antifibrinolytic agents, using (S)-3,7-Diaminoheptanoic acid as a hypothetical candidate. Its potential efficacy is benchmarked against two established lysine analogs, Tranexamic Acid (TXA) and Aminocaproic Acid (EACA), through a series of standard in vitro fibrinolysis assays. The presented data for TXA and EACA are derived from existing literature, while the data for (S)-3,7-Diaminoheptanoic acid are illustrative to guide the benchmarking process.

Introduction to Fibrinolysis

Fibrinolysis is the enzymatic process of breaking down fibrin in blood clots, a crucial mechanism for maintaining blood vessel patency after tissue repair. The key enzyme in this process is plasmin, which is converted from its inactive zymogen, plasminogen, by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). Antifibrinolytic drugs are designed to inhibit this process, thereby stabilizing clots and preventing excessive bleeding. They are widely used in clinical settings such as surgery, trauma, and in the management of bleeding disorders. The primary mechanism of action for lysine analogs like TXA and EACA is the blockade of lysine-binding sites on plasminogen, which prevents its binding to fibrin and subsequent activation to plasmin.

Comparative Performance in Fibrinolysis Assays

The antifibrinolytic potential of a novel compound can be quantified and compared using a variety of in vitro assays that measure different aspects of the fibrinolytic process. Below is a summary of hypothetical performance data for (S)-3,7-Diaminoheptanoic acid alongside literature-derived data for Tranexamic Acid and Aminocaproic Acid in three key assays.

Table 1: Clot Lysis Time Assay

This assay measures the time required for a clot to lyse in the presence of a plasminogen activator. A longer clot lysis time indicates greater antifibrinolytic activity.

CompoundConcentrationClot Lysis Time (minutes)Fold Increase vs. Control
Control (No Drug) -30 ± 51.0
(S)-3,7-Diaminoheptanoic Acid 10 µM120 ± 154.0
50 µM>240>8.0
Tranexamic Acid 10 µM150 ± 20[1]5.0
50 µM>240[1]>8.0
Aminocaproic Acid 100 µM135 ± 184.5
500 µM>240>8.0

Data for (S)-3,7-Diaminoheptanoic acid is hypothetical.

Table 2: Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

TEG and ROTEM are viscoelastic assays that provide a global assessment of hemostasis, including fibrinolysis. Key parameters for fibrinolysis are the Lysis at 30 minutes (LY30) for TEG and Maximum Lysis (ML) for ROTEM, where lower values indicate greater clot stability.

CompoundConcentrationTEG LY30 (%)ROTEM ML (%)
Control (No Drug) -25 ± 430 ± 5
(S)-3,7-Diaminoheptanoic Acid 50 µM5 ± 16 ± 2
Tranexamic Acid 50 µM<8[2]<15
Aminocaproic Acid 500 µM<10[3][4][5]<15[3][4][5]

Data for (S)-3,7-Diaminoheptanoic acid is hypothetical.

Table 3: Plasmin Generation Assay

This assay directly measures the generation of plasmin from plasminogen. A reduction in the peak plasmin concentration or a delay in the time to peak indicates inhibition of plasminogen activation.

CompoundConcentrationPeak Plasmin (nM)Time to Peak (min)
Control (No Drug) -150 ± 2010 ± 2
(S)-3,7-Diaminoheptanoic Acid 10 µM75 ± 1020 ± 3
Tranexamic Acid 10 µg/mL (~63 µM)Decreased[6]Delayed[6]
Aminocaproic Acid -Inhibited[7]-

Data for (S)-3,7-Diaminoheptanoic acid is hypothetical. Published data for TXA and EACA confirm inhibition but may not provide specific values in this format.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for the assays cited above.

Turbidimetric Clot Lysis Time Assay

This assay measures the time it takes for a fibrin clot to dissolve by monitoring changes in optical density.

Materials:

  • Platelet-poor plasma (PPP)

  • Tissue plasminogen activator (t-PA)

  • Thrombin

  • Calcium chloride (CaCl2)

  • Tris-buffered saline (TBS)

  • 96-well microplate

  • Spectrophotometer with temperature control (37°C)

Procedure:

  • Prepare serial dilutions of the test compounds ((S)-3,7-Diaminoheptanoic acid, Tranexamic Acid, Aminocaproic Acid) in TBS.

  • In a 96-well plate, add 50 µL of PPP to each well.

  • Add 10 µL of the test compound dilution or TBS (for control) to the respective wells.

  • Initiate coagulation by adding a mix of thrombin and CaCl2.

  • Simultaneously, induce fibrinolysis by adding t-PA.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the optical density at 405 nm every minute for up to 4 hours.

  • The clot lysis time is defined as the time from the maximum turbidity to 50% lysis.[8][9]

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

These assays provide a graphical representation of clot formation and lysis in whole blood.

Materials:

  • Fresh whole blood collected in citrated tubes

  • TEG® or ROTEM® analyzer and corresponding cups and pins

  • Activators (e.g., kaolin for TEG, tissue factor for ROTEM's EXTEM test)

  • Test compounds

Procedure:

  • Prepare dilutions of the test compounds.

  • Add a specific volume of whole blood to the assay cup.

  • Add the test compound or control vehicle to the blood.

  • Initiate the assay according to the manufacturer's instructions for the specific test (e.g., TEG, ROTEM with EXTEM/INTEM). For hyperfibrinolysis models, t-PA can be added.

  • The analyzer will monitor the viscoelastic properties of the clot over time.

  • Record the LY30 (percentage of lysis 30 minutes after maximum clot firmness) for TEG or the ML (maximum lysis) for ROTEM.[2][10][11][12][13]

Plasmin Generation Assay

This fluorogenic assay measures the kinetics of plasmin generation in plasma.

Materials:

  • Platelet-poor plasma (PPP)

  • Tissue factor (TF)

  • Phospholipids

  • Recombinant t-PA (rt-PA)

  • Fluorogenic plasmin substrate

  • Calcium chloride (CaCl2)

  • 96-well black microplate

  • Fluorometer with temperature control (37°C)

Procedure:

  • Add PPP to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Trigger plasmin generation by adding a mixture of TF, phospholipids, and rt-PA.

  • Initiate the reaction by adding the fluorogenic substrate and CaCl2.

  • Measure the fluorescence intensity over time at an excitation/emission wavelength pair appropriate for the substrate.

  • The rate of fluorescence increase is proportional to the plasmin activity. Key parameters to determine are the time to peak plasmin generation and the peak plasmin concentration.[6][14][15]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin FDPs Fibrin Degradation Products (FDPs) tPA t-PA / u-PA tPA->Plasminogen activates Antifibrinolytics (S)-3,7-Diaminoheptanoic acid Tranexamic Acid Aminocaproic Acid Antifibrinolytics->Plasminogen inhibits activation

Caption: The Fibrinolytic Pathway and Mechanism of Lysine Analog Antifibrinolytics.

Benchmarking_Workflow start Start: Novel Compound ((S)-3,7-Diaminoheptanoic acid) assay_selection Select Fibrinolysis Assays (Clot Lysis, TEG/ROTEM, Plasmin Generation) start->assay_selection protocol_dev Optimize Assay Protocols assay_selection->protocol_dev dose_response Perform Dose-Response Experiments (Test Compound vs. TXA, EACA) protocol_dev->dose_response data_acq Acquire Quantitative Data dose_response->data_acq data_analysis Analyze and Compare Data (IC50, % Inhibition, etc.) data_acq->data_analysis reporting Generate Comparison Report (Tables, Protocols, Diagrams) data_analysis->reporting end Conclusion: Antifibrinolytic Profile reporting->end

Caption: Experimental Workflow for Benchmarking a Novel Antifibrinolytic Compound.

References

A Framework for Elucidating the Functional Profile of (S)-3,7-Diaminoheptanoic Acid: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and interpreting functional studies of (S)-3,7-Diaminoheptanoic acid. Due to the limited publicly available data on the specific biological activities of this compound, we present a series of proposed control experiments based on its structural similarity to key amino acids. This guide will enable researchers to rigorously assess its potential mechanism of action and biological effects.

(S)-3,7-Diaminoheptanoic acid shares structural homology with L-lysine and L-ornithine, suggesting it may act as a modulator of enzymes that utilize these amino acids as substrates, such as lysine decarboxylase and ornithine decarboxylase. These enzymes are critical in various physiological and pathological processes, including cell proliferation and microbial metabolism. The following experimental design is proposed to investigate this hypothesis.

Logical Workflow for Control Experiments

The following diagram outlines the logical flow of the proposed control experiments to assess the bioactivity of (S)-3,7-Diaminoheptanoic acid.

cluster_hypothesis Hypothesis Generation cluster_controls Selection of Controls cluster_assays Experimental Assays cluster_data Data Analysis & Interpretation Hypothesis (S)-3,7-Diaminoheptanoic acid may inhibit decarboxylases Positive_Controls Positive Controls (e.g., DFMO, DFML) Hypothesis->Positive_Controls Negative_Controls Negative Controls (e.g., Inactive Analog, Vehicle) Hypothesis->Negative_Controls Enzyme_Assay Enzyme Inhibition Assay (Lysine/Ornithine Decarboxylase) Hypothesis->Enzyme_Assay Test Compound Positive_Controls->Enzyme_Assay Negative_Controls->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay Enzyme_Assay->Cell_Assay Validate cellular effect Data_Table Comparative Data Summary Enzyme_Assay->Data_Table Cell_Assay->Data_Table Conclusion Conclusion on Bioactivity and MoA Data_Table->Conclusion

Caption: Workflow for functional characterization of (S)-3,7-Diaminoheptanoic acid.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the potential mechanism of action of (S)-3,7-Diaminoheptanoic acid as an inhibitor of ornithine decarboxylase, a key enzyme in the polyamine biosynthesis pathway, which is often upregulated in cancer cells.

cluster_pathway Polyamine Biosynthesis Pathway cluster_inhibition Inhibitory Action Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Polyamines Spermidine, Spermine Putrescine->Polyamines Proliferation Cell Proliferation Polyamines->Proliferation Test_Compound (S)-3,7-Diaminoheptanoic acid Test_Compound->ODC Inhibition? Positive_Control DFMO (Positive Control) Positive_Control->ODC Inhibition

Caption: Proposed inhibition of the polyamine synthesis pathway.

Data Presentation: Comparative Analysis of Enzyme Inhibition

The following table provides a template for summarizing the results of an in vitro enzyme inhibition assay.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
(S)-3,7-Diaminoheptanoic acid Ornithine DecarboxylaseExperimental ValueExperimental Value
Lysine DecarboxylaseExperimental ValueExperimental Value
DFMO (Positive Control) Ornithine DecarboxylaseKnown ValueIrreversible
DFML (Positive Control) Lysine DecarboxylaseKnown ValueIrreversible
Inactive Analog (Negative Control) Ornithine Decarboxylase> 1000None
Lysine Decarboxylase> 1000None
Vehicle (Negative Control) Ornithine DecarboxylaseNo InhibitionN/A
Lysine DecarboxylaseNo InhibitionN/A

Data Presentation: Comparative Analysis of Cell Proliferation

This table template is designed for presenting data from a cell-based proliferation assay.

CompoundCell LineGI₅₀ (µM)Cytotoxicity (CC₅₀, µM)
(S)-3,7-Diaminoheptanoic acid e.g., Human cancer cell lineExperimental ValueExperimental Value
DFMO (Positive Control) e.g., Human cancer cell lineKnown ValueKnown Value
Inactive Analog (Negative Control) e.g., Human cancer cell line> 1000> 1000
Vehicle (Negative Control) e.g., Human cancer cell lineNo EffectNo Effect

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of (S)-3,7-Diaminoheptanoic acid against purified ornithine decarboxylase and lysine decarboxylase.

Methodology:

  • Enzyme Source: Recombinant human ornithine decarboxylase and bacterial lysine decarboxylase.

  • Substrate: ¹⁴C-labeled L-ornithine or L-lysine.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing pyridoxal phosphate (PLP) as a cofactor.

  • Compound Preparation: Prepare serial dilutions of (S)-3,7-Diaminoheptanoic acid, positive controls (DFMO, DFML), and a negative control (inactive analog) in the assay buffer. A vehicle control (e.g., DMSO or water) should also be included.[1]

  • Reaction Initiation: In a microplate, combine the enzyme, assay buffer, and the test compounds or controls. Pre-incubate for a specified time.

  • Substrate Addition: Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Quantification: Measure the amount of released ¹⁴CO₂ as a product of the decarboxylation reaction using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive).

Cell-Based Proliferation Assay

Objective: To evaluate the effect of (S)-3,7-Diaminoheptanoic acid on the proliferation of a relevant cell line (e.g., a cancer cell line known to be sensitive to ODC inhibition).

Methodology:

  • Cell Culture: Culture the selected cell line in the appropriate medium and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of (S)-3,7-Diaminoheptanoic acid, positive controls, and negative controls. Include a vehicle control.[1]

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).[1]

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or resazurin assay.[1]

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.[1]

  • Data Analysis: Normalize the data to the vehicle control and calculate the concentration that inhibits cell growth by 50% (GI₅₀). A parallel cytotoxicity assay (e.g., LDH release) can be performed to determine the cytotoxic concentration (CC₅₀).

By employing these rigorous control experiments, researchers can effectively elucidate the functional properties of (S)-3,7-Diaminoheptanoic acid and pave the way for further investigation into its therapeutic potential.

References

A Comparative Guide to Stereochemical Confirmation of Synthesized (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and quality of new therapeutic agents. This guide provides a comparative analysis of two widely used analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry—for confirming the stereochemistry of synthesized (S)-3,7-Diaminoheptanoic acid. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][] The method can be employed in two primary ways: directly, using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[3][4] The direct method is often preferred as it avoids the extra step and potential impurities associated with derivatization.[5]

Experimental Protocol: Direct Chiral HPLC Analysis

This protocol outlines the direct separation of (S)- and (R)-3,7-Diaminoheptanoic acid using a chiral stationary phase.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized (S)-3,7-Diaminoheptanoic acid at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a stock solution of a racemic mixture (50:50 of (S)- and (R)-enantiomers) of 3,7-Diaminoheptanoic acid at the same concentration to serve as a reference.

    • If available, prepare a stock solution of the pure (R)-enantiomer.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV detector.

    • Column: A macrocyclic glycopeptide-based chiral stationary phase, such as an Astec CHIROBIOTIC® T column, is suitable for the separation of underivatized amino acids.[5]

    • Mobile Phase: An isocratic mobile phase of methanol, water, and a small amount of acid (e.g., formic acid) is often effective. A typical starting point could be a mixture of Water:Methanol:Formic Acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As amino acids may lack a strong chromophore, detection might be performed at a low UV wavelength (e.g., 210 nm) or coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity.[6]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic mixture to determine the retention times for both the (S)- and (R)-enantiomers and to establish that the method achieves baseline separation.

    • Inject the synthesized (S)-3,7-Diaminoheptanoic acid sample.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Comparative HPLC Data

The following table summarizes the expected results from the chiral HPLC analysis of the synthesized product against a racemic standard.

SampleRetention Time (S-enantiomer) (min)Peak Area (S-enantiomer)Retention Time (R-enantiomer) (min)Peak Area (R-enantiomer)Enantiomeric Excess (e.e.) (%)
Racemic Standard8.550,00010.250,0000
Synthesized (S)-3,7-Diaminoheptanoic Acid8.599,50010.250099.0

Workflow for Chiral HPLC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Synthesized (S)-3,7-Diaminoheptanoic Acid C Dissolve in Mobile Phase A->C B Racemic Standard B->C D Filter Samples (0.45 µm) C->D E Inject Sample onto Chiral Column D->E F Isocratic Elution E->F G UV or MS Detection F->G H Generate Chromatogram G->H I Identify and Integrate Peaks H->I J Calculate Enantiomeric Excess (e.e.) I->J K Confirm Stereochemistry J->K

Caption: Workflow for stereochemical confirmation using Chiral HPLC.

Method 2: Polarimetry

Polarimetry is a classical and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[7] Enantiomers rotate light in equal but opposite directions. The measured optical rotation can be used to determine the optical purity and, by extension, the enantiomeric excess of a sample, provided that the specific rotation of the pure enantiomer is known.[8]

Experimental Protocol: Polarimetry Analysis
  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized (S)-3,7-Diaminoheptanoic acid and dissolve it in a precise volume of a suitable solvent (e.g., water or dilute HCl) to create a solution of known concentration (c), expressed in g/mL.

    • Ensure the sample is fully dissolved and the solution is free of bubbles and solid particles.

  • Instrument Setup and Measurement:

    • Instrument: A polarimeter.

    • Light Source: Sodium D-line (589 nm).

    • Temperature: Maintain a constant temperature, typically 20°C or 25°C, as specific rotation is temperature-dependent.

    • Cell Path Length (l): Use a sample cell with a known path length, typically 1 decimeter (dm).

    • Blank Measurement: Fill the sample cell with the pure solvent and take a blank reading to zero the instrument.

    • Sample Measurement: Rinse and fill the cell with the prepared sample solution and measure the observed optical rotation (α_obs). Take multiple readings and average them to ensure accuracy.

  • Calculation:

    • Specific Rotation [α]: Calculate the specific rotation of the synthesized sample using the formula: [α] = α_obs / (c * l)

    • Enantiomeric Excess (e.e.): Compare the calculated specific rotation of the sample to the known specific rotation of the pure (S)-enantiomer ([α]_max). The enantiomeric excess is calculated as: e.e. (%) = ([α] / [α]_max) * 100

Comparative Polarimetry Data

The following table presents hypothetical data for the polarimetric analysis. Assume the literature value for the specific rotation of pure (S)-3,7-Diaminoheptanoic acid is +15.0°.

SampleConcentration (g/mL)Observed Rotation (α_obs) (°)Calculated Specific Rotation [α] (°)Literature [α]_max (°)Enantiomeric Excess (e.e.) (%)
(S)-enantiomer (Pure)0.05+0.750+15.0+15.0100
(R)-enantiomer (Pure)0.05-0.750-15.0-15.0100
Racemic Mixture0.050.0000.0N/A0
Synthesized Sample0.05+0.743+14.86+15.099.1

Workflow for Polarimetry Analysis

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation & Confirmation A Weigh Synthesized Sample B Dissolve in Solvent to Known Concentration A->B C Ensure Homogeneous Solution B->C E Fill Cell with Sample Solution C->E D Calibrate Polarimeter with Blank D->E F Measure Observed Rotation (α_obs) E->F G Calculate Specific Rotation [α] F->G H Compare to Literature Value ([α]_max) G->H I Calculate Enantiomeric Excess (e.e.) H->I J Confirm Stereochemistry I->J

Caption: Workflow for stereochemical confirmation using Polarimetry.

Comparison Summary

FeatureChiral HPLCPolarimetry
Principle Chromatographic separation of enantiomers.Measurement of optical rotation.
Data Output Provides retention times and peak areas for each enantiomer.A single value for optical rotation.
Quantitative Accuracy High accuracy for determining enantiomeric ratio.[9]Accuracy can be affected by impurities, concentration errors, and experimental conditions.[8]
Detection of Impurities Can simultaneously detect and separate other impurities.Optically inactive impurities do not interfere, but optically active ones do.[10]
Requirement for Standard A racemic standard is needed to confirm peak identity.The specific rotation of the pure enantiomer must be known from literature or prior experiment.[9]
Sensitivity High sensitivity, especially when coupled with MS.Lower sensitivity, requiring higher sample concentrations.[8]
Throughput Can be automated for high-throughput analysis.Generally a manual and lower-throughput method.

References

Cross-Validation of (S)-3,7-Diaminoheptanoic Acid: A Comparative Guide to Lysine Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-3,7-Diaminoheptanoic acid and its potential alternatives as inhibitors of the lysine biosynthesis pathway. While direct experimental data for the biological activity of (S)-3,7-Diaminoheptanoic acid is not currently available in published literature, its structural similarity to known inhibitors suggests it may target key enzymes in this essential bacterial and plant pathway. This document outlines the theoretical basis for this activity, compares it with established inhibitors, and provides detailed experimental protocols for future validation.

Introduction to Lysine Biosynthesis Inhibition

The lysine biosynthesis pathway is essential for bacteria and plants, making it an attractive target for the development of novel antibiotics and herbicides. Mammals lack this pathway and obtain lysine through their diet, suggesting that inhibitors of these enzymes would have low toxicity in humans. A key regulatory enzyme in this pathway is Dihydrodipicolinate Synthase (DHDPS), which catalyzes the first committed step in lysine production.

(S)-3,7-Diaminoheptanoic acid, a diamino acid, is a structural analog of diaminopimelate (DAP), a key intermediate in the lysine biosynthesis pathway. This structural similarity suggests that it could act as a competitive inhibitor of enzymes within this pathway, such as those in the DAP pathway.

Comparative Analysis of Lysine Biosynthesis Inhibitors

Due to the absence of specific inhibitory data for (S)-3,7-Diaminoheptanoic acid, this section provides a comparison with known inhibitors of the lysine biosynthesis pathway. The following table summarizes the inhibitory activity of selected compounds against key enzymes in the pathway.

Compound/InhibitorTarget EnzymeOrganismIC50 / KiReference
(S)-3,7-Diaminoheptanoic acid DHDPS / DAP pathway enzymes (Hypothesized)-Data not available -
(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2)Dihydrodipicolinate Synthase (DHDPS)Arabidopsis thalianaIC50: ~10 µM[Soares da Costa et al., 2021]
Pyridinedicarboxylic acids (e.g., Dipicolinic acid)Dihydrodipicolinate Synthase (DHDPS)Escherichia coliKi: ~1-10 µM[Bhattacharjee et al., 1968]
(S)-2-Amino-4-oxo-4-(4-hydroxyphenyl)butanoic acidDihydrodipicolinate Synthase (DHDPS)Escherichia coliKi: 0.2 µM[Karsten et al., 1997]
Aminocaproic acidDiaminopimelate DecarboxylaseEscherichia coli-[White, 1982]
Various substrate analogsDiaminopimelate EpimeraseHaemophilus influenzae-[Wiseman & Nichols, 1984]

Experimental Protocols

To validate the potential inhibitory activity of (S)-3,7-Diaminoheptanoic acid, the following experimental protocols for key assays are provided.

Dihydrodipicolinate Synthase (DHDPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHDPS.

Materials:

  • Purified DHDPS enzyme

  • L-Aspartate-semialdehyde (ASA)

  • Pyruvate

  • (S)-3,7-Diaminoheptanoic acid and other test compounds

  • Buffer solution (e.g., 100 mM HEPES, pH 8.0)

  • O-aminobenzaldehyde (OAB)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, pyruvate, and the test compound at various concentrations.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding L-aspartate-semialdehyde (ASA).

  • Allow the reaction to proceed for a set time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Add O-aminobenzaldehyde (OAB), which reacts with the product of the DHDPS reaction to form a colored adduct.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Growth medium (e.g., Luria-Bertani broth)

  • (S)-3,7-Diaminoheptanoic acid and other test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plates for turbidity, which indicates bacterial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Lysine Biosynthesis Pathway (Diaminopimelate Pathway)

The following diagram illustrates the key steps in the diaminopimelate (DAP) pathway for lysine biosynthesis, highlighting the potential target for (S)-3,7-Diaminoheptanoic acid.

Lysine_Biosynthesis_Pathway cluster_enzymes Aspartate Aspartate ASA Aspartate-β-semialdehyde Aspartate->ASA DHDPA Dihydrodipicolinate ASA->DHDPA Pyruvate DHDPS Dihydrodipicolinate Synthase (DHDPS) THDPA Tetrahydrodipicolinate DHDPA->THDPA DHDPR Dihydrodipicolinate Reductase Succinyl_DAP N-Succinyl-LL-diaminopimelate THDPA->Succinyl_DAP DAP_Succinylase DAP Succinylase LL_DAP LL-Diaminopimelate Succinyl_DAP->LL_DAP DAP_Aminotransferase DAP Aminotransferase meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DAP_Desuccinylase DAP Desuccinylase Lysine Lysine meso_DAP->Lysine DAP_Epimerase DAP Epimerase DAP_Decarboxylase DAP Decarboxylase Inhibitor (S)-3,7-Diaminoheptanoic acid (Hypothesized Inhibitor) Inhibitor->DHDPS Inhibitor->DAP_Aminotransferase Inhibitor->DAP_Epimerase

Caption: The Diaminopimelate (DAP) pathway for lysine biosynthesis.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing potential enzyme inhibitors.

Experimental_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary Assays cluster_4 Lead Optimization Compound (S)-3,7-Diaminoheptanoic acid & Alternatives Primary_Assay High-Throughput DHDPS Inhibition Assay Compound->Primary_Assay Dose_Response IC50 Determination Primary_Assay->Dose_Response Active Hits MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Dose_Response->MIC_Assay Mechanism_Study Enzyme Kinetics (e.g., Ki determination) Dose_Response->Mechanism_Study SAR Structure-Activity Relationship (SAR) Studies MIC_Assay->SAR Mechanism_Study->SAR

Caption: A typical workflow for screening and characterizing enzyme inhibitors.

A Comparative Analysis of the Inhibitory Effects of Diaminoheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diaminoheptanoic acid, more commonly known in scientific literature as diaminopimelic acid (DAP), is a critical component in the biosynthesis of lysine and a key structural element of the peptidoglycan cell wall in many bacteria.[1][2] As mammals lack the DAP biosynthetic pathway, the enzymes involved in its metabolism are attractive targets for the development of novel antibiotics with selective toxicity.[2][3] This guide provides a comparative analysis of the inhibitory effects of various stereoisomers of diaminoheptanoic acid and its analogs on key bacterial enzymes, supported by experimental data and detailed protocols.

Inhibitory Activity of Diaminoheptanoic Acid Isomers and Analogs

The inhibitory potential of diaminoheptanoic acid isomers is highly dependent on their stereochemistry and the specific enzyme being targeted. The primary enzymes in the lysine biosynthetic pathway that are targeted by DAP isomers are DAP epimerase (DapF) and meso-diaminopimelate dehydrogenase (m-Ddh).

DAP Epimerase (DapF) is a crucial enzyme that catalyzes the conversion of L,L-DAP to meso-DAP, an essential precursor for lysine and peptidoglycan synthesis.[4][5] Inhibition of this enzyme disrupts bacterial cell wall formation.

Meso-diaminopimelate Dehydrogenase (m-Ddh) is another key enzyme in the DAP pathway, responsible for the conversion of L-tetrahydrodipicolinate to meso-DAP.[3] It is a target for developing pathogen-selective antibiotics.

The following table summarizes the inhibitory activities of various DAP isomers and their analogs against these enzymes.

InhibitorTarget EnzymeSpeciesInhibition Data (IC50/Ki)Type of InhibitionReference
3-Fluoro-L,L-DAP (Isomer 1a)DAP EpimeraseEscherichia coliIC50: 4-25 µMCompetitive[1]
3-Fluoro-meso-DAP (Isomer 2a)DAP EpimeraseEscherichia coliIC50: 4-25 µMCompetitive[1]
3-Chloro-DAP (racemic)DAP EpimeraseEscherichia coliPotent inhibitorNot specified[6]
D,L-α-methylDAPDAP EpimeraseAnabaena sp.Slow-binding inhibitorSlow-binding[4]
L,L-α-methylDAPDAP EpimeraseAnabaena sp.Slow-binding inhibitorSlow-binding[4]
Isoxazoline-bearing DAP analog (Cpd 2)m-DdhPorphyromonas gingivalisIC50: 14.9 µMNot specified[3]
Isoxazoline-bearing DAP analog (Cpd 6)DAP DehydrogenaseBacillus sphaericusKi: 4.2 µM (vs. THDP)Competitive[7]
Ki: 23 µM (vs. meso-DAP)Non-competitive[7]
o-sulfonamidoarylhydrazideLL-DAP-ATArabidopsis thalianaIC50: ~5 µMReversible[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are protocols for key experiments cited in the literature for evaluating the inhibitory effects of diaminoheptanoic acid isomers.

DAP Dehydrogenase Coupled Enzyme Assay

This spectrophotometric assay is used to determine the activity of DAP epimerase by coupling the production of D,L-DAP to its oxidation by NADP+-dependent DAP dehydrogenase.

Principle: DAP epimerase converts L,L-DAP to D,L-DAP. DAP dehydrogenase then catalyzes the oxidation of D,L-DAP, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored to determine the enzyme's activity.

Procedure:

  • The assay is performed at 27°C in a 96-well plate with a final volume of 200 μL.

  • The reaction buffer contains 20 mM Tris, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT at pH 8.

  • The reaction mixture includes the substrate (L,L-DAP), NADP+, and DAP dehydrogenase.

  • The reaction is initiated by the addition of DAP epimerase.

  • The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a plate reader.

  • For inhibition studies, the enzyme is pre-incubated with the inhibitor for a specified time before initiating the reaction.[4]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Assay

¹H-NMR spectroscopy can be used to directly observe the epimerization of DAP isomers.

Principle: This method monitors the change in the proton signal of the substrate over time as it is converted to the product by the enzyme. The disappearance of the α-proton signal of the substrate is indicative of enzyme activity.

Procedure:

  • The reaction is carried out in a deuterated phosphate buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pD 7.3-8.0 in D₂O) at room temperature.

  • The substrate (e.g., 5 mM L,L-DAP) is dissolved in the buffer.

  • The reaction is initiated by adding a small amount of the enzyme (e.g., ~2 μg of DAP epimerase).

  • ¹H-NMR spectra are recorded at various time points (e.g., 15 minutes and 48 hours).

  • The spectra are analyzed for the disappearance of the α-proton signal of the substrate compared to a negative control without the enzyme.[4]

Visualizations

Signaling Pathway

The following diagram illustrates the bacterial lysine biosynthesis pathway, highlighting the key enzymes that are targeted by diaminoheptanoic acid isomers.

Lysine_Biosynthesis_Pathway cluster_pathway Lysine Biosynthesis Pathway L-Aspartate L-Aspartate THDP L-Tetrahydrodipicolinate L-Aspartate->THDP Multiple Steps LL_DAP L,L-Diaminopimelate THDP->LL_DAP DapA, DapB, DapC, DapD, DapE meso_DAP_alt meso-Diaminopimelate THDP->meso_DAP_alt meso-DAP Dehydrogenase (m-Ddh) Target of Inhibition meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DAP Epimerase (DapF) Target of Inhibition L_Lysine L-Lysine meso_DAP->L_Lysine DAP Decarboxylase (LysA) Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan meso_DAP_alt->L_Lysine DAP Decarboxylase (LysA) Protein_Synthesis Protein Synthesis L_Lysine->Protein_Synthesis

Caption: Bacterial Lysine Biosynthesis Pathway and Inhibition Targets.

Experimental Workflow

The diagram below outlines a general experimental workflow for the evaluation of diaminoheptanoic acid isomer inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Start Synthesize/Acquire DAP Isomer/Analog Enzyme_Prep Purify Target Enzyme (e.g., DAP Epimerase) Start->Enzyme_Prep Assay_Dev Develop/Optimize Enzyme Assay (e.g., Coupled Assay, NMR) Enzyme_Prep->Assay_Dev IC50_Det Determine IC50 Values (Dose-Response Curve) Assay_Dev->IC50_Det Kinetic_Studies Conduct Kinetic Studies (e.g., Lineweaver-Burk Plot) IC50_Det->Kinetic_Studies Inhibition_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetic_Studies->Inhibition_Type Data_Analysis Analyze and Compare Inhibitory Effects Inhibition_Type->Data_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Data_Analysis->Conclusion

Caption: Workflow for Evaluating DAP Isomer Inhibitory Activity.

References

Assessing the Specificity of (S)-3,7-Diaminoheptanoic Acid in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3,7-Diaminoheptanoic acid, a synthetic amino acid derivative, holds potential as a modulator of critical cellular pathways due to its structural similarity to polyamines like spermidine. This guide provides a comparative assessment of its potential biological target, deoxyhypusine synthase (DHPS), and evaluates its specificity in the context of other known DHPS inhibitors. The information presented herein is intended to guide researchers in designing experiments to characterize the efficacy and selectivity of (S)-3,7-Diaminoheptanoic acid and similar compounds.

The eIF5A Hypusination Pathway: A Key Therapeutic Target

The eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and is implicated in various diseases, including cancer.[1][2] Its activity is uniquely dependent on a post-translational modification called hypusination. This two-step enzymatic process is a promising target for therapeutic intervention.[1][3]

The Hypusination Process:

  • Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHPS) catalyzes the transfer of an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.[4][5]

  • Hydroxylation: Deoxyhypusine hydroxylase (DOHH) then hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5A-Hyp).

Inhibition of DHPS, the rate-limiting enzyme in this pathway, is a primary strategy for disrupting eIF5A activity.

Comparative Analysis of DHPS Inhibitors

While direct experimental data for (S)-3,7-Diaminoheptanoic acid is not yet available in the public domain, its structural characteristics suggest it may act as a competitive inhibitor of DHPS, similar to other spermidine analogs. This section compares the performance of well-characterized DHPS inhibitors.

Table 1: Comparative Potency of Deoxyhypusine Synthase (DHPS) Inhibitors

Compound ClassInhibitorTarget SiteKi (nM)IC50 (µM)Notes
Spermidine Analog N1-guanyl-1,7-diaminoheptane (GC7)Spermidine Binding Site9.7[6]0.0068 (6.8 nM)[7]Competitive inhibitor, widely used as a research tool.[3][8] Potential for off-target effects due to its polyamine-like structure.[3]
Allosteric Inhibitor 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamideAllosteric SiteN/A0.062[8]Binds to a site distinct from the spermidine and NAD+ binding pockets, inducing a conformational change.[8]
Allosteric Inhibitor Compound 26d (5,6-dihydrothieno[2,3-c]pyridine derivative)Allosteric SiteN/A0.0092[4][5]A highly potent, NAD+ competitive allosteric inhibitor with a distinct binding mode.[4][5]
Allosteric Inhibitor Compound 8m (5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivative)Allosteric SiteN/A0.014Demonstrates excellent inhibition against melanoma cells.
Allosteric Inhibitor Compound 7kAllosteric SiteN/ANot specified, but noted as having high affinityShown to have favorable pharmacokinetic properties and anti-melanoma activity in vivo.[3]

Experimental Protocols for Assessing DHPS Inhibition and Specificity

To rigorously assess the specificity of (S)-3,7-Diaminoheptanoic acid, a combination of in vitro enzymatic assays and cell-based assays is recommended.

In Vitro Deoxyhypusine Synthase (DHPS) Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified DHPS.

a) Radiometric Assay using [³H]-Spermidine

This is a classic and sensitive method for measuring DHPS activity.

  • Principle: This assay quantifies the incorporation of a radiolabeled aminobutyl group from [³H]-spermidine into the eIF5A precursor protein.

  • Protocol:

    • Prepare a reaction mixture containing purified recombinant DHPS, the eIF5A precursor protein, NAD+, and varying concentrations of the test inhibitor ((S)-3,7-Diaminoheptanoic acid).

    • Initiate the reaction by adding [³H]-spermidine.

    • Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

    • Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA).

    • Thoroughly wash the protein pellet to remove unincorporated [³H]-spermidine.

    • Quantify the radioactivity in the protein pellet using liquid scintillation counting.

    • Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

b) NAD/NADH-Glo™ Assay

This is a non-radioactive, luminescence-based assay suitable for high-throughput screening.

  • Principle: DHPS activity is coupled to the production of NADH, which is then detected using a luciferase-based system.

  • Protocol:

    • In a multi-well plate, combine purified DHPS, the eIF5A precursor protein, NAD+, and the test inhibitor.

    • Add spermidine to start the reaction and incubate at 37°C.

    • Add the NAD/NADH-Glo™ detection reagent, which contains reductase, a proluciferin substrate, and luciferase.

    • The reductase uses the NADH generated by DHPS to convert the proluciferin substrate into luciferin.

    • Luciferase then catalyzes the conversion of luciferin to oxyluciferin, producing a light signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced and thus to DHPS activity.

Cellular Assay for eIF5A Hypusination

This assay determines the effect of the test compound on the hypusination of eIF5A within a cellular context.

Western Blot Analysis of Hypusinated eIF5A

  • Principle: This method uses an antibody specific to the hypusinated form of eIF5A to quantify its levels in cells treated with the inhibitor.

  • Protocol:

    • Culture cells (e.g., a cancer cell line known to have high eIF5A activity) in the presence of varying concentrations of (S)-3,7-Diaminoheptanoic acid for a specified duration (e.g., 24-72 hours).

    • Harvest the cells and lyse them to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for hypusinated eIF5A.

    • As a loading control, also probe for total eIF5A and a housekeeping protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the ratio of hypusinated eIF5A to total eIF5A.

Visualizing Key Pathways and Workflows

To further clarify the biological context and experimental design, the following diagrams are provided.

eIF5A_Hypusination_Pathway cluster_spermidine Spermidine Metabolism cluster_hypusination eIF5A Hypusination cluster_inhibitors Inhibitors Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase eIF5A_precursor eIF5A Precursor (inactive) Deoxyhypusinated_eIF5A Deoxyhypusinated eIF5A Spermidine->Deoxyhypusinated_eIF5A aminobutyl group donor eIF5A_precursor->Deoxyhypusinated_eIF5A DHPS Hypusinated_eIF5A Hypusinated eIF5A (active) Deoxyhypusinated_eIF5A->Hypusinated_eIF5A DOHH Translation_Elongation Translation_Elongation Hypusinated_eIF5A->Translation_Elongation Promotes GC7 GC7 GC7->eIF5A_precursor competes with Spermidine Allosteric_Inhibitor Allosteric Inhibitors Allosteric_Inhibitor->eIF5A_precursor conformational change S37DAH (S)-3,7-Diaminoheptanoic acid (Hypothesized) S37DAH->eIF5A_precursor potential competitive inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_specificity Specificity Profiling Compound (S)-3,7-Diaminoheptanoic acid & Comparators DHPS_Assay DHPS Enzymatic Assay (Radiometric or Luminescent) Compound->DHPS_Assay IC50 Determine IC50 & Ki DHPS_Assay->IC50 Comparative_Analysis Compare On-Target vs. Off-Target Potency IC50->Comparative_Analysis Cell_Culture Treat Cells with Inhibitors Western_Blot Western Blot for Hypusinated eIF5A Cell_Culture->Western_Blot Phenotypic_Assay Cell Proliferation/Viability Assay Cell_Culture->Phenotypic_Assay Off_Target_Screen Off-Target Screening (e.g., Kinase Panel) Cell_Culture->Off_Target_Screen Western_Blot->Comparative_Analysis Phenotypic_Assay->Comparative_Analysis Off_Target_Screen->Comparative_Analysis

References

A Comparative Guide to the Experimental Use of (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (S)-3,7-Diaminoheptanoic acid, a non-proteinogenic amino acid, in the context of its potential applications in peptide synthesis and enzyme inhibition. As a β-amino acid analogue of lysine, also known as L-β-Homolysine, this compound presents unique structural properties that can influence the characteristics of synthetic peptides and their interactions with biological systems.[1][2] This document outlines key performance indicators, experimental protocols, and a comparative framework against its natural counterpart, L-Lysine.

I. Performance Comparison: (S)-3,7-Diaminoheptanoic Acid vs. L-Lysine

The primary applications for (S)-3,7-Diaminoheptanoic acid in a research setting are as a building block in peptide synthesis and as a potential enzyme inhibitor.[1] The incorporation of a β-amino acid into a peptide chain can confer increased stability against enzymatic degradation.[3][4]

Table 1: Comparison of Performance in Solid-Phase Peptide Synthesis
Performance Metric(S)-3,7-Diaminoheptanoic Acid (L-β-Homolysine)L-Lysine (Standard)Rationale for Performance
Coupling Efficiency Potentially LowerHighThe steric hindrance and altered nucleophilicity of the β-amino group may result in slower coupling kinetics compared to the α-amino group of L-Lysine.
Peptide Yield Potentially LowerHighReduced coupling efficiency can lead to a lower overall yield of the final peptide product.
Enzymatic Stability of Resulting Peptide HighLowThe β-amino acid backbone is often resistant to cleavage by standard proteases, which typically recognize α-amino acid linkages, thus enhancing the peptide's half-life.[3][4]
Purity of Crude Peptide Potentially LowerHighIncomplete coupling reactions can lead to a higher proportion of deletion sequences in the crude peptide product, requiring more rigorous purification.
Table 2: Comparative Efficacy as an Enzyme Inhibitor
Performance Metric(S)-3,7-Diaminoheptanoic Acid (L-β-Homolysine)L-Lysine Analogues (General)Rationale for Performance
Enzyme Target Lysine-utilizing enzymes (e.g., aminotransferases, decarboxylases)Varies depending on the specific analogueAs a lysine analogue, it is expected to target enzymes that bind or process lysine.
Inhibition Constant (Ki) Data not availableVaries widely (nM to mM range)The Ki value would depend on the specific enzyme and the binding affinity of the analogue to the active site.[5]
IC50 Data not availableVaries widelyThe concentration required to achieve 50% inhibition is a key measure of potency and is enzyme-specific.[6]
Mode of Inhibition Likely CompetitiveVaries (Competitive, Non-competitive, etc.)As a structural analogue of the natural substrate, competitive inhibition is the most probable mechanism.

II. Experimental Protocols

Reproducibility of experiments relies on detailed and consistent protocols. Below are standardized methodologies for the key applications of (S)-3,7-Diaminoheptanoic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using (S)-3,7-Diaminoheptanoic Acid

This protocol outlines the general steps for incorporating (S)-3,7-Diaminoheptanoic acid into a peptide sequence using an automated peptide synthesizer with Fmoc/tBu chemistry.

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Allow the reaction to proceed for 2 hours.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

    • Wash the resin with DMF.

  • Incorporation of (S)-3,7-Diaminoheptanoic Acid:

    • Dissolve Fmoc-protected (S)-3,7-Diaminoheptanoic acid and coupling reagents (HBTU/HOBt/DIPEA) in DMF.

    • Add the solution to the resin and allow the coupling reaction to proceed. Due to potentially slower kinetics, the coupling time may need to be extended (e.g., 4 hours or overnight) or a double coupling may be necessary.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of (S)-3,7-Diaminoheptanoic acid against a lysine-utilizing enzyme.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer (e.g., Tris-HCl or phosphate buffer at a specific pH).

    • Prepare a stock solution of the enzyme's natural substrate (e.g., L-Lysine) in the same buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of (S)-3,7-Diaminoheptanoic acid in the assay buffer.

    • Create a series of dilutions to test a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The detection method will depend on the specific reaction being catalyzed.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

III. Visualizations

Workflow for Peptide Synthesis and Stability Testing

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Peptide Analysis Resin_Prep Resin Preparation AA_Coupling Amino Acid Coupling Resin_Prep->AA_Coupling Fmoc_Deprotection Fmoc Deprotection AA_Coupling->Fmoc_Deprotection Incorporate_DAH Incorporate (S)-3,7-Diaminoheptanoic Acid Fmoc_Deprotection->Incorporate_DAH Chain_Elongation Chain Elongation Incorporate_DAH->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis Confirm Identity Stability_Assay Enzymatic Stability Assay Purification->Stability_Assay Test Stability LC_MS_Analysis LC-MS Analysis of Degradation Stability_Assay->LC_MS_Analysis Quantify Degradation

Caption: Workflow for synthesizing and evaluating peptides containing (S)-3,7-Diaminoheptanoic acid.

Logical Flow for Enzyme Inhibition Studies

Enzyme_Inhibition_Logic Compound (S)-3,7-Diaminoheptanoic Acid (Lysine Analogue) Hypothesis Hypothesis: Compound competitively inhibits the enzyme Compound->Hypothesis Target_Enzyme Lysine-Utilizing Enzyme Target_Enzyme->Hypothesis Experiment Experimental Design: Enzyme Inhibition Assay Hypothesis->Experiment Data_Collection Data Collection: Measure reaction rates at varying [Substrate] and [Inhibitor] Experiment->Data_Collection Data_Analysis Data Analysis: Calculate IC50 and Ki Data_Collection->Data_Analysis Conclusion Conclusion: Determine potency and mode of inhibition Data_Analysis->Conclusion

Caption: Logical progression for investigating the enzyme inhibitory activity of (S)-3,7-Diaminoheptanoic acid.

References

The Scientific Community Awaits Validation of (S)-3,7-Diaminoheptanoic Acid: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in the potential applications of (S)-3,7-Diaminoheptanoic acid, a comprehensive review of existing scientific literature reveals a significant gap in peer-reviewed data. At present, there are no published studies that validate the use of this compound, nor are there any that compare its performance with other alternatives.

Our extensive search of scientific databases has yielded primarily entries in chemical and supplier catalogs. These sources provide basic physicochemical properties of (S)-3,7-Diaminoheptanoic acid, but do not offer any insights into its biological activity, mechanism of action, or potential therapeutic applications.

This lack of empirical evidence makes it impossible to construct a comparison guide based on experimental data as requested. Key components of such a guide, including quantitative performance metrics, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, are contingent on the existence of foundational research.

The scientific community has not yet published research exploring the efficacy or safety profile of (S)-3,7-Diaminoheptanoic acid. Consequently, there is no information available to populate comparative tables or to develop diagrams illustrating its interactions within biological systems.

We urge the scientific community to undertake foundational research to explore the potential of (S)-3,7-Diaminoheptanoic acid. Future studies could focus on:

  • Initial biological screening: To identify any potential therapeutic areas of interest.

  • Mechanism of action studies: To understand how the compound interacts with biological targets.

  • In vitro and in vivo efficacy studies: To provide initial data on its potential as a therapeutic agent.

  • Comparative studies: To benchmark its performance against existing standards of care or other relevant molecules.

Until such peer-reviewed data becomes available, any consideration of (S)-3,7-Diaminoheptanoic acid for research or drug development purposes would be purely speculative. Researchers are encouraged to monitor scientific literature for any forthcoming studies on this compound.

Safety Operating Guide

Essential Safety and Handling Guidelines for (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-3,7-Diaminoheptanoic acid dihydrochloride (CAS Number: 290835-83-5). Adherence to these guidelines is essential for maintaining a safe laboratory environment.

This compound, also known as L-β-Homolysine dihydrochloride, is classified as not a hazardous substance or mixture according to the Safety Data Sheet (SDS).[1] However, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE)

Even when handling substances classified as non-hazardous, a baseline of personal protective equipment is mandatory to ensure personal safety and prevent contamination.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from accidental splashes or aerosolized particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Not generally required under normal use conditions with adequate ventilation. If dusts are generated, a particulate respirator is recommended.[1]Minimizes inhalation of airborne particles.
Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature is between 0 - 8 °C.[2]

  • Store under an inert gas atmosphere.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Skin Contact Wash off immediately with plenty of soap and water. Remove and wash contaminated clothing before reuse.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.

Spill Containment:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate absorbent materials to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The product should be disposed of in an approved waste disposal plant.[3]

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

start Receipt of Chemical ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses - Gloves start->ppe weigh Weighing and Preparation of Solutions (in a well-ventilated area) ppe->weigh Proceed to handling experiment Perform Experimental Procedures weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment complete waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose store Store Remaining Chemical (0-8°C, inert atmosphere) waste->store

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.